Nile Red
Description
What is Nile red
this compound is a cyclic ketone, an aromatic amine, and an amino compound that is tertiary. This compound is an organic heterotetracyclic compound that is 5H-benzo[a]phenoxazin-5-one substituted at position 9 by a diethylamino group. It is used as a fluorochrome, and also a histological color. This compound (Nile Blue A Oxazone) is a specific and hydrophobic fluorescence stain that targets intracellular lipid droplets, as well as neutral liquids.this compound is intensely fluorescent in all organic solvents, and the colors of fluorescence vary in intensity from yellow-golden to dark red.Physical and chemical properties of this compound
this compound is utilized to quantify and localize the lipids, especially small lipid droplets in cells. This compound is almost nonfluorescent in the presence of water and other polar solvents, but it undergoes an increase in fluorescence and massive emission and absorption changes in blue-shifted environment. This compound is extremely solvatochromic, and its emission wavelength and excitation wavelength change depending on the solvent's polarity and in polar media it will barely fluoresce all.this compound is a photostable the lipophilic stain which strongly sparkles when in hydrophobic (lipid-rich) conditions, however it is not visible in aqueous medium. It is commonly used to detect of intracellular droplets of lipids using fluorescence microscopes and cytofluorometry.It has excitation and emission maxima of 529 and 576 nanometers in the neutral lipids.It is specific for neutral lipids with emission wavelengths that are 580 nm or less and, however when emission wavelengths are higher the membranes of phospholipids can also be visible.
this compound has been utilized in fixed, live, or unfixed cells to detect through spectroscopy, fluorescence microscopes and flow cytometry. It is used as a marker for drops of lipids in models of liver Steatosis. In the case of triglycerides (a non-polar liquid), this compound has an excitation limit of approximately 515 nanometers (green) and an emission maxima of around 585 nanometers (yellow-orange). However the phospholipids (polar lipids), this compound has an excitation peak of around 554nm (green) and an emission peak of 638 nanometers (red)
In Vitro
this compound-stained macrophages that are lipid droplet-filled exhibit higher levels of fluorescence than Nile the control macrophages that are stained with red, and the two populations can be distinguished and studied using flow Cytofluorometry. More specificity for cytoplasmic-derived droplets of lipids is achieved when cells are examined for the yellow-gold fluorescence (excitation between 450 and 500 nm; emission more than 528 nm) instead of red fluorescence (excitation 515-560nm (emission, higher that 590nm).this compound is a strong visible, but only when it is in an environment that is hydrophobic. This compound is highly liquid in the lipids it's intended to show however it doesn't connect with any constituent of the tissue other than in solutions.
The physicochemical and spectral properties of the dye that is lipophilic this compound trigger a yellow-gold-spectral shift in the excitation-emission peak, allowing it sparkle within the emission spectrum of green when it is in a lipid-rich atmosphere however, it is not able to do so in more polar conditions.
In Vivo
When this compound-stained Caenorhabditis Elegans is observed by green light, small liquid bodies can be seen in the intestines and other tissues, either in clusters or uniformly dispersed, based on the animal's genotype, or the experimental treatment.Uses of this compound
this compound has many applications in cell biology, and it is used as a dye for membranes that can easily be observed using an epifluorescence microscope, which has emission and excitation wavelengths that are typically used in conjunction with red fluorescent proteins. This compound is also utilized in part of an incredibly sensitive method of detection for microplastics in water bottles. Furthermore, this compound is an outstanding candidate for creating a membrane to detect changes in the environment, like gas, taste pH, and taste.Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(diethylamino)benzo[a]phenoxazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFUROIFQGPCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064653 | |
| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |
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Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown glistening solid with a faint metallic green reflex; [Merck Index] Dark green crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Nile red | |
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CAS No. |
7385-67-3 | |
| Record name | Nile red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7385-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nile red | |
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| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |
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| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |
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| Record name | 9-(diethylamino)benzo[a]phenoxazin-5(5H)-one | |
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| Record name | NILE RED | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nile Red Dye in Lipid Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a highly sensitive, lipophilic fluorescent dye renowned for its application in the detection and quantification of intracellular lipids. Its utility in biological research, particularly in the fields of cell biology, metabolism, and drug discovery, stems from its unique photophysical properties. This guide provides a comprehensive overview of the core mechanism of this compound's action in lipid staining, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the life sciences.
The core principle behind this compound's efficacy as a lipid stain lies in its pronounced solvatochromism. This phenomenon is characterized by a significant shift in its fluorescence emission spectrum depending on the polarity of its immediate environment. In aqueous or highly polar environments, this compound exhibits minimal fluorescence.[1][2] Conversely, when partitioned into hydrophobic environments, such as the neutral lipid cores of intracellular lipid droplets, it becomes intensely fluorescent.[1][2][3] This environment-sensitive fluorescence makes it an exceptional tool for visualizing and quantifying lipid accumulation in cells and tissues.
Mechanism of Action: Solvatochromism and Lipid Partitioning
The mechanism of this compound's lipid staining is a two-step process involving partitioning into lipid-rich structures and a subsequent shift in its fluorescence properties.
-
Partitioning into Hydrophobic Environments: As a lipophilic molecule, this compound readily partitions from the aqueous phase of the cytoplasm into nonpolar environments. This includes intracellular lipid droplets, which are primarily composed of neutral lipids like triacylglycerols and cholesteryl esters, as well as cellular membranes.[3][4]
-
Solvatochromic Fluorescence Shift: The fluorescence of this compound is highly dependent on the polarity of the surrounding solvent or lipid environment.[5] In non-polar environments, such as the core of a lipid droplet, this compound exhibits a strong fluorescence emission in the yellow-gold range.[2][6] In more polar environments, like cellular membranes containing phospholipids, the emission is shifted to a longer wavelength, appearing red. This spectral shift allows for the differentiation between neutral lipid stores and more polar lipid structures within the cell. The fluorescence intensity is also significantly enhanced in nonpolar environments, with a reported 50-fold greater intensity in hexane (B92381) compared to water.[5]
The underlying principle for this solvatochromism is the change in the dipole moment of the this compound molecule upon excitation. In polar solvents, the excited state is stabilized, leading to a lower energy emission (red-shift) and often a lower quantum yield. In non-polar environments, the excited state is less stabilized, resulting in a higher energy emission (blue-shift) and a higher quantum yield.[7]
Quantitative Data: Photophysical Properties of this compound
The spectral properties of this compound are crucial for designing and interpreting experiments. The following tables summarize key quantitative data for this compound in various environments.
Table 1: Excitation and Emission Maxima of this compound in Different Environments
| Environment | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |
| Methanol (B129727) | 552 | 636 | |
| Phosphatidylcholine Vesicles | 549 | 628 | [4] |
| Triglycerides (Neutral Lipid) | ~515 | ~585 | |
| Phospholipids (Polar Lipid) | ~554 | ~638 | |
| Lipid Droplets (Yellow-Gold) | 450-500 | >528 | [2][6] |
| Membranes (Red) | 515-560 | >590 | [2][6] |
Table 2: Fluorescence Lifetime of this compound in Different Cellular Regions
| Cellular Region | Description | Average Fluorescence Lifetime | Reference |
| Lipid Droplets | Non-polar environment | Shorter lifetime components are more dominant | [8][9] |
| Other Lipid-Rich Regions | More polar environment (e.g., membranes) | Longer lifetime intramolecular charge transfer state | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments using this compound for lipid staining and quantification.
Protocol 1: Staining of Intracellular Lipid Droplets in Live Cells
1. Reagent Preparation:
- This compound Stock Solution (1 mM): Dissolve 3.18 mg of this compound in 10 mL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
- This compound Working Solution (200-1000 nM): Immediately before use, dilute the 1 mM stock solution in a suitable buffer (e.g., Hanks and 20 mM Hepes buffer (HHBS) or serum-free cell culture medium) to the desired final concentration.[2][10] The optimal concentration should be determined empirically for each cell type and experimental condition.
2. Cell Preparation:
- Adherent Cells: Grow cells on coverslips or in a multi-well plate suitable for microscopy.
- Suspension Cells: Culture cells to the desired density and pellet them by centrifugation (e.g., 500 x g for 5 minutes).
3. Staining Procedure:
- Adherent Cells:
- Remove the culture medium.
- Wash the cells once with pre-warmed PBS.
- Add the this compound working solution to the cells and incubate for 5 to 30 minutes at room temperature or 37°C, protected from light.[2][11] The incubation time may need optimization.[12]
- (Optional) Wash the cells with PBS to remove excess dye, although this is often not necessary due to the low fluorescence of this compound in aqueous media.[2]
- Suspension Cells:
- Resuspend the cell pellet in the this compound working solution.
- Incubate for 5 to 10 minutes at room temperature or 37°C, protected from light.[2][10]
- Pellet the cells by centrifugation and resuspend in fresh, pre-warmed buffer or medium for analysis.[10]
4. Imaging and Analysis:
- Fluorescence Microscopy: Observe the stained cells using a fluorescence microscope equipped with appropriate filter sets. For neutral lipids (yellow-gold fluorescence), use an excitation filter around 450-500 nm and an emission filter above 528 nm. For polar lipids (red fluorescence), use an excitation filter around 515-560 nm and an emission filter above 590 nm.[2][6]
- Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify lipid content on a per-cell basis.
Protocol 2: Staining of Lipids in Fixed Cells and Tissues
1. Fixation:
- Fix cells or tissue sections with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[1][13]
- Caution: Avoid using alcohol-based fixatives like methanol or ethanol, as they can extract lipids.[13]
2. Staining:
- After fixation, wash the samples with PBS.
- Incubate with this compound working solution (e.g., 300 nM in PBS) for 10 minutes.[13]
- Wash with PBS to remove excess stain.
3. Mounting and Imaging:
- Mount the stained samples with an aqueous mounting medium.
- Image using a fluorescence or confocal microscope with the appropriate filter sets as described for live-cell imaging.
Mandatory Visualizations
Staining Mechanism of this compound
Caption: Mechanism of this compound lipid staining.
General Experimental Workflow for Lipid Staining
Caption: General workflow for this compound lipid staining.
Monitoring Lipid Dynamics in a Signaling Pathway
Caption: Using this compound to monitor lipid dynamics.
Conclusion
This compound remains an indispensable tool for lipid research due to its robust and sensitive fluorescence properties. Its solvatochromic nature allows for the specific visualization and differentiation of neutral and polar lipids within cells. By understanding the core mechanism of action and employing optimized protocols, researchers can effectively leverage this compound to investigate the intricate roles of lipids in cellular processes, disease pathogenesis, and as targets for therapeutic intervention. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for both novice and experienced users of this versatile fluorescent probe.
References
- 1. emulatebio.com [emulatebio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrofluorometric studies of the lipid probe, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Spectrally resolved fluorescence lifetime imaging of this compound for measurements of intracellular polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Lipid droplet staining with this compound [bio-protocol.org]
- 12. Frontiers | this compound Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification [frontiersin.org]
- 13. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
A Technical Guide to the Physicochemical Properties of Nile Red for Researchers and Drug Development Professionals
Nile Red, a potent lipophilic and solvatochromic dye, has emerged as an indispensable tool in cellular biology, lipid research, and drug delivery systems. Its unique fluorescent properties, which are highly sensitive to the polarity of its microenvironment, make it an exceptional probe for visualizing and quantifying intracellular lipid droplets and characterizing the hydrophobic domains of proteins and membranes. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols, and logical workflows to empower researchers, scientists, and drug development professionals in their scientific endeavors.
Core Physicochemical Properties
This compound, also known as Nile blue oxazone, is a fluorescent stain that exhibits minimal fluorescence in aqueous media but becomes intensely fluorescent in lipid-rich environments.[1][2] This solvatochromic behavior is characterized by a shift in its excitation and emission wavelengths depending on the polarity of the solvent.[1]
General Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₈N₂O₂ | [3][4][5] |
| Molecular Weight | 318.37 g/mol | [3][4][5] |
| Appearance | Green to dark green or red to maroon crystalline solid/powder | [3][5][6] |
| CAS Number | 7385-67-3 | [3][7] |
| Melting Point | 203-205 °C | [6] |
Solubility
This compound is practically insoluble in water but readily dissolves in a variety of organic solvents.[5][8]
| Solvent | Solubility | Reference |
| Water | Practically insoluble (<1μg/mL) | [5][8][9] |
| Dimethyl Sulfoxide (DMSO) | ~1-2 mg/mL | [10][11] |
| Ethanol | Soluble, ~1 mg/mL | [5][10] |
| Methanol | 1 mg/mL | [6] |
| Acetone | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Dioxane | Soluble | [12] |
| Dimethylformamide (DMF) | Soluble | [8] |
Spectroscopic Properties
The fluorescence of this compound is highly dependent on its environment. In nonpolar environments, such as neutral lipids, it emits a strong yellow-gold fluorescence. In more polar environments, like phospholipids, the emission is shifted to a deep red.[1] This property is crucial for distinguishing between different lipid classes within cells.
| Environment/Solvent | Excitation Max (λex) | Emission Max (λem) | Molar Absorptivity (ε) | Quantum Yield (Φ) | Reference |
| Triglycerides (Neutral Lipids) | ~515 nm | ~585 nm | - | - | [1] |
| Phospholipids (Polar Lipids) | ~554 nm | ~638 nm | - | - | [1] |
| Methanol | 552 nm | 636 nm | - | - | |
| Dioxane | 519.4 nm | - | 38,000 cm⁻¹M⁻¹ | 0.7 | [12] |
| Ethanol | - | - | - | 0.12 | [13] |
| DMSO | - | - | - | ~0.3 | [13] |
| DMF | - | - | - | ~0.3 | [13] |
Experimental Protocols
Protocol 1: Staining of Intracellular Lipid Droplets in Live Cells
This protocol outlines the steps for visualizing lipid droplets in living cells using this compound.
Materials:
-
This compound (powder or stock solution)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM) or Phosphate-Buffered Saline (PBS)
-
Live cells cultured on coverslips or in a multi-well plate
-
Fluorescence microscope
Procedure:
-
Preparation of this compound Stock Solution (1 mM):
-
Dissolve 3.18 mg of this compound in 10 mL of DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
-
-
Preparation of this compound Working Solution (200-1000 nM):
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash the cells once with PBS.
-
Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[14][15][16]
-
For suspension cells, pellet the cells by centrifugation, resuspend them in the this compound working solution, and incubate as above.[16]
-
-
Washing (Optional):
-
Since this compound has minimal fluorescence in aqueous media, a washing step is often not necessary.[16] However, if high background is observed, the cells can be washed once with PBS.
-
-
Imaging:
-
Observe the stained cells using a fluorescence microscope.
-
To specifically visualize neutral lipid droplets, use an excitation wavelength of 450-500 nm and an emission wavelength >528 nm (yellow-gold fluorescence).[2][17]
-
To visualize both neutral and polar lipids (including membranes), use an excitation wavelength of 515-560 nm and an emission wavelength >590 nm (red fluorescence).[2][17]
-
Protocol 2: Staining of Lipids in Fixed Tissues
This protocol is for staining lipids in cryosectioned tissues.
Materials:
-
Cryosectioned tissues
-
4% Paraformaldehyde (PFA) in PBS
-
This compound stock solution (as prepared in Protocol 1)
-
PBS
-
Mounting medium (e.g., VectaShield with DAPI)
-
Fluorescence microscope
Procedure:
-
Tissue Fixation:
-
Washing:
-
Wash the fixed sections three times with PBS.
-
-
Staining:
-
Prepare a this compound working solution (e.g., 300 nM) in PBS.
-
Incubate the sections with the working solution for 10 minutes at room temperature.[18]
-
-
Washing:
-
Wash the stained sections three times with PBS.
-
-
Mounting:
-
Mount the coverslip onto the slide using a suitable mounting medium, optionally containing a nuclear counterstain like DAPI.[18]
-
-
Imaging:
-
Visualize the stained tissue sections using a fluorescence microscope with appropriate filter sets for this compound and any counterstains used.
-
Visualizations
The following diagrams illustrate the solvatochromic properties of this compound and a typical experimental workflow for lipid staining.
Caption: Logical diagram illustrating the solvatochromic properties of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C20H18N2O2 | CID 65182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 6. chembk.com [chembk.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. omlc.org [omlc.org]
- 13. researchgate.net [researchgate.net]
- 14. emulatebio.com [emulatebio.com]
- 15. Lipid droplet staining with this compound [bio-protocol.org]
- 16. abcam.co.jp [abcam.co.jp]
- 17. apexbt.com [apexbt.com]
- 18. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
Unveiling Environmental Polarity: A Technical Guide to Nile Red's Solvatochromic Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the remarkable solvatochromic properties of Nile Red, a fluorescent dye widely utilized for its sensitivity to the polarity of its microenvironment. This document provides a comprehensive overview of its fluorescence spectrum in various solvents, detailed experimental protocols for its characterization, and a discussion of the underlying photophysical mechanisms. The presented data and methodologies are intended to serve as a valuable resource for researchers in bioimaging, drug delivery, and materials science.
This compound's fluorescence is characterized by a significant shift in its emission spectrum depending on the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[1] In nonpolar environments, it exhibits strong fluorescence at shorter wavelengths, while in polar solvents, the emission is red-shifted and often less intense.[1][2] This sensitivity makes it an exceptional probe for investigating the hydrophobicity of protein surfaces, cellular lipid droplets, and the interior of micelles and polymer nanoparticles.[3][4][5]
The solvatochromic behavior of this compound is attributed to a large change in its dipole moment upon excitation to the first singlet excited state (S1).[6][7] The molecule possesses a planar intramolecular charge-transfer (PICT) character in the excited state.[6][7] In polar solvents, the larger dipole moment of the excited state is stabilized to a greater extent than the ground state, leading to a reduction in the energy gap for fluorescence emission and a consequent red shift in the emission maximum.[6][7]
Quantitative Analysis of this compound's Fluorescence in Various Solvents
The following table summarizes the key fluorescence properties of this compound in a range of solvents with varying polarities. This data has been compiled from various scientific sources to provide a comparative overview.
| Solvent | Polarity (ET(30) kcal/mol) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| n-Hexane | 31.0 | ~520 | 526[8] | ~6 | - | 3.5 |
| Dioxane | 36.0 | 460[3] | ~560 | ~100 | 0.7[3] | - |
| Toluene | 33.9 | ~525 | 570 | 45[8] | - | - |
| Ethyl Acetate | 38.1 | ~535 | 602[8] | ~67 | - | - |
| Dichloromethane | 40.7 | ~545 | ~620 | ~75 | - | - |
| Acetone | 42.2 | ~545 | ~625 | ~80 | - | - |
| 1-Pentanol | 49.1 | ~550 | ~630 | ~80 | - | 3.9 |
| Ethanol | 51.9 | ~550 | ~635 | ~85 | - | - |
| Methanol | 55.4 | ~555 | 633[8] | 86[8] | - | - |
| Water | 63.1 | ~560 | 663[8] | ~103 | Very Low[2] | - |
Note: The excitation and emission maxima can vary slightly depending on the specific instrumentation and experimental conditions. The ET(30) scale is a common measure of solvent polarity.
Experimental Protocol for Measuring this compound's Fluorescence Spectrum
This section provides a detailed methodology for the preparation of this compound solutions and the acquisition of their fluorescence spectra.
1. Materials and Reagents:
-
This compound powder
-
Spectroscopic grade solvents of interest (e.g., n-hexane, ethanol, water)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mM in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[4]
-
Store the stock solution in a light-protected, airtight container at -20°C to prevent degradation.[4] Avoid repeated freeze-thaw cycles.[4]
3. Preparation of Working Solutions:
-
Prepare working solutions of this compound in the desired solvents at a final concentration typically in the micromolar range (e.g., 1-10 µM).[1] The optimal concentration may need to be determined empirically to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.[3]
-
To prepare a working solution, dilute the appropriate volume of the stock solution into the solvent of interest in a volumetric flask.
4. Fluorescence Spectroscopy Measurements:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.
-
Set the excitation and emission slit widths. Typical values are in the range of 2-10 nm, but this should be optimized for the specific instrument and sample.
-
Transfer the blank solvent to a quartz cuvette and record a blank spectrum to subtract any background fluorescence from the solvent and cuvette.
-
Transfer the this compound working solution to a clean quartz cuvette.
-
Set the excitation wavelength. A common starting point is around 488 nm or 550 nm.[1][7] To determine the optimal excitation wavelength for each solvent, an excitation scan can be performed by setting the emission monochromator to the expected emission maximum and scanning a range of excitation wavelengths.
-
Acquire the fluorescence emission spectrum by scanning a range of wavelengths, for example, from 500 nm to 750 nm.
-
Record the excitation and emission maxima for each solvent.
5. Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Normalize the spectra if comparing the spectral shape across different solvents.
-
Calculate the Stokes shift by subtracting the excitation maximum from the emission maximum.
Visualizing Experimental and Conceptual Frameworks
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental relationship governing this compound's solvatochromism.
Caption: Experimental Workflow for this compound Solvatochromism.
Caption: this compound Solvatochromism Mechanism.
Conclusion
The pronounced solvatochromism of this compound, coupled with its high fluorescence quantum yield in nonpolar environments, makes it an invaluable tool in various scientific disciplines. Understanding the relationship between solvent polarity and its fluorescence spectrum is crucial for the accurate interpretation of experimental data. The information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound as a sensitive fluorescent probe for characterizing the micropolarity of complex systems.
References
- 1. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical Behavior of this compound in Organic and Aqueous Media Environments [mdpi.com]
- 3. omlc.org [omlc.org]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Polarity of Microenvironments: A Technical Guide to Nile Red's Solvatochromic Properties
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule and its immediate environment is paramount. Nile Red, a fluorescent dye with remarkable sensitivity to solvent polarity, offers a powerful tool for probing these microenvironments. This in-depth technical guide explores the core principles of this compound's solvatochromism, providing the quantitative data and detailed experimental protocols necessary to harness its capabilities in your research.
This compound's utility stems from its pronounced solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent.[1] This is observed as a significant shift in its absorption and, more dramatically, its fluorescence emission spectra. In non-polar, hydrophobic environments, this compound exhibits a strong fluorescence emission in the yellow-gold region of the spectrum. As the polarity of the surrounding medium increases, the emission is red-shifted, and its intensity often decreases.[2][3] This behavior makes it an exceptional probe for characterizing lipid droplets within cells, studying protein folding, and assessing drug-membrane interactions.[4][5]
The underlying mechanism for this spectral shift is attributed to an intramolecular charge transfer (ICT) in the excited state.[5] Upon excitation, there is a significant increase in the dipole moment of the this compound molecule. In polar solvents, the surrounding solvent molecules reorient to stabilize this larger excited-state dipole, leading to a lower energy level for the excited state and consequently a red-shift in the fluorescence emission.[2]
Quantitative Solvatochromic Data of this compound
To facilitate the application of this compound as a polarity probe, the following tables summarize its key photophysical properties in a range of solvents with varying polarities. These data, compiled from various sources, provide a reference for interpreting spectral shifts and selecting appropriate solvents for specific experimental needs.
Table 1: Absorption and Emission Maxima of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |
| n-Hexane | 1.88 | ~515 | ~585 | ~70 |
| Toluene | 2.38 | ~534 | ~566 | 32 |
| Ethyl Acetate | 6.02 | ~540 | ~602 | ~62 |
| Dioxane | 2.21 | - | - | - |
| Methanol | 32.7 | ~552 | ~636 | ~84 |
| Ethanol | 24.5 | ~554 | ~638 | ~84 |
| Water | 80.1 | - | ~663 | - |
Note: The exact absorption and emission maxima can vary slightly depending on the specific experimental conditions and instrumentation. Data is compiled from multiple sources.[1][3][6]
Table 2: Fluorescence Quantum Yield of this compound in Selected Solvents
| Solvent | Fluorescence Quantum Yield (Φ_f) |
| Dioxane | 0.7 |
| Ethanol | 0.42 |
Note: The quantum yield of this compound is highly dependent on the solvent environment, generally being higher in non-polar solvents and lower in polar, protic solvents.[7][8]
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of this compound solutions and the measurement of its solvatochromic properties.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound (M.Wt: 318.38 g/mol ) in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[9]
-
Store the stock solution at -20°C, protected from light, in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically in the range of 200 nM to 1 µM) in the solvent of interest.[9]
-
Ensure thorough mixing by vortexing.
-
Protocol 2: Measurement of Absorption and Fluorescence Spectra
-
Instrumentation:
-
Use a UV-Vis spectrophotometer to measure the absorption spectra.
-
Use a spectrofluorometer to measure the fluorescence emission spectra.
-
-
Sample Preparation:
-
Use quartz cuvettes with a 1 cm path length for all measurements.
-
Ensure the absorbance of the this compound solution at the excitation wavelength is below 0.1 to avoid inner filter effects.[8]
-
-
Absorption Spectrum Measurement:
-
Scan the absorbance of the this compound solution across a relevant wavelength range (e.g., 400-700 nm).
-
Record the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λ_abs or a suitable wavelength within the absorption band (e.g., 488 nm or 552 nm).[10]
-
Scan the emission across a relevant wavelength range (e.g., 500-750 nm).
-
Record the wavelength of maximum emission (λ_em).
-
Correct the spectra for instrument-specific wavelength-dependent sensitivity if necessary.[8]
-
-
Data Analysis:
-
Calculate the Stokes shift by subtracting the absorption maximum from the emission maximum (Stokes Shift = λ_em - λ_abs).
-
Protocol 3: Determination of Relative Fluorescence Quantum Yield
-
Standard Selection:
-
Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound in the solvent of interest (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).
-
-
Measurement:
-
Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength. Adjust concentrations so that the absorbances are similar and below 0.1.
-
Measure the integrated fluorescence intensity (the area under the emission curve) of both the this compound solution and the standard solution using the same excitation wavelength and instrument settings.
-
-
Calculation:
-
Calculate the relative quantum yield of the this compound sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualizing the Process: Experimental Workflow and Solvatochromism Mechanism
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. omlc.org [omlc.org]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Key role of fluorescence quantum yield in this compound staining method for determining intracellular lipids in yeast strains - PMC [pmc.ncbi.nlm.nih.gov]
Nile Red: A Technical Guide to Differentiating Neutral and Polar Lipids
For Researchers, Scientists, and Drug Development Professionals
Nile Red (also known as Nile blue oxazone) is a versatile, lipophilic, and solvatochromic fluorescent dye widely employed for the detection and quantification of intracellular lipids.[1][2] Its unique environmental sensitivity allows for the differentiation between neutral and polar lipids based on shifts in its fluorescence emission spectrum, making it an invaluable tool in cellular biology, biochemistry, and materials science.[2][3] This guide provides an in-depth overview of the principles, protocols, and applications of this compound for lipid analysis.
Core Principle: Solvatochromism
This compound's efficacy in distinguishing lipid classes stems from its solvatochromic properties—its fluorescence emission spectrum is dependent on the polarity of its surrounding solvent or microenvironment.[2][3] In hydrophobic, non-polar environments, such as those created by neutral lipids (e.g., triglycerides, cholesteryl esters), this compound exhibits strong fluorescence in the yellow-gold region of the spectrum.[4][5] Conversely, in more polar environments, like those associated with polar lipids (e.g., phospholipids (B1166683) in cellular membranes), its fluorescence emission shifts to the red region of the spectrum.[6][7] The dye is intensely fluorescent in lipid-rich environments while demonstrating minimal fluorescence in aqueous media.[1][4]
Quantitative Data Summary: Fluorescence Properties
The spectral properties of this compound are highly dependent on the surrounding medium. The following table summarizes the excitation and emission maxima observed in different lipid environments, which is crucial for setting up fluorescence microscopy and spectroscopy experiments.
| Lipid Environment | Predominant Lipid Type | Excitation Range (nm) | Emission Range (nm) | Observed Color |
| Lipid Droplets | Neutral Lipids | 450-500[4][8] | >528 (Yellow-Gold)[4][8] | Yellow-Gold |
| Membranes | Polar Lipids | 515-560[4][8] | >590 (Red)[4][8] | Red |
| Cholesterol (Nonpolar) | Neutral Lipid | Not specified | Blue-shifted vs. Phospholipids[7] | - |
| Phospholipids (Polar) | Polar Lipid | Not specified | Red-shifted vs. Cholesterol[7] | Red[6] |
| Tisochrysis lutea (High Polar Lipids) | Polar Lipids | Not specified | 620-640[9] | Red |
| Tisochrysis lutea (Increased Neutral Lipids) | Neutral Lipids | Not specified | 590-610[9] | Yellow-Gold |
Experimental Protocols
Accurate and reproducible staining requires optimized protocols. Below are detailed methodologies for live-cell imaging, fixed-cell staining, and flow cytometry.
This protocol is suitable for visualizing lipid dynamics in living cells.[1]
1. Reagent Preparation:
-
This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in high-quality, anhydrous Dimethylsulfoxide (DMSO).[1] For a 1 mg/mL stock, dissolve 25 mg of this compound in 25 mL of DMSO.[10] Store aliquots at -20°C, protected from light and repeated freeze-thaw cycles.[1]
-
This compound Working Solution (100-1000 nM): Immediately before use, dilute the stock solution in a suitable buffer such as Hanks and 20 mM Hepes buffer (HHBS) or cell culture medium to a final concentration of 100-1000 nM.[1][11]
2. Staining Procedure:
-
Seed cells in an appropriate imaging vessel (e.g., imaging microplates).
-
Culture cells until they reach the desired confluency (typically 50-70%). For studies on lipid droplet formation, using charcoal-stripped fetal bovine serum (FBS) is recommended to minimize background lipids.[11]
-
Remove the culture medium and rinse the cells briefly with a buffered saline solution (e.g., HBSS).[11]
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[1][11]
-
Rinse the cells with the buffer to remove excess stain.[11]
-
Acquire images immediately on a live-cell imaging system.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. youtube.com [youtube.com]
- 3. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 4. This compound: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 11. resources.revvity.com [resources.revvity.com]
Principle of Nile Red Staining for Intracellular Lipid Droplets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles behind Nile Red staining for the visualization and quantification of intracellular lipid droplets. It delves into the photophysical properties of the dye, detailed experimental protocols, and the biochemical pathways governing lipid droplet formation.
Core Principle: A Lipophilic and Solvatochromic Fluorescent Dye
This compound (also known as Nile blue oxazone) is a highly lipophilic, uncharged heterocyclic molecule that serves as an excellent vital stain for intracellular lipid droplets.[1][2] Its utility is rooted in its unique photophysical property known as solvatochromism , where its fluorescence emission spectrum is highly sensitive to the polarity of its immediate environment.[3][4][5]
In aqueous or highly polar environments, this compound exhibits minimal to no fluorescence.[1][6][7] However, upon partitioning into the nonpolar, hydrophobic core of intracellular lipid droplets, it becomes intensely fluorescent.[1][6][8] This stark contrast allows for the specific visualization of these organelles against the aqueous cytoplasm with a high signal-to-noise ratio.
The lipid droplets themselves are primarily composed of a neutral lipid core, mainly containing triacylglycerols (TAGs) and cholesteryl esters, enclosed by a phospholipid monolayer.[9] this compound's fluorescence emission maximum undergoes a significant blue-shift as the polarity of its solvent decreases. This property is crucial as it allows for the differentiation between various lipid species within the cell.
Specifically, in the presence of neutral lipids (like those in lipid droplets), this compound exhibits a strong yellow-gold fluorescence. In contrast, when associated with more polar lipids, such as phospholipids (B1166683) found in cellular membranes, it emits a deep red fluorescence.[10] This spectral distinction enables researchers to selectively visualize and quantify neutral lipid stores.
Quantitative Data: Spectral Properties of this compound
The solvatochromic nature of this compound is evident in the significant shifts of its excitation and emission maxima in solvents of varying polarities. This data is crucial for optimizing fluorescence microscopy and flow cytometry settings.
| Solvent | Polarity | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (Φf) |
| n-Hexane | Nonpolar | ~485 | ~526 | High (~0.5 - 0.7) |
| Dioxane | Nonpolar | ~460 | ~530-540 | 0.7 |
| Toluene | Nonpolar | ~500 | ~560 | High |
| Ethyl Acetate | Mid-Polar | ~515 | ~602 | Moderate |
| Methanol | Polar | ~552 | ~633-636 | Low |
| Water | Polar | ~580 | ~663 | Very Low / Quenched |
Note: The exact excitation and emission maxima can vary slightly depending on the specific publication and experimental conditions. The quantum yield is a measure of the fluorescence efficiency.
For optimal detection of intracellular lipid droplets (neutral lipids), it is recommended to use an excitation wavelength in the range of 450-500 nm and detect the yellow-gold emission at wavelengths greater than 528 nm.[6] For detecting fluorescence from more polar lipids, an excitation of 515-560 nm with emission detection above 590 nm is more suitable.[6]
Experimental Protocols
Staining of Live or Fixed Adherent Cells
This protocol is suitable for cells grown in multi-well plates or on coverslips.
Materials:
-
This compound stock solution (1 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with HEPES (HHBS)
-
Cell culture medium
-
Optional: 4% Paraformaldehyde (PFA) in PBS for fixation
Protocol:
-
Preparation of Staining Solution:
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in PBS or your buffer of choice to a final concentration of 200-1000 nM.[6] For example, add 1 µL of 1 mM this compound stock to 1 mL of PBS for a 1 µM solution.
-
Vortex the solution well. It is recommended to prepare this solution fresh before use.
-
-
Cell Preparation:
-
Grow adherent cells to the desired confluency in a multi-well plate or on coverslips.
-
Gently aspirate the cell culture medium.
-
Wash the cells once with PBS.
-
-
Staining:
-
Washing and Imaging:
-
Aspirate the staining solution.
-
Wash the cells two to three times with PBS.
-
Add fresh PBS or culture medium to the cells for imaging.
-
Image immediately using a fluorescence microscope with appropriate filter sets (e.g., a TRITC or GFP/FITC filter set can be used to capture the red and yellow-gold fluorescence, respectively).
-
Optional Fixation:
-
Cells can be fixed with 4% PFA for 15 minutes at room temperature either before or after staining.[1] If fixing before staining, ensure to wash thoroughly with PBS after fixation.
Staining of Suspension Cells
This protocol is suitable for cells grown in suspension and for analysis by flow cytometry or fluorescence microscopy.
Materials:
-
This compound stock solution (1 mM in anhydrous DMSO)
-
PBS or HHBS
-
Cell culture medium
Protocol:
-
Cell Preparation:
-
Staining:
-
Washing and Analysis:
-
Centrifuge the cells to pellet them and remove the staining solution.
-
Resuspend the cells in 500 µL of fresh PBS or culture medium.
-
The cells are now ready for analysis by flow cytometry (e.g., using the FL1 channel) or for imaging on a fluorescence microscope.
-
Staining of Frozen Tissue Sections
This protocol provides a general guideline for staining frozen tissue sections. Optimization may be required depending on the tissue type.
Materials:
-
OCT (Optimal Cutting Temperature) compound
-
Isopentane (B150273) and dry ice or liquid nitrogen for snap-freezing
-
Cryostat
-
This compound stock solution (1 mM in DMSO)
-
PBS
-
Mounting medium (aqueous, anti-fade)
Protocol:
-
Tissue Preparation and Sectioning:
-
Snap-freeze fresh tissue in isopentane cooled with dry ice or liquid nitrogen.
-
Embed the frozen tissue in OCT compound.
-
Cut 5-10 µm sections using a cryostat and mount them on charged microscope slides.
-
Allow the sections to air-dry for 30 minutes at room temperature.
-
-
Staining:
-
Rehydrate the sections in PBS for 5 minutes.
-
Cover the tissue section with this compound working solution (e.g., 1 µg/mL in PBS).
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing and Mounting:
-
Gently wash the slides three times with PBS.
-
Optional: Counterstain with a nuclear stain like DAPI.
-
Mount the coverslip using an aqueous anti-fade mounting medium.
-
Image using a fluorescence microscope.
-
Visualization of Key Pathways and Workflows
General Workflow for this compound Staining of Adherent Cells
Caption: General workflow for staining adherent cells with this compound.
Simplified Pathway of Lipid Droplet Biogenesis
References
- 1. emulatebio.com [emulatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid droplet - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. abcam.co.jp [abcam.co.jp]
Nile Red: A Comprehensive Technical Guide to its Applications in Cell Biology and Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Properties of Nile Red
This compound (also known as Nile blue oxazone) is a highly versatile, lipophilic fluorescent dye renowned for its unique solvatochromic properties.[1][2] This means its fluorescence emission and excitation wavelengths are highly dependent on the polarity of its surrounding environment.[1][3] In aqueous or polar media, it exhibits minimal fluorescence, while in nonpolar, lipid-rich environments, it becomes intensely fluorescent.[4][5] This characteristic makes it an exceptional tool for selectively detecting and visualizing hydrophobic structures within complex biological systems.
Chemically, this compound is 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one, with a molecular formula of C₂₀H₁₈N₂O₂ and a molecular weight of approximately 318.38 g/mol .[1][4] It is readily soluble in organic solvents like DMSO and ethanol (B145695) but is practically insoluble in water.[5] This differential solubility and fluorescence are the cornerstones of its wide-ranging applications in modern biological and biochemical research.
Core Applications in Research and Development
This compound's environment-sensitive fluorescence has been leveraged across a multitude of applications, from fundamental cell biology to advanced drug delivery systems.
Visualization and Quantification of Intracellular Lipid Droplets
The most prominent application of this compound is as a vital stain for intracellular lipid droplets.[2][6] These organelles, central to lipid metabolism and energy storage, are readily stained by this compound, allowing for their visualization by fluorescence microscopy and quantification by flow cytometry.[6][7]
-
Mechanism: When this compound partitions into the neutral lipid core of lipid droplets, it fluoresces brightly, typically in the yellow-gold to red range.[1] The intensity of this fluorescence can be correlated with the cellular lipid content, making it a powerful tool for studying lipid storage diseases, metabolic disorders, and the cellular response to various stimuli.[2]
-
Spectral Distinction: Notably, the emission spectrum can differentiate between lipid types. In neutral lipids like triglycerides, the emission is typically strong yellow-gold (approx. 585 nm), whereas, in more polar lipids, such as those in membranes, the emission shifts to a deeper red (approx. 638 nm).[1] This allows for some degree of specificity in imaging. For optimal selectivity of cytoplasmic lipid droplets, it is often recommended to use excitation between 450-500 nm and detect emission above 528 nm.[6][7]
Probing Protein Aggregation and Amyloid Formation
Protein aggregation is a hallmark of numerous neurodegenerative diseases and a critical concern in the stability of biopharmaceutical drugs. This compound can be used to detect the formation of protein aggregates by binding to exposed hydrophobic patches on misfolded proteins.[8][9]
-
Mechanism: In their native state, a protein's hydrophobic residues are typically buried within its core. Upon misfolding and aggregation, these residues become exposed. This compound, being hydrophobic, preferentially binds to these exposed regions, resulting in a significant increase in fluorescence and a blue-shift in the emission maximum.[9] This phenomenon allows for the sensitive detection of aggregates that may be difficult to identify using other methods like size-exclusion chromatography, which can exclude very large aggregates.[9]
-
Advantages: The technique is sensitive, allowing for the detection of very low levels of aggregation, and does not require dilution or filtration of the sample.[8] It has been successfully used to study the aggregation of immunoglobulins and human calcitonin.[8]
Characterization of Drug Delivery Systems
In the field of drug development, this compound serves as a model hydrophobic drug molecule for characterizing nanoparticle-based drug delivery systems.[10][11]
-
Encapsulation and Release: By encapsulating this compound within lipid nanoparticles, researchers can study encapsulation efficiency and release kinetics.[10][11] The fluorescence of this compound can be monitored to track the stability of the nanoparticles and the rate at which the payload is released into the surrounding medium.
-
Cellular Uptake: The dye can also be used to visualize the cellular uptake and intracellular trafficking of nanoparticles.[12] By tracking the location and intensity of this compound fluorescence within cells over time, researchers can gain insights into the mechanisms of nanoparticle entry and drug delivery at a subcellular level.[12] Studies have shown that nanoparticle-encapsulated this compound exhibits significantly higher cellular uptake compared to the free dye.[12]
Assessment of Membrane Fluidity and Polarity
The plasma membrane and organellar membranes are dynamic structures whose fluidity and polarity are critical for cellular function. This compound's solvatochromism makes it a sensitive probe for these membrane properties.[13][14]
-
Mechanism: Changes in lipid packing and membrane fluidity alter the local polarity of the environment in which this compound resides.[13] A more fluid, disordered membrane creates a more polar environment for the dye, resulting in a red-shifted emission spectrum. Conversely, a more rigid, ordered membrane provides a more nonpolar environment, leading to a blue-shifted emission.
-
Applications: This application is valuable for studying how various physiological conditions, drugs, or mutations affect membrane properties. For instance, it has been used to detect changes in myelin polarity in the context of neurological diseases and to analyze membrane fluidity in bacteria.[13][15]
Quantitative Data Summary
For reproducible and accurate experimental design, understanding the quantitative parameters of this compound is crucial. The following tables summarize its key spectroscopic properties and typical working concentrations.
Table 1: Spectroscopic Properties of this compound in Different Environments
| Environment/Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Notes |
| Neutral Lipids (Triglycerides) | ~515 | ~585 | Strong yellow-gold emission, ideal for lipid droplets.[1] |
| Polar Lipids (Phospholipids) | ~554 | ~638 | Deep red emission, characteristic of membranes.[1] |
| Methanol | 552 | 636 | A common solvent for characterization.[4] |
| β-Galactosidase Aggregates | 550 | 611 | Significant blue-shift from aqueous solution.[9] |
| Water | - | ~660 | Very low fluorescence quantum yield.[1][9] |
| Ethanol | - | - | Used as a solvent for stock solutions.[5] |
| DMSO | - | - | The preferred solvent for stock solutions.[4][6] |
Table 2: Typical Working Concentrations for Various Applications
| Application | Cell/Sample Type | Typical Stock Concentration | Typical Working Concentration | Incubation Time & Temp |
| Lipid Droplet Staining (Live Cells) | Cultured Mammalian Cells | 1 mM in DMSO | 200 - 1000 nM | 5 - 30 min @ RT or 37°C[6][16] |
| Lipid Droplet Staining (Fixed Tissue) | Cryosections | Stock in DMSO | 300 nM | 10 min @ RT[17] |
| Quantification of Algal Lipids | Algal Suspension | 10 µg/mL in Ethanol | Final mix with 10 µL of stock | Not specified[18] |
| Protein Aggregation Detection | β-Galactosidase Solution | Stock in DMSO | 18.75 nM (final) | Immediate measurement @ 25°C[9] |
| Staining of C. elegans | Fixed Worms/Embryos | Stock in DMSO | Diluted in 40% isopropanol | 2 hours to overnight[19] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for some of the most common applications of this compound.
Protocol 1: Staining of Intracellular Lipid Droplets in Live Adherent Cells
This protocol is adapted for fluorescence microscopy or microplate reader analysis.[6][20]
-
Reagent Preparation:
-
This compound Stock Solution (1 mM): Prepare a 1 mM stock solution by dissolving this compound powder in high-quality, anhydrous DMSO.[6] Aliquot and store protected from light at -20°C. Avoid repeated freeze-thaw cycles.[6]
-
This compound Working Solution (e.g., 500 nM): Immediately before use, dilute the 1 mM stock solution into a suitable buffer (e.g., PBS or serum-free medium) to the final desired concentration. For a 500 nM solution, add 0.5 µL of 1 mM stock to 1 mL of buffer. Vortex to mix thoroughly.
-
-
Cell Seeding:
-
Seed adherent cells in a format suitable for imaging (e.g., 96-well black wall/clear bottom plate or on coverslips in a petri dish) and grow to the desired confluency.
-
-
Staining Procedure:
-
Gently aspirate the cell culture medium.
-
Add a sufficient volume of the this compound Working Solution to cover the cells (e.g., 100 µL for a 96-well plate).
-
Incubate the cells for 10 to 30 minutes at 37°C in a 5% CO₂ incubator, protected from light.[20]
-
-
Imaging:
-
After incubation, the staining solution can be removed and replaced with fresh PBS or medium, although this step is often optional as this compound has minimal fluorescence in aqueous media.[20]
-
Image the cells using a fluorescence microscope equipped with appropriate filters. For selective detection of lipid droplets, use an excitation wavelength of 450-500 nm and an emission filter that collects light above 528 nm (e.g., a TRITC or similar filter set).[6][7]
-
Protocol 2: Fluorometric Quantification of Neutral Lipids
This protocol is suitable for quantifying lipid content in a cell population using a fluorescence microplate reader.
-
Cell Preparation:
-
Treat cells with experimental compounds as required.
-
For suspension cells, collect 1-5 x 10⁵ cells per tube by centrifugation.[6] For adherent cells, they can be stained directly in the plate.
-
-
Staining:
-
Measurement:
-
After incubation, pellet the suspension cells by centrifugation, remove the staining solution, and resuspend in 500 µL of pre-warmed buffer or medium.[20]
-
Transfer the cell suspension or the adherent cell plate to a fluorescence microplate reader.
-
Measure the fluorescence intensity using an excitation wavelength of ~550 nm and an emission wavelength of ~640 nm.[20] The exact wavelengths should be optimized for the specific instrument and lipid type being measured.
-
Protocol 3: Detection of Protein Aggregation
This protocol provides a general framework for detecting the aggregation of a purified protein in solution.[9]
-
Reagent Preparation:
-
Protein Solution: Prepare the protein of interest (e.g., β-galactosidase) at a known concentration (e.g., 0.10 µM) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
This compound Solution (25 µM): Prepare a fresh solution of 25 µM this compound in the same buffer by diluting a DMSO stock.
-
-
Induction of Aggregation (if applicable):
-
Induce aggregation in the protein solution through a chosen method, such as heating, pH shift, or chemical denaturation. For example, heat the protein solution at a temperature known to cause denaturation and aggregation.[9] Keep a non-heated sample as a negative control.
-
-
Staining and Measurement:
-
In a fluorescence cuvette, mix the protein solution (heated and non-heated samples) with the this compound solution. A typical final this compound concentration is around 18.75 nM.[9]
-
Immediately measure the fluorescence emission spectrum by exciting at 550 nm and scanning the emission from 565 nm to 750 nm.[9]
-
An increase in fluorescence intensity and a blue-shift in the emission maximum (e.g., from ~660 nm towards ~611 nm) in the treated sample compared to the control indicates the presence of protein aggregates.[9]
-
Visualizations: Workflows and Principles
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Caption: General experimental workflow for staining cells with this compound.
Caption: Principle of this compound's solvatochromic fluorescence.
Caption: Logical decision tree for applying this compound in research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. This compound Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 5. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. This compound: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and characterization of protein aggregates by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive Spectroscopic Detection of Large and Denatured Protein Aggregates in Solution by Use of the Fluorescent Dye this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Encapsulation and Release Behavior from Lipid Nanoparticles: Model Study with this compound Fluorophore | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. pnas.org [pnas.org]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 18. A Simple and Rapid Protocol for Measuring Neutral Lipids in Algal Cells Using Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid Quantification in Caenorhabditis elegans by this compound and Oil Red O Staining [bio-protocol.org]
- 20. abcam.co.jp [abcam.co.jp]
Nile Red Dye: A Technical Guide to Solubility and Stability for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the solubility and stability of Nile Red, a versatile lipophilic and solvatochromic dye. Understanding these core characteristics is critical for its effective application in cellular imaging, drug delivery systems, and environmental sensing. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key laboratory procedures.
Core Properties of this compound
This compound (9-diethylamino-5H-benzo[a]phenoxazine-5-one) is a hydrophobic, uncharged fluorescent probe renowned for its environmental sensitivity.[1][2] Its fluorescence is strongly influenced by the polarity of its surroundings; it is intensely fluorescent in lipid-rich, non-polar environments but exhibits minimal fluorescence in aqueous, polar media.[1][3] This solvatochromic behavior, where both excitation and emission wavelengths shift with solvent polarity, makes it a powerful tool for investigating hydrophobic domains.[4][5][6] In nonpolar environments like triglycerides, its fluorescence emission is typically yellow-gold, while in more polar environments like phospholipids, it shifts towards red.[6]
Solubility of this compound
This compound's hydrophobic nature dictates its solubility profile. It is generally soluble in organic solvents and sparingly soluble in aqueous buffers.[7] For applications requiring an aqueous medium, a common strategy is to first dissolve the dye in a water-miscible organic solvent like DMSO and then dilute it into the desired aqueous buffer.[7]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL (6.28 mM) | Requires sonication and warming to 60°C for optimal dissolution.[8] |
| Dimethylformamide (DMF) | ~1 mg/mL | - |
| Ethanol | ~1 mg/mL (3.14 mM) | Requires sonication and warming to 60°C for optimal dissolution.[8] Slightly soluble.[7] |
| Methanol | 1 mg/mL | - |
| Acetone (B3395972) | 1 mg/mL | A concentrated stock of 1 mg/mL (1000 µg/mL) in acetone is common.[9][10] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.09 mg/mL | Achieved by diluting a DMSO stock solution into the buffer.[7] |
| Water | 0.2 mg/mL | Sparingly soluble. |
Protocol for Stock and Working Solution Preparation
Proper preparation of this compound solutions is crucial for reproducible results.
Stock Solution (e.g., 1 mg/mL in DMSO):
-
Weigh 1 mg of this compound powder and place it in a suitable microcentrifuge tube or vial.
-
Add 1 mL of high-quality, anhydrous DMSO.[3]
-
To aid dissolution, vortex the solution thoroughly. If needed, use an ultrasonic bath and warm the solution to 60°C.[8]
-
Store the stock solution in aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[3] A stock in acetone can be stored at 4°C in the dark for up to 3 months.[9]
Working Solution (e.g., 1 µg/mL in PBS):
-
Just before use, dilute the stock solution into the desired final buffer (e.g., PBS, cell culture medium).[8]
-
For a 1 µg/mL working solution from a 1 mg/mL stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of PBS).[11]
-
Vortex the working solution well before applying it to the sample. Aqueous solutions are not recommended for storage for more than one day.[7]
Stability of this compound
The stability of this compound and its fluorescent signal can be influenced by several factors, including light exposure (photostability), solvent polarity, pH, and temperature.
Key Stability Factors
| Factor | Observation | Recommendations & Best Practices |
| Photostability | This compound is susceptible to photobleaching (photo-induced destruction) upon prolonged exposure to excitation light. However, it is generally considered more photostable than dyes like fluorescein.[12] | Minimize light exposure during storage and experiments.[3] Use the lowest possible excitation power that provides a good signal-to-noise ratio.[13] Acquire images efficiently to reduce illumination time. |
| Solvent Environment | The dye's fluorescence quantum yield is highly dependent on solvent polarity.[1][14] It is intensely fluorescent in non-polar environments but quenched in polar solvents like water.[1] Hydrogen bond donating solvents can decrease the fluorescence lifetime.[12] | Choose solvents based on the application. For staining lipids, the hydrophobic environment of the lipid droplet enhances fluorescence. For in vitro spectral measurements, be aware that solvent choice will dictate emission wavelength and intensity.[4] |
| pH | The fluorescence intensity can be pH-dependent. In one study involving choline (B1196258) oxidase, fluorescence increased with rising pH, maximizing around pH 11.[15] For most biological applications under neutral conditions (pH 6.0-8.0), the dye is stable.[16] | For most cellular applications, standard physiological buffers (pH ~7.4) are suitable. If working outside this range, validate signal stability. |
| Temperature | Elevated temperatures can be beneficial for the staining process itself.[17] Stock solutions are typically stored at -20°C for long-term stability.[3][8] | Store stock solutions frozen.[3] Staining can be performed at room temperature or 37°C for 5-30 minutes.[3][18] |
| Chemical Stability | Avoid fixatives that remove lipids, such as ethanol, methanol, and acetone, prior to staining.[5] Paraformaldehyde (PFA) fixation is compatible.[18] | If fixation is required, use a cross-linking agent like PFA before staining. |
Experimental Protocols
Protocol for Determining Dye Solubility
This protocol provides a general method for assessing the solubility of a dye like this compound in a new solvent.[19][20][21]
-
Preparation : Weigh a precise amount of this compound powder (e.g., 2 mg) into a clear glass vial.
-
Solvent Addition : Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Mechanical Agitation : Vigorously mix the sample by vortexing for 1-2 minutes.
-
Visual Inspection : Observe the solution against a light and dark background. Note the presence of any undissolved particles. A true solution should be clear and free of precipitates.
-
Incremental Solubilization : If the dye is not fully dissolved, continue with the following steps in order:
-
Use a water bath sonicator for up to 5 minutes.
-
Warm the solution to a slightly elevated temperature (e.g., 37°C) for up to 60 minutes.
-
-
Serial Dilution : If the dye remains insoluble, add another measured volume of solvent to decrease the concentration (e.g., add 900 µL to reach a total volume of 1 mL and a concentration of 2 mg/mL). Repeat the agitation and observation steps.
-
Quantification : Continue the serial dilution until the dye is fully dissolved. The solubility is the highest concentration at which a clear solution is formed.
Protocol for Assessing Photostability
This protocol measures the photobleaching half-life (t½), a common metric for quantifying photostability.[22][23]
-
Sample Preparation : Prepare a sample with the fluorescent dye. For cellular imaging, this would be cells stained with this compound according to the standard protocol. For a solution-based measurement, a thin film of the dye solution can be dried on a microscope slide.
-
Microscope Setup :
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for this compound (e.g., excitation 450-500 nm, emission >528 nm for yellow-gold fluorescence).[24]
-
Place the sample on the stage and bring it into focus.
-
-
Image Acquisition :
-
Adjust the illumination intensity to a level appropriate for imaging, ensuring it remains constant throughout the experiment.
-
Acquire an initial image (Time = 0).
-
Continuously illuminate a specific region of interest (ROI).
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of its initial value.
-
-
Data Analysis (using software like ImageJ/Fiji) :
-
Select an ROI within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no dye.
-
Normalize the intensity values to the initial intensity at Time = 0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t½). A longer half-life indicates greater photostability.[23]
-
Visualizing Workflows and Principles
Experimental Workflow for Staining Intracellular Lipids
The primary application of this compound is the visualization of intracellular lipid droplets.[2][24] The workflow is straightforward and can be adapted for both microscopy and flow cytometry.
Caption: General workflow for staining intracellular lipids with this compound.
The Principle of Solvatochromism
This compound's utility is fundamentally based on its solvatochromic properties. Its fluorescence emission spectrum is a direct reporter of the polarity of its microenvironment. This diagram illustrates the relationship between the environment and the resulting optical properties.
Caption: Solvatochromic principle of this compound fluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound prepared in acetone [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. blog.addgene.org [blog.addgene.org]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Comprehensive assessment of factors influencing this compound staining: Eliciting solutions for efficient microplastics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emulatebio.com [emulatebio.com]
- 19. scribd.com [scribd.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Principles of Nile Red in Lipid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational papers and core methodologies surrounding the use of Nile Red, a potent and versatile fluorescent probe, for the investigation of lipids. Since its introduction, this compound has become an indispensable tool in cell biology, biochemistry, and drug development for the visualization and quantification of intracellular lipid droplets and for probing the hydrophobicity of lipidic environments.
Core Principles of this compound Fluorescence
This compound (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a photostable, lipophilic, and solvatochromic dye. Its fluorescence is highly dependent on the polarity of its environment. In aqueous or polar media, this compound exhibits minimal fluorescence. However, upon partitioning into hydrophobic environments, such as the neutral lipid core of intracellular lipid droplets, it becomes intensely fluorescent.[1] This property makes it an excellent selective stain for lipids within living and fixed cells.
The seminal 1985 paper by Greenspan, Mayer, and Fowler first described this compound as a selective fluorescent stain for intracellular lipid droplets.[2][3] Their work demonstrated that the dye could be used for fluorescence microscopy and flow cytometry to differentiate between cells with varying lipid content.[2] A companion paper by Greenspan and Fowler in the same year further elucidated the spectrofluorometric properties of this compound, showing that its excitation and emission spectra shift to shorter wavelengths (a blue shift) as the polarity of the solvent decreases.[4] This solvatochromic behavior allows for the differentiation between neutral and polar lipids. In a highly nonpolar environment like triglycerides, this compound fluoresces with a yellow-gold emission, while in more polar lipids like phospholipids (B1166683), it emits a red fluorescence.[1][2]
Quantitative Data: Spectroscopic Properties of this compound
The spectroscopic characteristics of this compound are crucial for designing and interpreting experiments. The following tables summarize the excitation and emission maxima of this compound in various solvents and lipid environments, compiled from foundational studies and technical datasheets.
Table 1: Excitation and Emission Maxima of this compound in Organic Solvents
| Solvent | Excitation Maximum (nm) | Emission Maximum (nm) |
| n-Hexane | ~488 | 526[5] |
| Dioxane | 460 | - |
| Ethyl Acetate | - | 602[5] |
| Methanol | 552 | 633-636[5] |
| Ethanol | - | - |
| Water | - | 663[5] |
Table 2: Excitation and Emission Maxima of this compound for Cellular Lipid Staining
| Lipid Environment | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |
| Neutral Lipids (e.g., triglycerides in lipid droplets) | 450-500 | >528 (Yellow-Gold) | Microscopy, Flow Cytometry[1][2] |
| Polar Lipids (e.g., phospholipids in membranes) | 515-560 | >590 (Red) | Microscopy[1][2] |
| General Lipid Staining | 550 | 640 | Microplate Reader, Microscopy |
Key Experimental Protocols
The following are detailed methodologies for common applications of this compound in lipid research, based on foundational papers and established protocols.
Protocol 1: Staining of Intracellular Lipid Droplets in Adherent Cells for Fluorescence Microscopy
This protocol is adapted for the visualization of lipid droplets in cultured adherent cells.
Materials:
-
This compound stock solution (1 mM in DMSO)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Coverslips
-
96-well black wall/clear bottom plates (optional, for high-throughput imaging)
-
Formaldehyde (B43269) (4% in PBS, for fixed cell staining, optional)
-
Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a petri dish or in a 96-well black wall/clear bottom plate at a density that will result in 50-70% confluency at the time of staining. Culture under appropriate conditions (e.g., 37°C, 5% CO₂).
-
(Optional) Fixation: For fixed cell staining, gently wash the cells with PBS and then fix with 4% formaldehyde in PBS for 20 minutes at room temperature.[6] Wash the cells three times with PBS.
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting the 1 mM stock solution in serum-free medium or PBS to a final concentration of 200-1000 nM.[7] For a 1:2000 dilution, add 0.5 µL of stock to 1 mL of buffer.[6]
-
Staining:
-
Live Cells: Gently aspirate the culture medium and add the this compound staining solution. Incubate for 10-30 minutes at 37°C, protected from light.[8]
-
Fixed Cells: After the final PBS wash, add the this compound staining solution and incubate for 10 minutes at room temperature, protected from light.[6]
-
-
Washing:
-
For live-cell imaging, washing is often optional as this compound has minimal fluorescence in aqueous media. However, for clearer images, you can gently wash the cells once with PBS.
-
For fixed cells, wash twice with PBS for 5 minutes each.[7]
-
-
(Optional) Counterstaining: If desired, incubate with a nuclear stain like Hoechst 33342 (1 µg/mL in PBS) for 5 minutes at room temperature.[6]
-
Imaging: Mount the coverslip on a microscope slide with a drop of PBS or mounting medium. Visualize using a fluorescence microscope with appropriate filter sets for yellow-gold (for neutral lipids) or red fluorescence.
Protocol 2: Staining of Suspension Cells for Flow Cytometry
This protocol allows for the quantification of lipid content in a population of suspension cells.
Materials:
-
This compound stock solution (1 mM in DMSO)[1]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer[1]
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Centrifuge the cell suspension at 1000 rpm for 5 minutes to pellet the cells. Resuspend the cells in fresh buffer to a concentration of 1-5 x 10⁵ cells per tube.
-
Preparation of Staining Solution: Prepare a working solution of this compound in HBSS or your buffer of choice to a final concentration of 200-1000 nM.[1]
-
Staining: Add 500 µL of the this compound working solution to each cell suspension.[1] Incubate for 5-10 minutes at room temperature or 37°C, protected from light.[1][7]
-
Washing: Centrifuge the cells at 1000 rpm for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of pre-warmed buffer or culture medium.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use the appropriate laser and filter combination to detect the yellow-gold fluorescence (e.g., excitation at 488 nm, emission collected with a >528 nm filter) to quantify neutral lipid content.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Staining Adherent Cells with this compound.
Caption: Workflow for Staining Suspension Cells for Flow Cytometry.
Logical Relationships in this compound Staining
The effectiveness of this compound staining is based on a clear logical relationship between its chemical properties and the biological target.
Caption: Principle of this compound's Selective Fluorescence.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Spectrofluorometric studies of the lipid probe, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound staining [bio-protocol.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. vitrovivo.com [vitrovivo.com]
Methodological & Application
Application Notes and Protocols for Nile Red Staining in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nile Red, a selective and vital fluorescent stain, for the visualization and analysis of intracellular lipid droplets in live cells. This technique is invaluable for studying lipid metabolism, steatosis, and the cellular effects of drug candidates.
Introduction
This compound (9-diethylamino-5H-benzo[alpha]phenoxazine-5-one) is a lipophilic dye that is intensely fluorescent in hydrophobic environments but exhibits minimal fluorescence in aqueous media.[1][2] This property makes it an excellent probe for detecting and quantifying neutral lipids stored in intracellular lipid droplets.[1][3] The dye is cell-permeable and suitable for long-term monitoring of lipid dynamics in living cells.[4] Its fluorescence emission is solvatochromic, meaning its color shifts depending on the polarity of the surrounding environment.[5] In the nonpolar environment of neutral lipids (e.g., triglycerides), this compound fluoresces with a yellow-gold to deep red emission, while in the more polar environment of phospholipids (B1166683) in membranes, the emission is red-shifted.[5][6]
Key Experimental Protocols
Protocol 1: General Live Cell Staining of Adherent Cells
This protocol is suitable for most adherent cell lines cultured in microplates or on coverslips.
Materials:
-
This compound stock solution (1 mM in anhydrous DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Live-cell imaging microscope with appropriate filter sets (e.g., TRITC or Cy3.5)
Procedure:
-
Cell Culture: Seed cells in a suitable imaging vessel (e.g., 96-well black wall/clear bottom plate or on coverslips) and culture until they reach 50-70% confluency.[6] For studies on lipid accumulation, consider using charcoal-stripped fetal bovine serum (FBS) to minimize baseline lipid levels.[6]
-
Preparation of Staining Solution: Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed cell culture medium or HBSS to a final concentration of 100-1000 nM.[2][6] Vortex briefly to ensure thorough mixing.
-
Staining:
-
(Optional) Gently wash the cells once with pre-warmed PBS or HBSS.
-
Aspirate the culture medium and add the this compound staining solution to the cells.
-
Incubate the cells for 10-30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Imaging:
-
(Optional) The staining solution can be removed and replaced with fresh, pre-warmed medium or HBSS. However, since this compound has minimal fluorescence in aqueous media, this step is often not necessary.
-
Image the cells immediately using a fluorescence microscope. For neutral lipids, use an excitation wavelength of approximately 515-560 nm and an emission wavelength of >590 nm (red fluorescence), or an excitation of 450-500 nm and emission of >528 nm for yellow-gold fluorescence, which can offer better selectivity for lipid droplets.[2][3]
-
Protocol 2: Live Cell Staining of Suspension Cells
This protocol is adapted for cells grown in suspension.
Materials:
-
This compound stock solution (1 mM in anhydrous DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Preparation: Pellet 1-5 x 10^5 cells by centrifugation at 1000 rpm for 5 minutes.
-
Preparation of Staining Solution: Prepare a fresh working solution of this compound in pre-warmed cell culture medium or HBSS at a final concentration of 200-1000 nM.[2]
-
Staining:
-
Resuspend the cell pellet in 500 µL of the this compound staining solution.
-
Incubate for 10-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing: Pellet the cells by centrifugation and remove the staining solution. Resuspend the cells in 500 µL of pre-warmed medium or buffer.
-
Imaging: The cells can be transferred to a suitable imaging dish or analyzed by flow cytometry.
Data Presentation
Table 1: this compound Spectral Properties in Different Environments
| Environment | Excitation Max (nm) | Emission Max (nm) | Observed Fluorescence |
| Neutral Lipids (Triglycerides) | ~515 | ~585 | Yellow-Gold[5] |
| Polar Lipids (Phospholipids) | ~554 | ~638 | Deep Red[5] |
| Methanol | 552 | 636 | Red[4] |
Table 2: Recommended Staining Parameters for Live Cell Imaging
| Parameter | Recommended Range | Notes |
| Stock Solution | 1 mM in anhydrous DMSO | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2] |
| Working Concentration | 100 - 1000 nM | Optimal concentration should be determined empirically for each cell type and experimental condition. |
| Incubation Time | 10 - 30 minutes | Longer incubation times may increase background fluorescence. |
| Incubation Temperature | Room Temperature or 37°C | 37°C is generally preferred for live cells. |
| Live Cell Imaging Filters | ||
| Yellow-Gold Fluorescence | Excitation: 450-500 nm, Emission: >528 nm | More selective for cytoplasmic lipid droplets.[2][3] |
| Red Fluorescence | Excitation: 515-560 nm, Emission: >590 nm | Commonly used and effective for lipid droplet visualization.[2][3] |
Mandatory Visualizations
Caption: Experimental workflow for live cell staining with this compound.
Caption: Mechanism of this compound fluorescence based on environmental polarity.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | - Excess dye concentration- Prolonged incubation time- Autoflourescence of cells or medium | - Optimize this compound concentration (start with a lower concentration).- Reduce incubation time.- Include an unstained control to assess autofluorescence.- Image cells in a phenol (B47542) red-free medium. |
| Weak or No Signal | - Insufficient dye concentration- Low lipid droplet content in cells- Photobleaching | - Increase this compound concentration or incubation time.- Use a positive control (e.g., cells treated with oleic acid to induce lipid droplet formation).- Minimize light exposure during imaging; use a neutral density filter if necessary. |
| Cell Toxicity | - High dye concentration- Contaminants in the dye or solvent | - Perform a viability assay (e.g., Trypan Blue) to assess cytotoxicity at different this compound concentrations.- Use high-purity this compound and anhydrous, high-quality DMSO for the stock solution.[2] |
| Green Fluorescence Observed | - Formation of twisted intramolecular charge transfer (TICT) states in polar solvents.[7] | - This is an intrinsic property of the dye in certain polar environments and may indicate staining of more polar cellular compartments. Use appropriate filter sets to isolate the red/yellow-gold emission from lipid droplets.[7] |
Considerations for Phototoxicity and Photostability:
This compound is considered to be highly photostable. However, as with any fluorescence imaging of live cells, it is crucial to minimize light exposure to reduce phototoxicity and photobleaching.[8] Phototoxicity can arise from the generation of reactive oxygen species (ROS) upon fluorophore excitation, which can damage cellular components.[8] To mitigate these effects, use the lowest possible excitation light intensity and the shortest exposure times that provide a sufficient signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
Application Notes and Protocols for Nile Red Staining in Fixed Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile Red is a lipophilic, fluorescent dye commonly utilized for the detection and quantification of intracellular lipid droplets. Its fluorescence is highly dependent on the hydrophobicity of its environment, making it intensely fluorescent in lipid-rich surroundings while exhibiting minimal fluorescence in aqueous media.[1][2][3] This property makes it an excellent tool for visualizing and analyzing lipid accumulation in fixed tissues, a critical aspect in various research fields including metabolic diseases, toxicology, and drug discovery. The fixation of tissues is a crucial step to preserve cellular morphology; however, it can present challenges for lipid staining.[4][5][6] This document provides a detailed methodology for this compound staining in fixed tissues, along with quantitative data for key experimental parameters and troubleshooting guidance.
Data Presentation: Quantitative Parameters for this compound Staining
The following table summarizes key quantitative data extracted from various protocols for this compound staining in fixed cells and tissues. This allows for easy comparison and selection of starting conditions for your specific application.
| Parameter | Recommended Range | Sample Type(s) | Source(s) |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Drosophila tissues, Cryosections, Cells | [5][7] |
| 100% Methanol (B129727) (-20°C) | Cells | [4][8] | |
| Fixation Time | 10 - 30 minutes | Cells, Cryosections, Drosophila tissues | [4][5][7] |
| This compound Stock Solution | 1 mg/mL in acetone (B3395972) or DMSO | General | [5][9] |
| This compound Working Concentration | 100 - 1000 nM | Cells | [2][4][8] |
| 0.5 - 1 µg/mL | Drosophila tissues | [9][7] | |
| 300 nM | Cryosections | [5] | |
| Incubation Time | 10 - 30 minutes | Cells, Cryosections | [4][5][8][10][11] |
| 1 hour - overnight | Drosophila tissues | [9][7] | |
| Incubation Temperature | Room Temperature or 37°C | General | [11] |
| Excitation Wavelength | 450-500 nm (for yellow-gold fluorescence) | General | [1] |
| 515-560 nm or ~550 nm (for red fluorescence) | General | [1][11] | |
| Emission Wavelength | >528 nm (for yellow-gold fluorescence) | General | [1] |
| >590 nm or ~640 nm (for red fluorescence) | General | [1][11] | |
| Recommended Filter Sets | TRITC, DsRed, EGFP | General | [11][12] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for this compound staining of fixed tissues. This protocol is a synthesis of best practices from multiple sources and should be optimized for your specific tissue type and experimental setup.
Materials
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
This compound stock solution (1 mg/mL in acetone or DMSO)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Protocol
-
Tissue Preparation and Fixation:
-
For cryosections, air-dry the sections for a maximum of 15 minutes to prevent lipid deformation.[5]
-
For dissected tissues, perform dissection in ice-cold PBS.[9]
-
Fix the tissues with 4% PFA in PBS for 10-30 minutes at room temperature.[5][9][7] Note: Avoid using alcohol-based fixatives like ethanol (B145695) or methanol as they can extract lipids.[5]
-
Wash the fixed tissues three times with PBS for 5 minutes each to remove residual fixative.[4][9][8]
-
-
Permeabilization (Optional):
-
For some tissues, a permeabilization step may enhance dye penetration.
-
Incubate the tissues in 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the tissues three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare the this compound working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 0.5 - 1 µg/mL or 100-1000 nM).[4][9][7][8]
-
Incubate the tissues with the this compound working solution for 10-60 minutes at room temperature, protected from light.[4] Incubation times may need to be optimized depending on the tissue thickness and lipid content.
-
Note: The optimal concentration and incubation time should be determined empirically for each tissue type.
-
-
Washing:
-
Mounting and Imaging:
-
Mount the stained tissues on a microscope slide using an appropriate mounting medium.
-
Image the samples immediately using a fluorescence or confocal microscope equipped with suitable filter sets (e.g., TRITC or DsRed for red fluorescence, EGFP for yellow-gold fluorescence).[11][12] For visualizing lipid droplets, the yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm) can provide better selectivity than the red fluorescence (excitation ~515-560 nm, emission >590 nm).[1]
-
Mandatory Visualizations
Experimental Workflow for this compound Staining of Fixed Tissues
Caption: Workflow for this compound staining of fixed tissues.
Troubleshooting Common Issues in this compound Staining
Caption: Troubleshooting guide for this compound staining.
References
- 1. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for this compound Staining - Fly [bio-protocol.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. This compound Staining of Drosophila Larval Tissues [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. abcam.co.jp [abcam.co.jp]
- 12. researchgate.net [researchgate.net]
nile red staining of lipid droplets in microalgae protocol
Application Notes and Protocols
Topic: Nile Red Staining for the Quantification of Intracellular Lipid Droplets in Microalgae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microalgae are a promising source for biofuels and other valuable bioproducts due to their ability to accumulate high levels of neutral lipids, primarily in the form of triacylglycerols (TAGs).[1] The quantification of these intracellular lipid droplets is crucial for screening lipid-rich strains and optimizing cultivation conditions for enhanced lipid production. This compound (9-diethylamino-5H-benzo[a]phenoxazine-5-one) is a lipophilic and fluorescent dye widely used for the in situ visualization and quantification of neutral lipids in various organisms, including microalgae.[2][3]
This compound exhibits environment-sensitive fluorescence, fluorescing intensely in hydrophobic environments like lipid droplets while showing minimal fluorescence in aqueous media.[4] This property makes it an excellent vital stain for detecting and quantifying intracellular lipids.[4] The fluorescence emission spectrum of this compound shifts from red in polar lipid environments to a yellow-gold in neutral lipid environments, allowing for the specific detection of neutral lipids. This application note provides a detailed protocol for the staining of lipid droplets in microalgae using this compound, followed by their quantification using fluorescence microscopy or spectrophotometry.
Principle of the Method
The protocol is based on the principle that this compound preferentially partitions into intracellular lipid droplets, where it becomes highly fluorescent. The fluorescence intensity is directly proportional to the amount of neutral lipids accumulated within the microalgal cells. To ensure accurate quantification, cell permeability must be enhanced to facilitate the diffusion of this compound across the cell wall.[5] This is often achieved by using a stain carrier like dimethyl sulfoxide (B87167) (DMSO) or by elevating the temperature during incubation.[5][6] The stained lipid droplets can then be visualized under a fluorescence microscope, and the fluorescence intensity can be quantified using a spectrofluorometer or a microplate reader to estimate the lipid content.
Materials and Reagents
-
This compound (e.g., Sigma-Aldrich, Cat. No. N3013)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microalgal cell culture
-
96-well microplates (black, clear bottom for microscopy)
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filter sets
-
Spectrofluorometer or microplate reader
Experimental Protocols
4.1. Preparation of this compound Stock Solution
-
Prepare a 1 mg/mL stock solution of this compound by dissolving 1 mg of this compound powder in 1 mL of acetone or DMSO.[7][8]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C in the dark.[4][8] The solution can be stored for up to 3 months at 4°C or longer at -20°C.[7][8] Avoid repeated freeze-thaw cycles.[4]
4.2. Preparation of this compound Working Solution
-
On the day of the experiment, prepare a working solution by diluting the stock solution. The optimal concentration of the working solution is species-dependent and should be determined empirically.[9] A common starting range for the final concentration in the staining solution is 0.25 µg/mL to 2.0 µg/mL.[5]
-
For a final concentration of 1 µg/mL, dilute 1 µL of the 1 mg/mL stock solution into 999 µL of PBS or the desired solvent.[10]
4.3. Staining of Microalgal Cells
-
Harvest microalgal cells from the culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet with PBS to remove any residual media components.
-
Resuspend the cell pellet in PBS to a desired cell density (e.g., >5x10^4 cells/mL).[5]
-
To improve dye penetration, especially for microalgae with thick cell walls, add DMSO to the cell suspension to a final concentration of 5% to 25% (v/v).[5]
-
Add the this compound working solution to the cell suspension to achieve the desired final dye concentration.
-
Incubate the mixture in the dark at a controlled temperature. Incubation times and temperatures may need optimization but typically range from 10 to 40 minutes at temperatures between 30°C and 40°C.[5]
4.4. Visualization and Quantification
4.4.1. Fluorescence Microscopy
-
After incubation, place a small aliquot of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope.
-
For selective detection of neutral lipids, use an excitation wavelength in the range of 450-500 nm and an emission wavelength greater than 528 nm for yellow-gold fluorescence.[4] An alternative is an excitation of 530 nm and emission of 575 nm.[6]
-
Capture images for qualitative analysis and documentation.
4.4.2. Spectrofluorometry/Microplate Reader
-
After incubation, transfer the stained cell suspension to a 96-well black microplate.
-
Measure the fluorescence intensity using a spectrofluorometer or a microplate reader.
-
Set the excitation wavelength to 530 nm and the emission wavelength to 575-590 nm for the detection of neutral lipids.[6][11]
-
A blank control (unstained cells) should be included to subtract the background fluorescence from chlorophyll (B73375).
Data Presentation
The following table summarizes typical experimental parameters for this compound staining in microalgae. Note that these values may require optimization for specific microalgal species and experimental conditions.[9]
| Parameter | Recommended Range | Reference |
| This compound Stock Solution | 1 mg/mL in DMSO or Acetone | [7][10] |
| This compound Working Concentration | 0.25 - 2.0 µg/mL | [5] |
| Cell Concentration | >5x10^4 cells/mL | [5] |
| Stain Carrier (DMSO) | 5% - 25% (v/v) | [5] |
| Incubation Temperature | 30°C - 40°C | [5] |
| Incubation Time | 10 - 40 minutes | [5] |
| Excitation Wavelength | 450 - 530 nm | [4][6] |
| Emission Wavelength | 575 - 590 nm | [6][11] |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound staining of microalgae.
Troubleshooting
-
Low Fluorescence Signal:
-
Cause: Inefficient dye penetration.
-
Solution: Increase the concentration of the stain carrier (e.g., DMSO), increase the incubation temperature, or optimize the incubation time.[5]
-
Cause: Low lipid content in cells.
-
Solution: Ensure that microalgal cultures are harvested at the appropriate growth phase for lipid accumulation (e.g., stationary phase).
-
-
High Background Fluorescence:
-
Cause: Autofluorescence from chlorophyll.
-
Solution: Use appropriate filter sets to distinguish this compound fluorescence from chlorophyll autofluorescence. Include an unstained control to measure and subtract background fluorescence.
-
Cause: Excess this compound in the medium.
-
Solution: Wash the cells with PBS after staining to remove excess dye.
-
-
Inconsistent Results:
Conclusion
The this compound staining protocol is a rapid, sensitive, and reliable method for the quantification of neutral lipids in microalgae.[2] Optimization of staining conditions for each specific microalgal species is crucial for obtaining accurate and reproducible results.[9] This method serves as a valuable high-throughput screening tool for identifying promising lipid-producing strains and for monitoring lipid accumulation during bioprocess development.
References
- 1. [PDF] The use of fluorescent this compound and BODIPY for lipid measurement in microalgae | Semantic Scholar [semanticscholar.org]
- 2. Publication: Screening for Lipids From Marine Microalgae Using this compound – Johnson Lab [sites.nicholas.duke.edu]
- 3. The use of fluorescent this compound and BODIPY for lipid measurement in microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. How to use this compound, a selective fluorescent stain for microalgal neutral lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high throughput this compound method for quantitative measurement of neutral lipids in microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prepared in acetone [protocols.io]
- 8. jab.alzahra.ac.ir [jab.alzahra.ac.ir]
- 9. Optimization of a this compound method for rapid lipid determination in autotrophic, marine microalgae is species dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 11. A Simple and Rapid Protocol for Measuring Neutral Lipids in Algal Cells Using Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Quantification in Yeast Using Nile Red
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of intracellular lipids in yeast is crucial for various research areas, including biofuel development, metabolic engineering, and the study of lipid-related diseases. Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a lipophilic fluorescent dye widely used for the rapid and sensitive detection of neutral lipids within cells.[1][2][3] Its fluorescence is environmentally sensitive, exhibiting strong emission in hydrophobic environments like lipid droplets while being quenched in aqueous media.[4] This property makes it an excellent tool for both qualitative visualization and quantitative measurement of intracellular lipid accumulation in yeast.[1][3]
This document provides detailed protocols for staining yeast cells with this compound and quantifying their lipid content using fluorescence microscopy and microplate-based assays.
Principle of the Method
This compound readily partitions into intracellular lipid droplets. When excited by light of a specific wavelength, it emits a fluorescent signal whose intensity is proportional to the amount of neutral lipids.[2] By measuring this fluorescence, one can estimate the relative lipid content of the yeast cell population. For neutral lipids, the excitation maximum is typically around 488-552 nm, and the emission maximum is in the range of 585-636 nm.[4][5] The use of solvents like dimethyl sulfoxide (B87167) (DMSO) can enhance the permeability of the yeast cell wall to the dye, leading to improved staining and more accurate quantification.[6]
Data Presentation
Quantitative data from this compound-based lipid quantification assays can be presented in various formats. Below are examples of how to structure data for clear comparison.
Table 1: Relative Fluorescence Units (RFU) of Different Yeast Strains
| Yeast Strain | Condition | Mean RFU (± SD) | Fold Change vs. Control |
| Saccharomyces cerevisiae (Wild Type) | Standard Medium | 1500 ± 120 | 1.0 |
| Saccharomyces cerevisiae (Wild Type) | Nitrogen Limitation | 4500 ± 350 | 3.0 |
| Yarrowia lipolytica (Wild Type) | Standard Medium | 8000 ± 600 | 5.3 |
| Yarrowia lipolytica (Wild Type) | Nitrogen Limitation | 25000 ± 1800 | 16.7 |
| Saccharomyces cerevisiae (Lipid Mutant) | Standard Medium | 800 ± 90 | 0.5 |
Table 2: Effect of Different Solvents on this compound Fluorescence
| Solvent System | Yeast Strain | Mean RFU (± SD) |
| 1x PBS | Meyerozyma guilliermondii BI281A | 1200 ± 150 |
| 1x PBS + 5% v/v Isopropyl Alcohol | Meyerozyma guilliermondii BI281A | 1800 ± 200 |
| 50% v/v Glycerol | Meyerozyma guilliermondii BI281A | 2500 ± 280 |
| Culture Medium + 5% v/v DMSO | Meyerozyma guilliermondii BI281A | 4200 ± 410 |
Experimental Protocols
Protocol 1: Qualitative Analysis of Lipid Droplets by Fluorescence Microscopy
This protocol is suitable for visualizing lipid droplets in yeast cells.
Materials:
-
Yeast culture
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (1 mg/mL in acetone (B3395972) or DMSO)
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC or a custom set for this compound)
Procedure:
-
Harvest yeast cells from the culture by centrifugation (e.g., 3000 x g for 5 minutes).
-
Wash the cells once with PBS to remove residual medium.
-
Resuspend the cell pellet in PBS to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
Add this compound stock solution to the cell suspension to a final concentration of 1-5 µg/mL.
-
Incubate the cell suspension in the dark at room temperature for 5-15 minutes.
-
Place a small volume (e.g., 5-10 µL) of the stained cell suspension onto a glass slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope. Lipid droplets will appear as bright yellow-gold or red fluorescent structures within the cells.[7]
Protocol 2: High-Throughput Quantitative Analysis of Lipids Using a Microplate Reader
This protocol is designed for the rapid quantification of lipid content in multiple samples.[6]
Materials:
-
Yeast cultures grown under different conditions
-
PBS
-
This compound stock solution (1 mg/mL in acetone or DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Grow yeast cultures in the 96-well microplate or in separate tubes/flasks.
-
Measure the optical density (OD₆₀₀) of the cultures to normalize for cell number.
-
Cell Permeabilization (Optional but Recommended): Add DMSO to each well to a final concentration of 5% (v/v) to improve dye uptake.[5][6] Mix gently.
-
Staining: Prepare a working solution of this compound in PBS or your culture medium. Add the this compound working solution to each well to a final concentration of 0.25-1 µg/mL.
-
Incubation: Incubate the microplate in the dark at room temperature. It is recommended to take kinetic readings every 1-2 minutes for 20-30 minutes to determine the time of maximal fluorescence, as this can vary between strains and conditions.[7][8] Alternatively, a fixed incubation time of 10-20 minutes can be used.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 488-550 nm and an emission wavelength of 585-640 nm.[5][9]
-
Data Analysis: Subtract the fluorescence of a blank control (medium with this compound but no cells) from all readings. Normalize the fluorescence intensity to the cell density (OD₆₀₀) to obtain the relative fluorescence per cell.
Mandatory Visualizations
Triacylglycerol (TAG) Biosynthesis Pathway in Yeast
The following diagram illustrates the main pathways for the synthesis of triacylglycerols (TAGs), the primary storage lipids in yeast lipid droplets.[1][7]
Caption: Triacylglycerol biosynthesis pathway in Saccharomyces cerevisiae.
Experimental Workflow for Lipid Quantification
The diagram below outlines the key steps in the quantitative analysis of yeast lipids using a microplate reader.
Caption: Workflow for microplate-based lipid quantification in yeast.
References
- 1. Triacylglycerol biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The multiple roles of lipid metabolism in yeast physiology during beer fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Triacylglycerol biosynthesis in yeast - ProQuest [proquest.com]
- 8. The Yeast Sphingolipid Signaling Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nile Red Staining in Caenorhabditis elegans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caenorhabditis elegans is a powerful model organism for studying lipid metabolism and its regulation due to its genetic tractability, optical transparency, and the conservation of many metabolic pathways with humans.[1][2] Nile Red is a lipophilic fluorescent dye that strongly fluoresces in hydrophobic environments, making it an excellent tool for staining and quantifying neutral lipid stores within the intracellular lipid droplets of C. elegans.[3][4] This method is widely employed to assess the effects of genetic mutations, drug candidates, and environmental factors on fat storage. This compound staining offers a quantitative approach to measuring lipid abundance, complementing other methods like Oil Red O staining, which is more qualitative for observing lipid distribution.[2][4]
Principle of the Assay
This compound (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a vital stain that is relatively non-fluorescent in aqueous solutions but becomes intensely fluorescent in lipid-rich environments, with its emission spectrum shifting based on the hydrophobicity of the lipids. When it binds to neutral lipids within lipid droplets, it fluoresces intensely in the yellow-gold to red range (approximately 550-650 nm). This fluorescence intensity can be quantified using fluorescence microscopy and image analysis software, providing a proxy for the total neutral lipid content of the worm. Fixation of the worms with reagents like isopropanol (B130326) is a common step to permeabilize the cuticle and allow for uniform dye penetration.[5][6]
Applications
-
Metabolic Studies: Quantifying changes in fat storage in response to genetic manipulations of metabolic pathways, such as the insulin/IGF-1 signaling pathway.[1][7]
-
Drug Discovery: Screening for compounds that alter lipid metabolism, including potential therapeutics for obesity, diabetes, and other metabolic disorders.
-
Aging Research: Investigating the role of lipid metabolism in longevity and age-related diseases.
-
Toxicology: Assessing the metabolic toxicity of various compounds and environmental stressors.
Data Presentation
The quantitative data obtained from this compound staining experiments can be effectively summarized in tables for clear comparison between different experimental groups.
| Genotype/Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | N (worms) | p-value (vs. Control) |
| Wild-Type (Control) | 1500 | 250 | 100 | - |
| daf-2(e1370) | 2800 | 400 | 100 | <0.001 |
| Drug X (10 µM) | 1100 | 200 | 100 | <0.05 |
| Drug Y (10 µM) | 1550 | 260 | 100 | >0.05 (ns) |
This table represents example data and should be adapted to the specific experimental design.
Experimental Protocols
Protocol 1: this compound Staining of Adult C. elegans
This protocol is adapted from established methods for fixing and staining adult worms.[8][9]
Materials:
-
Synchronized population of C. elegans (e.g., L4 stage)
-
Nematode Growth Medium (NGM) plates with OP50 E. coli
-
M9 Buffer
-
Phosphate-Buffered Saline with 0.01% Triton X-100 (PBST)
-
40% Isopropanol
-
This compound stock solution (0.5 mg/mL in acetone (B3395972) or DMSO, store in the dark at -20°C)
-
1.5 mL microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP or TRITC/Rhodamine)
Procedure:
-
Worm Collection and Washing:
-
Wash worms from NGM plates using M9 buffer into a 1.5 mL microcentrifuge tube.
-
Pellet the worms by centrifugation at a low speed (e.g., 500-800 x g) for 1 minute.[8]
-
Remove the supernatant and wash the worm pellet twice with PBST to remove bacteria.
-
-
Fixation:
-
After the final wash, remove the supernatant and add 1 mL of 40% isopropanol to the worm pellet.
-
Incubate for 3-5 minutes at room temperature with gentle rocking to fix the worms.[8]
-
-
Staining:
-
Prepare the this compound staining solution by diluting the stock solution in 40% isopropanol. A common final concentration is 1-3 µg/mL. For example, add 6 µL of a 0.5 mg/mL stock to 1 mL of 40% isopropanol.[9]
-
Pellet the fixed worms by centrifugation (500-800 x g for 1 minute) and remove the isopropanol.
-
Add 500 µL of the this compound staining solution to the worm pellet.
-
Incubate for 30 minutes to 2 hours at room temperature in the dark, with occasional gentle mixing.[8][9]
-
-
Washing:
-
Pellet the stained worms and remove the staining solution.
-
Wash the worms once with PBST to remove excess stain.
-
-
Mounting and Imaging:
-
Resuspend the final worm pellet in a small volume of M9 buffer (e.g., 20-50 µL).
-
Pipette a small drop (e.g., 5-10 µL) of the worm suspension onto a microscope slide.
-
Cover with a coverslip. An optional step is to add an anesthetic like sodium azide (B81097) to immobilize the worms.
-
Image immediately using a fluorescence microscope.
-
Protocol 2: this compound Staining of C. elegans Embryos
This protocol is for staining embryos, which requires a longer fixation step to permeabilize the eggshell.[9][10]
Materials:
-
Same as Protocol 1, with the addition of bleach solution (sodium hypochlorite) for isolating embryos.
Procedure:
-
Embryo Isolation:
-
Collect gravid adult worms and isolate embryos using a standard bleaching protocol.
-
Wash the isolated embryos several times with M9 buffer.
-
-
Fixation:
-
Staining:
-
The following day, prepare the this compound staining solution as described in Protocol 1.
-
Pellet the fixed embryos by centrifugation (e.g., 2,500 x g for 1 minute) and remove the isopropanol.[10]
-
Add 500 µL of the this compound staining solution.
-
Incubate for 2 hours at room temperature in the dark.[9][10]
-
-
Washing and Mounting:
-
Wash the stained embryos once with PBST.
-
Mount on a microscope slide in M9 buffer for imaging.
-
Image Acquisition and Quantification
-
Microscopy: Use a fluorescence microscope with a filter set appropriate for this compound (e.g., excitation ~488-550 nm, emission ~550-650 nm). A standard GFP or TRITC filter cube can often be used.
-
Image Acquisition: Capture images using a consistent exposure time and gain setting across all samples to allow for accurate comparison.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual worms.
-
Outline each worm to define the region of interest (ROI).
-
Measure the integrated density or mean gray value within the ROI.
-
Subtract the background fluorescence measured from an area of the slide with no worms.
-
Normalize the fluorescence intensity to the area of the worm if there are significant size differences between experimental groups.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound staining in C. elegans.
Caption: Insulin signaling pathway and its effect on lipid storage in C. elegans.
References
- 1. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by this compound and Oil Red O Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by this compound and Oil Red O Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Quantification in Caenorhabditis elegans by this compound and Oil Red O Staining [bio-protocol.org]
- 4. Rapid Lipid Quantification in Caenorhabditis elegans by Oil Red O and this compound Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Video: Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by this compound and Oil Red O Staining [jove.com]
- 9. Rapid Lipid Quantification in Caenorhabditis elegans by Oil Red O and this compound Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Lipid Analysis using Nile Red and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile Red is a lipophilic and solvatochromic fluorescent dye widely used for the detection and quantification of intracellular lipids.[1][2] Its fluorescence is highly dependent on the hydrophobicity of its environment, making it an excellent probe for visualizing and measuring neutral lipids within lipid droplets and distinguishing them from more polar lipids in cellular membranes.[3][4] This characteristic allows for the rapid and sensitive analysis of cellular lipid content using flow cytometry, a powerful technique for high-throughput single-cell analysis.[5][6] These application notes provide a detailed protocol for staining cells with this compound and analyzing lipid content by flow cytometry.
Principle of the Assay
This compound is intensely fluorescent in hydrophobic environments, such as the core of lipid droplets, but exhibits minimal fluorescence in aqueous media.[2] This property allows for the specific detection of intracellular lipid accumulation. The dye's emission spectrum shifts depending on the polarity of the lipid environment. In the presence of neutral lipids like triglycerides and cholesteryl esters, this compound fluoresces in the yellow-gold to red range.[5][7] In more polar environments, such as phospholipids (B1166683) in membranes, its emission is red-shifted.[3][8] This spectral shift can be exploited in flow cytometry to differentiate between different lipid classes. By exciting the stained cells with a laser and detecting the emitted fluorescence in specific channels, the relative lipid content of individual cells can be quantified.
Data Presentation
Quantitative data from flow cytometric analysis of this compound-stained cells should be summarized for clear comparison. Key parameters to include are the mean fluorescence intensity (MFI) and the percentage of positive cells.
| Treatment Group | Mean Fluorescence Intensity (MFI) | Standard Deviation (MFI) | Percentage of Lipid-Positive Cells (%) |
| Control | 150 | ± 25 | 5 |
| Oleic Acid (100 µM) | 850 | ± 75 | 60 |
| Drug Candidate X (10 µM) | 450 | ± 50 | 35 |
| Drug Candidate Y (10 µM) | 200 | ± 30 | 10 |
Table 1: Example of Quantitative Data Summary. This table illustrates how to present data from a typical experiment investigating the effect of different compounds on cellular lipid accumulation.
Experimental Protocols
Materials
-
This compound (9-diethylamino-5H-benzo[alpha]phenoxazine-5-one)[5]
-
Dimethyl sulfoxide (B87167) (DMSO), high-quality, anhydrous[2]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer with appropriate laser and filter sets (e.g., 488 nm or 561 nm laser)[1][9]
Reagent Preparation
This compound Stock Solution (1 mM):
-
Dissolve 3.18 mg of this compound (MW: 318.37 g/mol ) in 10 mL of DMSO.
-
Mix thoroughly by vortexing.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.[2]
This compound Working Solution (200-1000 nM):
-
Immediately before use, dilute the 1 mM this compound stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final concentration.[10] A typical starting concentration is 500 nM.
-
The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[11]
Cell Preparation
For Adherent Cells:
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Treat cells with experimental compounds as required.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Count the cells and adjust the concentration to 1-5 x 10^5 cells/mL.[2][12]
For Suspension Cells:
-
Culture cells to the desired density.
-
Treat cells with experimental compounds as required.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Count the cells and adjust the concentration to 1-5 x 10^5 cells/mL.[12]
Staining Protocol
-
To 500 µL of the cell suspension, add 500 µL of the this compound working solution to achieve the final desired concentration.
-
Incubate the cells for 10-30 minutes at room temperature or 37°C, protected from light.[12] The optimal incubation time may need to be determined for each cell type.[11]
-
(Optional) After incubation, centrifuge the cells at 300-400 x g for 5 minutes and resuspend in fresh PBS or serum-free medium. Since this compound has minimal fluorescence in aqueous media, this wash step is often not necessary.[12][13]
-
Transfer the stained cell suspension to flow cytometer tubes.
-
Keep the samples on ice and protected from light until analysis.
Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a blue (488 nm) or yellow-green (561 nm) laser for excitation.[1][14]
-
For detecting neutral lipids (lipid droplets), collect the emission in the yellow-gold to orange-red range (e.g., 575/25 nm or PE channel).[5][15]
-
For detecting phospholipids, a red-shifted emission filter can be used (e.g., >590 nm).[5]
-
-
Controls:
-
Unstained Cells: To set the baseline fluorescence and gate for the negative population.
-
Positive Control: Cells treated with an inducer of lipid accumulation, such as oleic acid, to confirm staining efficacy.
-
-
Data Acquisition:
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) per sample.
-
Record forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.
-
Record the fluorescence intensity from the appropriate channel(s).
-
-
Data Analysis:
-
Gate on the single-cell population using FSC-A vs FSC-H.
-
Gate on the live cell population based on FSC and SSC characteristics.
-
Analyze the fluorescence intensity of the stained cells. Data can be presented as histograms or dot plots.
-
Quantify the mean fluorescence intensity (MFI) and the percentage of cells with fluorescence above the unstained control.
-
Mandatory Visualization
Figure 1: Experimental workflow for lipid analysis using this compound and flow cytometry.
Signaling Pathway and Logical Relationships
The accumulation of intracellular lipids, primarily in the form of neutral lipids within lipid droplets, is a dynamic process regulated by various signaling pathways. These pathways control fatty acid uptake, de novo lipogenesis, and lipid droplet biogenesis. This compound staining allows for the quantification of the end-point of these processes.
Figure 2: Logical relationship of this compound staining and fluorescence in different cellular compartments.
References
- 1. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 5. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. This compound staining of lysosomal phospholipid inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mycampus.umhb.edu [mycampus.umhb.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. abcam.co.jp [abcam.co.jp]
- 13. This compound staining kit (fluorescent) (ab228553) | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of Lipid Content in Nine Dinoflagellate Species Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Nile Red Stock and Working Solutions: An Application Note and Protocol Guide
Introduction
Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) is a versatile and widely used lipophilic fluorescent dye. Its pronounced solvatochromism—the shifting of its fluorescence emission spectrum depending on the polarity of the surrounding environment—makes it an invaluable tool for researchers, scientists, and drug development professionals. In non-polar environments, such as intracellular lipid droplets, this compound fluoresces intensely in the yellow-gold spectrum, while in more polar environments like aqueous media, its fluorescence is minimal.[1][2] This property allows for the specific detection and quantification of lipids in a variety of applications, including cellular imaging, lipid droplet analysis, and characterization of drug delivery systems.
This document provides detailed application notes and protocols for the preparation of this compound stock and working solutions, along with guidelines for its use in common laboratory applications.
Data Presentation
This compound Stock Solution Preparation
The preparation of a stable and concentrated stock solution is the first critical step in any this compound-based assay. The choice of solvent and storage conditions significantly impacts the dye's stability and performance.
| Solvent | Concentration | Storage Temperature | Storage Duration | Notes |
| DMSO | 1 mg/mL | Room Temperature | Indefinitely (in the dark)[3] | Commonly used for cell-based assays.[3] |
| 1 mM (~0.318 mg/mL) | -20°C | Prompt use recommended; can be aliquoted and frozen. Avoid repeated freeze-thaw cycles.[1] | Aliquoting is crucial to maintain stability.[4] | |
| 30 mM | -20°C | Not specified | Used for specific organ-on-a-chip protocols.[5] | |
| Acetone | 1 mg/mL (1000 µg/mL) | 4°C | Up to 3 months (in the dark)[6] | Often used for staining tissues and fixed samples.[2] |
| Methanol | 1 mg/mL | Not specified | Not specified | Used for general staining purposes.[7] |
This compound Working Solution Preparation
The working solution is prepared by diluting the stock solution to a final concentration suitable for the specific application. The diluent and final concentration are critical for achieving optimal staining and minimizing background fluorescence.
| Application | Stock Solution | Diluent | Final Concentration | Incubation Time |
| Live Cell Imaging | 1 mM in DMSO | HHBS or buffer of choice (pH 7) | 200 - 1000 nM[1] | 5 - 10 minutes[8] |
| Lipid Droplet Staining in Embryos | 1 mg/mL in DMSO | PBS-PVP | 1 µg/mL[3] | 30 minutes[3] |
| Staining of Adherent Cells | Not specified | Staining Buffer | 1:500 dilution of stock | 10 - 30 minutes[9] |
| Tissue Staining (Drosophila) | 1 mg/mL in Acetone | PBS | 0.5 µg/mL[6] | 1 hour[6] |
| Organ-on-a-Chip | 30 mM in DMSO | Cell Culture Medium | 1:3000 dilution | 30 minutes[5] |
Spectral Properties of this compound
This compound's excitation and emission maxima are highly dependent on the solvent's polarity. This solvatochromic behavior is key to its application in lipid detection.
| Solvent/Environment | Excitation Max (nm) | Emission Max (nm) | Observed Fluorescence |
| n-Hexane (non-polar) | ~490 | 526[10] | Yellow-Gold |
| Heptane (non-polar) | 485 | 525 | Yellow-Gold |
| Triglycerides (neutral lipids) | 515 | 585 | Yellow-Orange |
| Xylene | Not specified | Not specified | Yellow-Gold[2] |
| Ethyl Acetate | Not specified | 602[10] | Orange |
| Methanol | 552[1] | 636[1] | Red |
| Phospholipids (polar lipids) | 554 | 638 | Deep Red |
| Water (polar) | Not specified | 663[10] | Minimal/No Fluorescence |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mg/mL stock solution in DMSO, a common solvent for preparing this compound for live-cell imaging.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance. For a 1 mg/mL solution, weigh 1 mg of this compound.
-
Transfer the powder to a suitable container, such as a 1.5 mL microcentrifuge tube or an amber glass vial.
-
Add the corresponding volume of DMSO to achieve the final concentration. For a 1 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may aid in dissolution.
-
Store the stock solution at room temperature in the dark. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.[1][4]
Protocol 2: Staining of Intracellular Lipid Droplets in Adherent Cells
This protocol provides a step-by-step guide for staining lipid droplets in adherent cells grown in a 96-well plate.
Materials:
-
Adherent cells cultured in a 96-well black wall/clear bottom plate
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution with Hepes (HHBS)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Prepare Working Solution: Immediately before use, prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HHBS) to the desired final concentration (e.g., 200-1000 nM).[1] Mix well by vortexing.
-
Cell Preparation: Gently aspirate the culture medium from the wells containing the adherent cells.
-
Staining: Add the this compound working solution to each well, ensuring the cells are completely covered.
-
Incubation: Incubate the plate at 37°C for 5 to 10 minutes, protected from light.[8]
-
Washing (Optional): Gently aspirate the staining solution and wash the cells once or twice with warm PBS or cell culture medium to reduce background fluorescence.[8]
-
Imaging: Add fresh, pre-warmed medium or PBS to the wells. Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for yellow-gold (excitation ~450-500 nm, emission >528 nm) or red fluorescence (excitation ~515-560 nm, emission >590 nm).[1]
Mandatory Visualization
Caption: Workflow for Preparing this compound Stock and Working Solutions.
Caption: Principle of this compound's Environment-Sensitive Fluorescence.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | - Excess dye in the medium. - Working solution concentration is too high. | - Wash cells with PBS or fresh medium after staining. - Optimize the working solution concentration by performing a titration. |
| Weak or No Signal | - Stock solution has degraded. - Incorrect filter sets used for imaging. - Insufficient lipid content in cells. | - Prepare fresh stock solution. Store aliquots at -20°C and avoid repeated freeze-thaw cycles.[4] - Ensure the microscope's filter sets match the excitation and emission spectra of this compound in the specific environment. - Use positive controls (e.g., cells treated with oleic acid to induce lipid droplet formation). |
| Precipitation of Dye in Working Solution | - Stock solution was not fully dissolved. - Low solubility in the aqueous diluent. | - Ensure the stock solution is completely dissolved before dilution. - Vortex the working solution thoroughly. Prepare it fresh immediately before use. |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize the exposure time and intensity of the excitation light. - Use an anti-fade mounting medium for fixed samples. |
| Green Fluorescence Observed | - In some polar solvents, the emission spectrum can shift to the green range.[11] | - Ensure imaging is performed in a non-polar environment or use appropriate filters to isolate the desired red/yellow fluorescence. |
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 4. jab.alzahra.ac.ir [jab.alzahra.ac.ir]
- 5. emulatebio.com [emulatebio.com]
- 6. This compound Staining of Drosophila Larval Tissues [protocols.io]
- 7. rothamsted.ac.uk [rothamsted.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Microplastics in Water Samples using Nile Red Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing concern over microplastic pollution in aquatic environments necessitates reliable and efficient detection methods. Nile Red (NR) staining, a fluorescent dye-based technique, has emerged as a cost-effective and high-throughput approach for the identification and quantification of microplastics (MPs) in water samples.[1][2] This method leverages the solvatochromic properties of this compound, a hydrophobic dye that exhibits enhanced fluorescence when it partitions into the lipid-rich or hydrophobic surfaces of plastic polymers.[1][3] This document provides detailed application notes and standardized protocols for the use of this compound staining in the detection of microplastics in water samples, intended for researchers, scientists, and professionals in related fields.
Principle of the Method
This compound is a solvatochromic fluorescent dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[3] In aqueous solutions, its fluorescence is minimal. However, when it comes into contact with hydrophobic materials like plastics, the dye molecules are adsorbed onto the surface, leading to a significant increase in fluorescence intensity.[1] The emission wavelength can also shift depending on the polymer type, which can aid in a preliminary classification of the detected microplastics.[3][4] The stained microplastics can then be visualized and quantified using fluorescence microscopy.
Data Presentation
The performance of the this compound staining method for microplastic analysis has been evaluated in several studies. The following tables summarize key quantitative data for easy comparison.
Table 1: Method Performance Characteristics for Microplastic Quantification using this compound Staining
| Parameter | Value | Reference Polymer(s) | Notes |
| Limit of Detection (LOD) | 1.1 ppb | Not Specified | Sizing down to 10 µm |
| Limit of Quantification (LOQ) | 3.4 ppb | Not Specified | Sizing down to 10 µm |
| **Linearity (R²) ** | 0.99 | Not Specified | Range: 10 ppb - 1.5 ppm |
| Repeatability (RSD) | 11% - 12% | Not Specified | n=7 |
| Within-Laboratory Reproducibility (RSD) | 16% - 29% | Not Specified | n=21 |
| Accuracy (Recovery) | 92.6% ± 23.3% - 97.3% ± 14.5% | Not Specified |
Table 2: Polymer Identification Accuracy using Machine Learning Models with this compound Staining
| Model | Accuracy | Notes |
| Plastic Detection Model (PDM) | 95.8% | Distinguishes plastic from non-plastic particles.[3][5] |
| Polymer Identification Model (PIM) | 88.1% | Identifies the polymer type of the microplastics.[3][5] |
| PDM in Spiked Environmental Samples | 92.7% | |
| PIM in Spiked Environmental Samples | 80% |
Experimental Protocols
The following are detailed protocols for the detection of microplastics in water samples using this compound staining.
Protocol 1: General Staining Procedure for Water Samples
This protocol is a generalized procedure adapted from multiple sources.
Materials:
-
Water sample
-
This compound (NR) stock solution (e.g., 0.5 mg/mL in acetone)[6]
-
Working NR staining solution (e.g., 20 µg/mL in ethanol)[6]
-
Filtration apparatus (e.g., vacuum filtration unit)
-
Black polycarbonate membrane filters (e.g., 0.8 µm pore size)[7]
-
Glass microscopy slides and coverslips[6]
-
Fluorescence microscope with appropriate filter sets (e.g., blue or green light excitation)[2]
-
Ethanol
-
n-Hexane (for washing)[8]
-
20% Isopropanol (for rinsing)[8]
Procedure:
-
Sample Collection and Pre-treatment: Collect the water sample. If necessary, perform a digestion step to remove organic matter. A common method involves adding 30 mL of 15% hydrogen peroxide to the sample in the filtration unit and incubating for 16 hours at 50°C.[8]
-
Filtration: Vacuum filter the water sample through a black polycarbonate membrane filter.[6]
-
Staining:
-
Place the filter back onto the filtration unit and plug the bottom with a rubber stopper.[8]
-
Add a sufficient volume of the NR staining solution to cover the filter (e.g., 5 mL of 10 µg/mL NR solution).[8] The final concentration in the sample can be around 0.4 µg/mL.[6]
-
Incubate in the dark for a specified period (e.g., 15-30 minutes).[6][8]
-
-
Washing:
-
Microscope Slide Preparation: Carefully remove the filter from the filtration unit and place it on a glass microscope slide. Place a coverslip over the filter.[6]
-
Microscopic Analysis:
-
Observe the filter under a fluorescence microscope using an appropriate excitation and emission filter set (e.g., excitation at 450–490 nm and emission at 515–565 nm).[9]
-
Capture images of the fluorescent particles.
-
-
Quantification and Characterization: Use image analysis software to count the number of fluorescent particles and measure their size. The color of the fluorescence can provide a preliminary indication of the polymer type.[4]
Protocol 2: Optimized Staining for Polymer Differentiation
This protocol is adapted from a study focused on differentiating polymer types based on fluorescence characteristics.[4]
Materials:
-
Same as Protocol 1, with the addition of:
-
Acetone/water mixture [25% (v/v)] as the solvent for the NR staining solution.[4]
Procedure:
-
Sample Preparation: Follow steps 1 and 2 from Protocol 1.
-
Staining:
-
Washing and Mounting: Follow steps 4 and 5 from Protocol 1.
-
Microscopic Analysis and Polymer Differentiation:
-
Observe the stained microplastics under a fluorescence microscope.
-
The fluorescence color can help in differentiating polymer types. For example, a red shift in fluorescence may be observed in the order of polypropylene (B1209903) (greenish) to polyamide (reddish).[4]
-
Utilizing different optical filters (e.g., green, yellow, orange, red) can further aid in distinguishing between polymers based on their fluorescence intensity profiles under each filter condition.[4]
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound staining of microplastics in water samples.
Logical Relationship of Key Steps
Caption: Key stages in the analysis of microplastics using this compound staining.
Limitations and Troubleshooting
-
False Positives: Natural organic materials such as chitin (B13524) and cellulose (B213188) can also fluoresce with this compound, potentially leading to an overestimation of microplastics.[10] Pre-treatment steps like hydrogen peroxide digestion are crucial to minimize this interference.[8] Co-staining with a biological stain like DAPI can also help differentiate between plastics and biological materials.[11]
-
Variable Staining Efficiency: The effectiveness of this compound staining can vary between different polymer types.[10] More hydrophobic polymers like polyethylene (B3416737) and polystyrene tend to show stronger fluorescence than more polar polymers like polyethylene terephthalate.[10]
-
Background Fluorescence: Incomplete washing can result in high background fluorescence, making it difficult to distinguish smaller microplastics. A thorough washing step with a suitable solvent like n-hexane is recommended.[8]
-
Influence of Additives and Weathering: The presence of pigments and additives in commercial plastics, as well as environmental weathering, can influence the fluorescence spectra of stained microplastics.[12]
Conclusion
This compound staining is a powerful, rapid, and accessible method for the detection and quantification of microplastics in water samples.[1][2] While it has some limitations, these can be addressed through careful sample preparation and the use of appropriate controls. The combination of this compound staining with automated image analysis and machine learning holds great promise for high-throughput screening and monitoring of microplastic pollution.[3][5] The protocols and data presented in these application notes provide a solid foundation for researchers to implement this technique in their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Quantification of Microplastics Using this compound Staining | Student Research Day Proceedings [journals.macewan.ca]
- 3. vliz.be [vliz.be]
- 4. mdpi.com [mdpi.com]
- 5. pureportal.ilvo.be [pureportal.ilvo.be]
- 6. chemrxiv.org [chemrxiv.org]
- 7. thefactsaboutwater.org [thefactsaboutwater.org]
- 8. youtube.com [youtube.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application of Nile Red in Protein-Ligand Binding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile Red is a hydrophobic, fluorescent dye that exhibits strong solvatochromism; its fluorescence emission spectrum is highly dependent on the polarity of its environment.[1][2] In aqueous solutions, this compound is virtually non-fluorescent, but its fluorescence quantum yield increases significantly in hydrophobic environments, accompanied by a blue shift in its emission wavelength.[3] This property makes this compound a valuable tool for studying protein-ligand interactions. When this compound binds to hydrophobic pockets on a protein's surface, its fluorescence is enhanced. The subsequent binding of a ligand to the protein can displace the this compound molecule or induce conformational changes in the protein that alter the hydrophobicity of the dye's binding site. This change in the fluorescence signal can be used to quantify the binding affinity between the protein and the ligand.
This document provides detailed application notes and protocols for utilizing this compound in protein-ligand binding studies, including direct titration and competitive binding assays.
Principle of the Assay
The application of this compound in protein-ligand binding studies is based on its environmentally sensitive fluorescence. The core principle involves monitoring the changes in this compound's fluorescence intensity or emission wavelength upon interaction with a protein and a subsequent ligand. There are two primary approaches:
-
Direct Titration: The protein is titrated with increasing concentrations of a ligand in the presence of a constant concentration of this compound. If the ligand binds to a site that alters the hydrophobicity of the this compound binding pocket or displaces the dye, a change in fluorescence (quenching or enhancement) will be observed. This change is proportional to the fraction of protein bound to the ligand and can be used to determine the dissociation constant (Kd).
-
Competitive Binding Assay: In this setup, a known ligand that binds to the protein of interest is used. The assay measures the ability of a test compound (the ligand of interest) to displace this compound from the protein's hydrophobic binding sites. A decrease in fluorescence intensity indicates that the test ligand is competing with this compound for binding to the protein. This allows for the determination of the binding affinity of the test ligand.
Data Presentation
The following tables summarize quantitative data from studies that have utilized this compound to characterize protein-ligand interactions.
| Protein | Ligand/Condition | Method | Key Findings | Reference(s) |
| α-1 acid glycoprotein (B1211001) (OMD) | Various acidic and basic drugs | Fluorescence Titration | This compound binds to a non-polar site. The association constant for this compound was determined to be 12,261,000 ± 900,000 M⁻¹. The number of binding sites was calculated to be 0.746 ± 0.044. Drug binding displaced this compound. | [4] |
| Cytochrome P450 3A4 | This compound (as ligand) | Steady-State Fluorescence | Two binding sites for this compound were identified. The active site binding showed a Kd of 50 nM with a fluorescence emission maximum at ~620 nm. A second, allosteric site had an apparent Kd of 2.2 µM with emission at ~660 nm. | [5] |
| Human Serum Albumin (HSA) | This compound | Fluorescence Spectroscopy | Binding of this compound to HSA resulted in a significant increase in fluorescence intensity. The study demonstrated the use of this compound to monitor protein unfolding induced by denaturants. | [6] |
| Apomyoglobin | This compound | Fluorescence Lifetime | This compound binds specifically to the native form of apomyoglobin with a single fluorescence lifetime of 6 ± 0.3 ns, which is longer than its lifetime in water (2.9 ± 0.2 ns). | [7] |
Experimental Protocols
Protocol 1: Direct Titration Assay to Determine Protein-Ligand Binding Affinity
This protocol describes a general method for determining the dissociation constant (Kd) of a protein-ligand interaction by monitoring the change in this compound fluorescence.
Materials:
-
Purified protein of interest
-
Ligand of interest
-
This compound (stock solution in DMSO or acetonitrile)
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, pH 7.4)
-
Fluorometer with excitation and emission wavelength control
-
Microplates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM in anhydrous DMSO or acetonitrile). Store protected from light at -20°C.[3]
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar to nanomolar range). The optimal concentration should be determined empirically to give a stable and measurable fluorescence signal when bound to the protein.
-
Prepare a stock solution of the purified protein in the assay buffer. The concentration should be accurately determined.
-
Prepare a series of dilutions of the ligand in the assay buffer. The concentration range should typically span from at least 10-fold below to 10-fold above the expected Kd.
-
-
Assay Setup:
-
To each well of a microplate or a cuvette, add a fixed concentration of the protein and this compound.
-
Add increasing concentrations of the ligand to the wells/cuvettes.
-
Include control wells/cuvettes:
-
Buffer only
-
Buffer with this compound only
-
Buffer with protein and this compound (no ligand)
-
Buffer with the highest concentration of ligand and this compound (no protein)
-
-
-
Incubation:
-
Incubate the plate/cuvettes at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. The incubation time should be optimized for the specific protein-ligand system.
-
-
Fluorescence Measurement:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for this compound bound to the protein. A typical starting point is an excitation wavelength of 550 nm and an emission scan from 580 nm to 700 nm.[5] The optimal wavelengths may need to be determined empirically as the emission maximum of this compound can shift depending on the hydrophobicity of the binding site.
-
Record the fluorescence intensity for each sample.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer and this compound alone from all readings.
-
Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence at a given ligand concentration and F₀ is the fluorescence in the absence of the ligand) against the ligand concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd). The equation for a one-site binding model is: ΔF = ΔF_max * [L] / (Kd + [L]) where ΔF_max is the maximum change in fluorescence at saturation and [L] is the ligand concentration.
-
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity of a test compound by measuring its ability to displace this compound from a protein.
Materials:
-
Same as Protocol 1, with the addition of a known competitor ligand (optional, for validation).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of protein, this compound, and the test compound as described in Protocol 1.
-
-
Assay Setup:
-
In a microplate or cuvettes, prepare a solution containing a fixed concentration of the protein and this compound. The concentrations should be chosen to give a high fluorescence signal, indicating significant binding of this compound to the protein.
-
Add increasing concentrations of the test compound to the wells/cuvettes.
-
Include control wells/cuvettes as in Protocol 1.
-
-
Incubation:
-
Incubate the samples at a constant temperature to allow the competition to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity as described in Protocol 1.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the test compound.
-
The data can be analyzed to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of this compound for the protein is known: Ki = IC50 / (1 + [this compound] / Kd_NileRed) where [this compound] is the concentration of this compound used in the assay and Kd_NileRed is the dissociation constant of the this compound-protein interaction.
-
Visualizations
Experimental Workflow for a Direct Titration Assay
Caption: Workflow for a direct titration protein-ligand binding assay using this compound.
Principle of this compound Fluorescence in Protein-Ligand Binding
Caption: Principle of fluorescence change in a competitive this compound binding assay.
References
- 1. This compound as a polarity-sensitive fluorescent probe of hydrophobic protein surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive Spectroscopic Detection of Large and Denatured Protein Aggregates in Solution by Use of the Fluorescent Dye this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Use of this compound as a long-wavelength fluorophore in dual-probe studies of ligand-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectral Resolution of a Second Binding Site for this compound on Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent probing of the ligand-binding ability of blood plasma in the acute-phase response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Binding of this compound to Apomyoglobin -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
Application Notes and Protocols for Nile Red Staining in Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile Red (9-diethylamino-5H-benzo[alpha]phenoxazine-5-one) is a versatile, lipophilic fluorescent dye utilized for the detection and quantification of a wide array of lipids and other hydrophobic compounds separated by thin-layer chromatography (TLC).[1][2] This reagent is highly sensitive and offers a rapid method for visualizing and analyzing various lipid classes. This compound is particularly useful as it is strongly fluorescent in hydrophobic environments, such as lipid spots on a TLC plate, while exhibiting minimal fluorescence in aqueous or polar media.[3][4][5] The dye's solvatochromic properties, where its fluorescence emission and excitation wavelengths shift with the polarity of the solvent, further enhance its utility in lipid analysis.[6][7][8]
This document provides a detailed protocol for the application of this compound staining to TLC plates for the qualitative and quantitative analysis of lipids.
Principle of Staining
This compound is a solvatochromic dye, meaning its fluorescence characteristics are dependent on the polarity of its microenvironment.[6][7] When partitioned into the nonpolar lipid spots on a TLC plate, the dye exhibits strong fluorescence. This contrasts with the low fluorescence of this compound adsorbed to the polar silica (B1680970) gel of the TLC plate, allowing for a high signal-to-noise ratio. The mechanism of staining is based on the dye's high solubility in the lipids it is intended to visualize, without chemically interacting with the analytes.[4] Different lipid classes can yield varying fluorescence intensities, and unsaturated lipids tend to stain more strongly than their saturated counterparts.[1][2]
Experimental Workflow
The following diagram outlines the key steps in the this compound staining protocol for thin-layer chromatography.
Experimental Protocols
Materials
-
Silica gel TLC plates
-
This compound (9-diethylamino-5H-benzo[alpha]phenoxazine-5-one)
-
Distilled or deionized water
-
Household bleach (e.g., 5.25% sodium hypochlorite)
-
Developing solvent system (e.g., chloroform-methanol-acetic acid 98:2:1, v/v/v for cholesterol analysis)[1]
-
TLC developing chamber
-
Dipping tanks
-
UV transilluminator
-
Reflectance fluorometer or a TLC scanner with fluorescence detection capabilities
Reagent Preparation
-
This compound Staining Solution (8 µg/mL):
-
Prepare an 80:20 (v/v) solution of methanol and water.
-
Dissolve this compound in this solution to a final concentration of 8 µg/mL.
-
Prepare this solution fresh.
-
-
Dilute Bleach Solution:
Staining Procedure
-
Sample Application and Chromatography:
-
Apply lipid samples to a silica gel TLC plate.
-
Develop the chromatogram in a suitable solvent system within a TLC chamber.[9]
-
After development, allow the solvent to completely evaporate from the plate.
-
-
This compound Staining:
-
Briefly dip the developed and dried TLC plate into the this compound staining solution for a few seconds.[1]
-
-
Background Reduction:
-
Drying:
-
Allow the plate to air dry completely. For more rapid drying, a vacuum oven can be used.[1]
-
Visualization and Quantification
-
Qualitative Visualization:
-
Quantitative Analysis:
Data Presentation
The following table summarizes the quantitative data associated with the this compound staining method for lipids on TLC plates.
| Parameter | Value | Lipid Classes | Reference |
| Excitation Wavelength | 580 nm | General Lipids | [1][2] |
| Emission Wavelength | 640 nm | General Lipids | [1][2] |
| Lower Detection Limit | 25-100 ng | Cholesterol, Cholesteryl esters, Triacylglycerols, Phospholipids | [1][2] |
| Detectable Lipid Classes | Neutral lipids, Phospholipids, Sphingolipids, Fatty acids | N/A | [1][2] |
Note: The fluorescence intensity can vary significantly among different lipid classes. Staining is generally stronger for unsaturated lipids compared to saturated lipids.[1][2]
Troubleshooting
-
High Background Fluorescence: Ensure the bleach dip is performed correctly. The duration and concentration of the bleach solution may need optimization.
-
Weak Signal: The concentration of the this compound solution may be too low, or the lipid concentration in the sample is below the detection limit.
-
Inconsistent Staining: Ensure the dipping procedure is consistent in terms of duration and that the plate is fully immersed in the solutions.
Conclusion
The this compound staining protocol for thin-layer chromatography provides a rapid, sensitive, and effective method for the visualization and quantification of a broad range of lipids. Its simplicity and high sensitivity make it a valuable tool in lipid research and analysis. By following the detailed protocol and understanding the principles of the staining mechanism, researchers can achieve reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of this compound for the rapid in situ quantitation of lipids on thin-layer chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Fluorescence with Nile Red Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background fluorescence issues when using Nile Red for lipid droplet staining.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence in this compound staining?
High background fluorescence in this compound staining can stem from several sources:
-
Excess Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and overall high background.[1][2][3]
-
Non-Specific Binding: this compound can non-specifically bind to cellular components other than lipid droplets, contributing to background noise.[1][4]
-
Autofluorescence: Many cell types and culture components exhibit natural fluorescence (autofluorescence), which can interfere with the this compound signal.[1][2][3]
-
Solvent Effects: The choice of solvent for dissolving this compound and for staining can significantly impact its fluorescence properties and background levels.[5][6][7] this compound's fluorescence is highly sensitive to the polarity of its environment.[5][6][8]
-
Inadequate Washing: Insufficient washing after staining can leave unbound dye in the sample, leading to high background.[1][3]
-
Suboptimal Imaging Conditions: Incorrect filter sets or imaging parameters can exacerbate background fluorescence.[9][10]
Q2: I'm observing green fluorescence in addition to the expected red/gold signal. What does this mean?
The observation of green fluorescence with this compound staining is often related to the dye's solvatochromic properties.[5] In polar environments, such as when dissolved in solvents like DMSO, this compound's emission spectrum can shift towards shorter wavelengths, resulting in green fluorescence (around 500-550 nm).[5] This can indicate that the dye is in a more polar environment rather than being specifically bound to neutral lipids.
Q3: Can I use this compound for staining paraffin-embedded sections?
It is generally not recommended to use this compound for staining paraffin (B1166041) sections. The process of paraffin embedding involves dehydration with high concentrations of alcohol and clearing with solvents like xylene, which can dissolve and wash away intracellular lipid droplets, leading to a significant loss of signal.[5] Frozen sections (OCT embedded) are a recommended alternative as they better preserve lipid structures.[5]
Q4: How can I optimize my this compound staining protocol to reduce background?
Optimization is key to achieving a good signal-to-noise ratio. Here are several parameters you can adjust:
-
Dye Concentration: Perform a titration to find the optimal this compound concentration for your specific cell type and experimental conditions.[1][2][3]
-
Incubation Time and Temperature: Optimize the incubation time and temperature to ensure sufficient staining of lipid droplets without excessive background buildup.[7][11]
-
Washing Steps: Increase the number and duration of washing steps after staining to effectively remove unbound dye.[1][3]
-
Solvent Choice: The solvent used to prepare the this compound stock and working solutions can influence staining. DMSO is commonly used, but its concentration should be optimized.[11][12]
-
Cell Permeabilization: For cells with rigid walls, such as some microalgae, pre-treatments with solvents like DMSO or ethanol (B145695) may be necessary to facilitate dye entry.[11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to high background fluorescence with this compound.
Visual Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting high background fluorescence in this compound staining experiments.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| This compound Stock Solution | 1 mM in anhydrous DMSO | Store aliquots at -20°C, protected from light and repeated freeze-thaw cycles. | [13] |
| This compound Working Concentration | 200 nM - 1000 nM | Titration is crucial for optimal signal-to-noise. Higher concentrations can increase background. | [9][13] |
| Incubation Time | 5 - 40 minutes | Species and cell-type dependent. Longer times may be needed for some cells but can also increase background. | [7][11][14] |
| Excitation Wavelength | ~450-500 nm (for yellow-gold fluorescence of neutral lipids) ~515-560 nm (for red fluorescence of polar lipids) | Better selectivity for cytoplasmic lipid droplets is often achieved with the yellow-gold fluorescence. | [6][13][15] |
| Emission Wavelength | >528 nm (for yellow-gold fluorescence) >590 nm (for red fluorescence) | The emission spectrum is dependent on the local lipid environment. | [6][13][15] |
| DMSO Pre-treatment (for certain cell types) | 5% (v/v) | Can significantly increase fluorescence signal in cells with rigid walls. | [11] |
Experimental Protocols
Protocol 1: General Staining of Live Adherent Cells
-
Cell Culture: Grow cells to the desired confluency on coverslips or in an imaging-compatible plate (e.g., 96-well black wall/clear bottom).
-
Prepare this compound Working Solution:
-
Thaw a frozen aliquot of 1 mM this compound stock solution in DMSO.
-
Dilute the stock solution to a final working concentration (start with a range of 200-1000 nM) in a suitable buffer (e.g., Hanks and 20 mM Hepes buffer (HHBS) or your culture medium without phenol (B47542) red).[13] Mix well by vortexing.
-
-
Staining:
-
Gently aspirate the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate for 10-30 minutes at 37°C in a 5% CO2 incubator, protected from light.[14]
-
-
Washing (Optional but Recommended for High Background):
-
Aspirate the this compound staining solution.
-
Wash the cells 2-3 times with a buffered saline solution like PBS to remove unbound dye.[3]
-
-
Imaging:
-
Add fresh, pre-warmed buffer or phenol red-free medium to the cells.
-
Image immediately using a fluorescence microscope with appropriate filter sets (e.g., TRITC or a custom set for yellow-gold emission).[14]
-
Protocol 2: Staining of Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes) to obtain a cell pellet of 1-5 x 10^5 cells.[14]
-
Resuspension and Staining:
-
Resuspend the cell pellet in 500 µL of the prepared this compound working solution.
-
Incubate at room temperature or 37°C for 10-30 minutes, protected from light.[14]
-
-
Washing:
-
Centrifuge the cells to pellet them and remove the this compound solution.
-
Resuspend the cells in 500 µL of pre-warmed buffer or culture medium.[14]
-
-
Imaging: The cells can be imaged directly in suspension or mounted on a slide for microscopy.
Protocol 3: Troubleshooting High Background - A Step-by-Step Guide
Caption: A sequential guide for optimizing the this compound staining protocol to reduce background fluorescence.
Step 1: Titrate this compound Concentration
-
Prepare a series of this compound working solutions with concentrations ranging from 100 nM to 1 µM.
-
Stain your cells with each concentration under the same conditions.
-
Image the cells and compare the signal from lipid droplets to the background fluorescence. Select the concentration that provides the best signal-to-noise ratio.
Step 2: Optimize Washing Procedure
-
After staining with the optimized dye concentration, increase the number of washing steps. For example, try one, two, and three washes with PBS.
-
Also, consider increasing the duration of each wash (e.g., from 1 minute to 5 minutes).
-
Evaluate the impact on background reduction.
Step 3: Assess Autofluorescence
-
Prepare a control sample of your cells that is not stained with this compound.
-
Image this unstained sample using the same filter sets and imaging parameters as your stained samples.
-
This will help you determine the level of intrinsic autofluorescence from your cells. If autofluorescence is high, consider using a different fluorophore or spectral imaging and unmixing if available.[1][2]
Step 4: Adjust Imaging Parameters
-
Ensure you are using the correct filter sets for this compound. For neutral lipids, an excitation around 450-500 nm and emission above 528 nm is often optimal.[13][15]
-
Minimize the gain or exposure time to a level that still allows for clear visualization of the specifically stained lipid droplets while reducing the background noise.
-
If bleed-through from other fluorophores is an issue, consider sequential scanning on a confocal microscope.[10]
References
- 1. google.com [google.com]
- 2. biotium.com [biotium.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. An improved high-throughput this compound fluorescence assay for estimating intracellular lipids in a variety of yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. abcam.co.jp [abcam.co.jp]
- 15. researchgate.net [researchgate.net]
effect of solvent choice on nile red fluorescence intensity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Nile Red, a solvatochromic fluorescent dye. It is intended for researchers, scientists, and drug development professionals who may encounter issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound fluorescence intensity weak or absent?
A1: Weak or absent fluorescence can be attributed to several factors:
-
Solvent Polarity: this compound exhibits strong fluorescence in non-polar, lipid-rich environments but its fluorescence is minimal or completely quenched in polar aqueous media.[1][2][3][4] Ensure your experimental environment is sufficiently hydrophobic.
-
Concentration: While a higher concentration might seem beneficial, it can lead to self-quenching. Conversely, a concentration that is too low will naturally result in a weak signal.[5]
-
Photobleaching: Prolonged exposure to the excitation light source can cause photobleaching, leading to a decrease in fluorescence intensity. Minimize exposure times and use antifade reagents if necessary.
-
pH of the Medium: The fluorescence of some dyes can be pH-dependent. While this compound is generally stable, extreme pH values may affect its properties.[5]
-
Presence of Quenchers: Certain molecules, including oxygen, can quench fluorescence.[5] Degassing solvents may be necessary for highly sensitive measurements.
Q2: I am observing green fluorescence instead of the expected red. What is the cause?
A2: The observation of green fluorescence is typically due to the solvent environment. In polar solvents like DMSO, this compound can form a twisted intramolecular charge transfer (TICT) state, which results in a blue shift of the emission peak into the green spectrum (approximately 500-550 nm).[6] This is a manifestation of its solvatochromic properties where the emission wavelength is highly dependent on the polarity of the surrounding medium.[6][7][8]
Q3: How does solvent polarity affect the emission spectrum of this compound?
A3: this compound is well-known for its solvatochromism, meaning its absorption and emission spectra are sensitive to the polarity of the solvent.[8][9] As solvent polarity increases, the fluorescence emission maximum shifts to longer wavelengths (a red shift).[3][7] For example, in the non-polar solvent n-hexane, the emission is in the green-yellow region, while in the more polar solvent methanol, the emission is red-shifted by approximately 100 nm.[8] This is accompanied by a significant decrease in fluorescence quantum yield (intensity) in more polar solvents.[8][10][11]
Q4: Can I use this compound for staining lipids in paraffin-embedded sections?
A4: It is generally not recommended to use this compound for staining paraffin (B1166041) sections. The process of paraffin embedding involves dehydration and clearing steps using high concentrations of ethanol (B145695) and xylene. These organic solvents will dissolve and extract intracellular lipid droplets, leading to a significant loss of the target for staining and consequently a very weak or non-existent signal.[6] For preserving lipid structures, frozen sections are a recommended alternative.[6]
Q5: What is the best way to prepare and store a this compound stock solution?
A5: A common method for preparing a this compound stock solution is to dissolve it in a high-quality, anhydrous organic solvent like DMSO or acetone (B3395972) to a concentration of about 1 mg/mL or 1 mM.[1][12][13][14] This stock solution should be stored at -20°C or 4°C, protected from light, and in aliquots to avoid repeated freeze-thaw cycles.[1][13] For aqueous applications, the stock solution can be diluted into the desired aqueous buffer immediately before use.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Intensity | 1. Solvent is too polar. 2. Dye concentration is too high (self-quenching) or too low. 3. Photobleaching. 4. Presence of quenching agents (e.g., oxygen). | 1. Use a less polar solvent or ensure the dye is in a hydrophobic environment. 2. Optimize the this compound concentration by performing a dilution series. 3. Reduce exposure time to the excitation source and use fresh sample for imaging. Consider using an antifade reagent. 4. Degas the solvent if high sensitivity is required. |
| Unexpected Emission Wavelength (e.g., Green Fluorescence) | 1. The solvent polarity is different than expected. 2. Contamination of the solvent. | 1. Verify the polarity of your solvent. A blue-shift (towards green) indicates a more polar environment than anticipated for red fluorescence.[6] 2. Use fresh, high-purity solvents. |
| Inconsistent Results | 1. Instability of the working solution. 2. Variation in staining time or temperature. 3. Instrument settings are not consistent. | 1. Prepare fresh working solutions of this compound for each experiment from a stable stock. 2. Standardize the incubation time and temperature for all samples.[16] 3. Ensure consistent settings on the fluorometer or microscope for all measurements. |
| High Background Fluorescence | 1. Excess this compound in the medium. 2. Autofluorescence from the sample or medium. | 1. Wash the cells or sample with a suitable buffer (e.g., PBS) after staining to remove unbound dye.[17] 2. Image an unstained control sample to determine the level of autofluorescence and apply background correction if necessary. |
Quantitative Data: this compound Fluorescence in Different Solvents
The following table summarizes the fluorescence emission maxima of this compound in various solvents, demonstrating the effect of solvent polarity.
| Solvent | Polarity | Emission Maximum (λem) | Fluorescence Intensity |
| n-Hexane | Non-polar | ~550 nm (Green-Yellow) | Very High[8] |
| Toluene | Non-polar | ~566 nm (Golden Yellow)[7] | High |
| Chloroform | Moderately Polar | ~600 nm | High[3] |
| Ethyl Acetate | Moderately Polar | Varies | Moderate |
| Acetone | Polar | Varies | Moderate |
| Ethanol | Polar | Varies | Low |
| Methanol | Polar | ~636 nm (Deep Red)[7][8] | Low[3] |
| Water | Very Polar | ~660 nm | Very Low / Quenched[2][7][8] |
Note: The exact emission maximum and intensity can vary depending on the specific experimental conditions and instrument settings.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 1 mg/mL Stock Solution:
-
Preparation of Working Solution (for cell staining):
Protocol 2: Measurement of this compound Fluorescence in Solution
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the solvent of interest. A typical concentration is around 10-20 µM.[8]
-
Transfer the solutions to a quartz cuvette for fluorescence measurements.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength. A common excitation wavelength is in the range of 488-550 nm.[3][8][18]
-
Set the emission scan range (e.g., 500 nm to 750 nm) to capture the full emission spectrum.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Measurement:
-
Place a cuvette with the blank solvent in the spectrofluorometer and record a blank spectrum.
-
Replace the blank with the this compound sample cuvette.
-
Acquire the fluorescence emission spectrum.
-
Subtract the blank spectrum from the sample spectrum to correct for background signal.
-
The wavelength at which the highest intensity is recorded is the emission maximum (λem).
-
Visualizations
Caption: Effect of solvent polarity on this compound fluorescence.
Caption: General experimental workflow for this compound staining.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optical Behavior of this compound in Organic and Aqueous Media Environments [ouci.dntb.gov.ua]
- 5. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 13. This compound prepared in acetone [protocols.io]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. A Simple and Rapid Protocol for Measuring Neutral Lipids in Algal Cells Using Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.co.jp [abcam.co.jp]
- 18. This compound Staining: A Technique to Detect and Quantify Intracellular Neutral Lipids in Algae [jove.com]
avoiding nile red aggregation in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the aggregation of Nile Red in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (also known as Nile Blue Oxazone) is a lipophilic, solvatochromic fluorescent dye. It is intensely fluorescent in hydrophobic, lipid-rich environments but exhibits minimal fluorescence in aqueous media.[1][2] This property makes it an excellent vital stain for detecting intracellular lipid droplets and studying hydrophobic domains in proteins and membranes.[1][2]
Q2: What causes this compound to aggregate in aqueous solutions?
This compound's aggregation in water is primarily due to its molecular structure and properties:
-
Poor Water Solubility : this compound is a hydrophobic molecule with very low solubility in water (<1 μg/mL).[3]
-
Hydrophobic Interactions : In an aqueous environment, hydrophobic this compound molecules tend to associate with each other to minimize contact with water molecules.[4][5][6]
-
Planar Structure : The planar structure of the dye facilitates π–π stacking interactions, which promotes the formation of self-associated aggregates.[3][4][5]
Q3: What are the consequences of this compound aggregation?
Aggregation leads to significant changes in the dye's spectroscopic properties, which can compromise experimental results:
-
Fluorescence Quenching : Aggregation, specifically the formation of H-type aggregates (face-to-face stacking), leads to a drastic decrease in fluorescence intensity.[4][5][7][8]
-
Spectral Shifts : The formation of H-aggregates causes a noticeable blue shift (hypsochromic shift) in the absorption spectrum.[4][5][8]
-
Inaccurate Quantification : The reduced fluorescence can lead to an underestimation of lipid content or incorrect interpretation of the hydrophobicity of the environment.
-
Precipitation : At higher concentrations, aggregates can form precipitates, increasing the turbidity of the solution and interfering with optical measurements.[4]
Troubleshooting Guide
This section addresses common problems encountered during experiments using this compound.
Problem 1: My this compound solution appears cloudy or has visible precipitates.
-
Cause : This indicates significant aggregation and precipitation of the dye, likely due to high concentration in an aqueous buffer.
-
Solution :
-
Proper Stock Preparation : Always prepare a concentrated stock solution of this compound in a suitable organic solvent first. Anhydrous DMSO is highly recommended.[2][9] Acetone (B3395972) or methanol (B129727) can also be used.[10][11]
-
Dilute Immediately Before Use : Dilute the organic stock solution into your aqueous buffer or cell culture medium immediately before the experiment. Do not store dilute aqueous solutions for extended periods.[12]
-
Check Final Concentration : Ensure the final working concentration is as low as possible for your application (typically in the nanomolar to low micromolar range) to stay below the solubility limit.[1][2]
-
Problem 2: The fluorescence signal is weak or unstable and decreases over time.
-
Cause : This is a classic sign of H-type aggregation, which quenches fluorescence.[4][5][8] The decrease over time reflects the kinetics of the aggregation process.[4][8]
-
Solution :
-
Use a Solubilizing Agent : Incorporate an agent that can prevent aggregation by encapsulating the this compound monomers.
-
β-Cyclodextrin (β-CD) : This host molecule has a hydrophobic cavity that encapsulates individual this compound molecules, preventing self-association and preserving fluorescence.[3][4][5][6]
-
Pluronic® F-127 : This nonionic surfactant can help solubilize this compound and facilitate its entry into cells.[9][13][14] It is often used for loading AM ester dyes.[9]
-
-
Optimize Solvent Concentration : When diluting the stock, ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (typically <2%) as it can affect the biological system.[3]
-
Problem 3: My fluorescence readings are inconsistent between replicates.
-
Cause : Inconsistent results often stem from variability in the aggregation state of this compound. This can be caused by minor differences in preparation time, temperature, or mixing.
-
Solution :
-
Standardize the Protocol : Follow a strict, standardized protocol for preparing the this compound working solution. Pay close attention to incubation times and temperatures.
-
Vortex Thoroughly : When diluting the stock solution into the aqueous buffer, vortex the solution well to ensure rapid and uniform dispersion, which can help minimize aggregation.[2]
-
Prepare Fresh Solutions : Always prepare the final working solution fresh for each experiment.[1][12]
-
Experimental Protocols & Data
Table 1: Solubility and Stock Solutions for this compound
| Solvent | Recommended Stock Concentration | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 1-30 mM | ~2 mg/mL (with heating) | [1][12][15][16] |
| Acetone | 1 mg/mL | ~1 mg/mL | [10][11] |
| Ethanol | 1 mg/mL | ~1 mg/mL (with heating) | [1] |
| Methanol | 1 mg/mL | ~1 mg/mL | [11][17] |
| Water | Not Recommended for Stock | <1 µg/mL (~0.002 mg/mL) | [3][17] |
Protocol: Preparation of a this compound Working Solution
This protocol describes a standard method for preparing a working solution for staining intracellular lipids.
-
Prepare Stock Solution : Dissolve this compound powder in anhydrous DMSO to create a 1 mM stock solution.[2] Aliquot and store at -20°C, protected from light and repeated freeze-thaw cycles.[2]
-
Prepare Working Solution : Immediately before use, dilute the 1 mM DMSO stock solution into your pre-warmed (e.g., 37°C) aqueous buffer (e.g., PBS) or cell culture medium to a final concentration of 200-1000 nM.[1][2]
-
Mixing : Vortex the solution immediately and thoroughly to ensure proper dispersion.[2]
-
Application : Add the working solution to your cell sample and incubate for 5-30 minutes at the desired temperature (e.g., room temperature or 37°C), protected from light.[1][2][16]
Visual Guides
Experimental Workflow
The following diagram illustrates a recommended workflow for preparing and using this compound to minimize aggregation and ensure reliable results.
Caption: Workflow for this compound staining highlighting key anti-aggregation steps.
Troubleshooting Logic
This diagram provides a decision-making process for troubleshooting weak or unstable fluorescence signals.
Caption: Troubleshooting flowchart for low this compound fluorescence signal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Aggregation of this compound in Water: Prevention through Encapsulation in β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aggregation of this compound in Water: Prevention through Encapsulation in β-Cyclodextrin | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. repository.ias.ac.in [repository.ias.ac.in]
- 9. biotium.com [biotium.com]
- 10. This compound prepared in acetone [protocols.io]
- 11. rothamsted.ac.uk [rothamsted.ac.uk]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. This compound fluorescence for quantitative monitoring of micropolarity and microviscosity of pluronic F127 in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 16. emulatebio.com [emulatebio.com]
- 17. This compound fluorescence, BioReagent, = 98.0 HPLC 7385-67-3 [sigmaaldrich.com]
issues with nile red staining in fixed vs live cells
Welcome to the technical support center for Nile Red staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols for both fixed and live cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
This compound (also known as Nile blue oxazone) is a lipophilic, fluorescent dye commonly used in cell biology and biochemistry to detect and quantify intracellular lipid droplets.[1][2] Its fluorescence is highly dependent on the hydrophobicity of its environment; it fluoresces brightly in lipid-rich environments but has minimal fluorescence in aqueous media.[2][3][4] This property makes it an excellent tool for visualizing neutral lipids, such as triglycerides and cholesteryl esters, within lipid droplets.[4][5]
Q2: Can I use this compound on both live and fixed cells?
Yes, this compound is a versatile stain that can be used on both live and fixed cells.[6][7][8] However, the staining protocol and the interpretation of the results may differ between the two conditions. Fixation, particularly with alcohol-based fixatives, can alter cellular and lipid droplet morphology.[6][8]
Q3: What is the spectral difference in this compound fluorescence for neutral versus polar lipids?
This compound exhibits solvatochromism, meaning its excitation and emission wavelengths shift depending on the polarity of the solvent or environment.[1][4][9]
-
In neutral lipids (e.g., triglycerides found in lipid droplets), it has an excitation maximum around 515 nm (green) and an emission maximum around 585 nm (yellow-orange).[4]
-
In polar lipids (e.g., phospholipids (B1166683) found in cell membranes), the excitation maximum is around 554 nm (green), and the emission maximum is around 638 nm (red).[4]
This spectral shift can be used to differentiate between different lipid types within a cell.
Q4: Why am I seeing green fluorescence after this compound staining?
Observing green fluorescence with this compound staining can be due to the dye's sensitivity to environmental polarity. In more polar environments, the emission spectrum of this compound can shift towards shorter wavelengths, appearing green.[10] To selectively visualize neutral lipid droplets, it is recommended to use a filter set that captures the yellow-gold to red emission.[2][5]
Troubleshooting Guide
Issue 1: High Background Fluorescence
Possible Causes:
-
Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.
-
Precipitation of the Dye: this compound can form aggregates in aqueous solutions, which appear as bright, non-specific fluorescent spots.[11]
-
Autofluorescence: Some cell types or culture media components can be inherently fluorescent.
Solutions:
-
Optimize Dye Concentration: Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.
-
Proper Dye Preparation: Ensure the this compound stock solution in DMSO is fully dissolved and sonicate the working solution briefly before use if precipitation is suspected.
-
Washing Steps: Include thorough washing steps with PBS after staining to remove unbound dye.
-
Use Phenol (B47542) Red-Free Medium: When imaging live cells, use a culture medium without phenol red to reduce background fluorescence.[12]
-
Include Unstained Controls: Always image an unstained control sample to assess the level of cellular autofluorescence.
Issue 2: Weak or No Staining
Possible Causes:
-
Insufficient Dye Concentration or Incubation Time: The concentration of this compound or the incubation period may not be sufficient for the dye to penetrate the cells and accumulate in lipid droplets.
-
Cell Permeability Issues: For some cell types, particularly those with robust cell walls like yeast or algae, dye penetration can be a limiting factor.[13][14]
-
Lipid Extraction During Fixation: Using harsh fixatives like methanol (B129727) or acetone (B3395972) can extract lipids, leading to a loss of signal.[9]
-
Photobleaching: this compound is susceptible to photobleaching, especially with prolonged exposure to excitation light.
Solutions:
-
Optimize Staining Parameters: Increase the this compound concentration or extend the incubation time. Refer to the quantitative data table for recommended ranges.
-
Enhance Permeability: For cells with walls, consider using permeabilizing agents like DMSO or glycerol (B35011) in the staining solution.[13]
-
Gentle Fixation: If fixation is necessary, use a cross-linking fixative like paraformaldehyde (PFA) and avoid alcohol-based fixatives.[6][9] It is often recommended to stain live cells before fixation.[6]
-
Minimize Light Exposure: Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if imaging fixed cells.
Issue 3: Staining Appears Diffuse Instead of Punctate
Possible Causes:
-
Staining of Cellular Membranes: At higher concentrations or when using certain filter sets, this compound can stain other hydrophobic structures like the endoplasmic reticulum and cell membranes, leading to a diffuse signal.[15]
-
Fixation Artifacts: Fixation can sometimes disrupt the integrity of lipid droplets, causing the lipids to disperse.[8]
Solutions:
-
Use Appropriate Filter Sets: To specifically visualize neutral lipid droplets, use a filter set that captures the yellow-gold emission (e.g., excitation 450-500 nm, emission >528 nm).[2][5]
-
Optimize Fixation: If possible, perform live-cell imaging. If fixation is required, use a gentle PFA fixation method.
Quantitative Data Summary
| Parameter | Live Cell Staining | Fixed Cell Staining | Reference(s) |
| This compound Stock Solution | 1 mM in anhydrous DMSO | 1 mM in anhydrous DMSO | [2] |
| Working Concentration | 100 - 1000 nM | 300 nM - 1 µg/mL | [2][7][8] |
| Incubation Time | 5 - 30 minutes | 10 - 60 minutes | [2][7][16] |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature | [2] |
| Fixative (if applicable) | N/A | 2-4% Paraformaldehyde (PFA) | [6][9][16] |
| Excitation (Neutral Lipids) | 450-500 nm | 450-500 nm | [2][5] |
| Emission (Neutral Lipids) | >528 nm (yellow-gold) | >528 nm (yellow-gold) | [2][5] |
| Excitation (Polar Lipids) | 515-560 nm | 515-560 nm | [2][5] |
| Emission (Polar Lipids) | >590 nm (red) | >590 nm (red) | [2][5] |
Experimental Protocols
Protocol 1: this compound Staining of Live Cells
-
Cell Culture: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Prepare Staining Solution: Prepare a working solution of this compound in a serum-free medium or PBS at a final concentration of 200-1000 nM from a 1 mM DMSO stock.[2][17]
-
Staining: Remove the culture medium and add the this compound staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for 10-30 minutes, protected from light.
-
Washing (Optional): The washing step is often optional as this compound has minimal fluorescence in aqueous media. If high background is observed, gently wash the cells once or twice with warm PBS.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets.
Protocol 2: this compound Staining of Fixed Cells
-
Cell Culture and Fixation: Culture cells as described above. Wash the cells with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.[16][18]
-
Washing: Wash the cells three times with PBS to remove the fixative.[18]
-
Prepare Staining Solution: Prepare a working solution of this compound in PBS at a concentration of 0.5 µg/mL.[18]
-
Staining: Add the this compound staining solution to the fixed cells.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[18]
-
Washing: Wash the cells three times with PBS to remove excess stain.[18]
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope.
Visualized Workflows and Troubleshooting
References
- 1. youtube.com [youtube.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. emulatebio.com [emulatebio.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. This compound Staining of Drosophila Larval Tissues [protocols.io]
why is my nile red staining showing green fluorescence
Welcome to the technical support center for Nile Red staining. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve common issues encountered during your experiments, particularly the unexpected observation of green fluorescence.
Troubleshooting Guide: Why is My this compound Staining Showing Green Fluorescence?
This compound is a solvatochromic dye, meaning its fluorescence emission spectrum is highly sensitive to the polarity of its local environment. While typically used to detect neutral lipid droplets, which fluoresce in the yellow-gold to red range, observing green fluorescence is a common issue that can arise from several factors.
The following table summarizes potential causes and recommended solutions to troubleshoot green fluorescence in your this compound staining experiments.
| Potential Cause | Description | Recommended Solution(s) |
| Binding to Polar Lipids | This compound fluoresces at different wavelengths depending on the type of lipid it binds to. While it emits a yellow/gold fluorescence in non-polar, neutral lipids (e.g., triglycerides, cholesteryl esters), its fluorescence shifts to shorter wavelengths (blue-shift) in more polar environments, such as phospholipids (B1166683) in cellular membranes (e.g., plasma membrane, endoplasmic reticulum).[1][2] This can be perceived as green fluorescence. | - Optimize Imaging: Use a filter set appropriate for red fluorescence (e.g., TRITC/Texas Red) to specifically visualize neutral lipid droplets. Better selectivity for cytoplasmic lipid droplets can sometimes be achieved using yellow-gold fluorescence channels (excitation ~450-500 nm, emission >528 nm).[3] - Co-localization: Use a membrane-specific stain to confirm if the green fluorescence is localized to cellular membranes. |
| Incorrect Filter Sets | Using a standard green fluorescence filter set (e.g., FITC) will naturally detect any green emission from this compound, especially if it is binding to polar lipids or if there is bleed-through from other fluorescent channels. | - Verify Filter Sets: Ensure you are using the appropriate filter sets for the expected emission of this compound in neutral lipids (yellow/gold to red). A Texas Red filter set is often suitable for the red fluorescence of this compound bound to phospholipids.[2] - Sequential Imaging: When imaging multiple fluorophores, acquire images sequentially to prevent bleed-through between channels. |
| High Dye Concentration / Aggregation | High concentrations of this compound in aqueous solutions can lead to the formation of H-aggregates.[4][5] These aggregates can exhibit altered spectral properties, including a blue-shift in absorption and a decrease in fluorescence intensity, which may contribute to a shift towards the green spectrum. | - Optimize Dye Concentration: Perform a concentration titration to find the optimal working concentration of this compound for your specific cell type and experimental conditions. Recommended starting concentrations are often in the range of 100-1000 nM.[2][3] - Proper Mixing: Ensure the this compound working solution is thoroughly mixed by vortexing before adding it to the cells to minimize aggregation.[3] |
| Solvent Polarity Effects | The fluorescence of this compound is highly dependent on solvent polarity.[1][6][7] If the working solution is prepared in a more polar solvent, this can influence the dye's baseline spectral properties. In polar solvents, this compound can exhibit a blue-shifted fluorescence emission.[1][8] | - Use Anhydrous DMSO for Stock: Prepare the stock solution in high-quality, anhydrous DMSO.[3] - Dilute in Appropriate Buffer: Prepare the final working solution by diluting the stock in a suitable buffer (e.g., PBS or HHBS) immediately before use.[3] |
| Dye Degradation | Improper storage of the this compound stock solution, such as repeated freeze-thaw cycles or exposure to light, can lead to degradation of the dye, potentially altering its fluorescent properties. | - Proper Storage: Aliquot the stock solution into smaller, single-use volumes and store them at ≤ -20°C, protected from light.[3] Avoid repeated freeze-thaw cycles.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence of this compound?
A1: this compound is known for its environment-sensitive fluorescence. In hydrophobic, lipid-rich environments like intracellular neutral lipid droplets, it strongly fluoresces in the yellow-gold to red range.[3] Specifically, when bound to triglycerides, the emission maximum is around 585 nm, while in the more polar environment of phospholipids, it shifts to approximately 638 nm.[2] In highly polar aqueous media, its fluorescence is minimal.[3]
Q2: Can I use a FITC filter set to visualize this compound staining?
A2: While you might see some signal, a FITC filter set is not ideal for visualizing the specific staining of neutral lipid droplets by this compound. A FITC filter is designed for green fluorescence and may preferentially detect this compound bound to more polar structures or non-specific background fluorescence. For optimal detection of neutral lipid droplets, a TRITC or Texas Red filter set is more appropriate.[9]
Q3: Does the fixation method affect this compound staining?
A3: Yes, the fixation method can impact the morphology of lipid droplets. While this compound is compatible with both live and fixed cells, fixation with agents like paraformaldehyde or methanol (B129727) can alter the appearance of lipid droplets.[2] It is advisable to perform staining on live cells whenever possible for the most accurate representation of lipid droplet morphology.
Q4: My this compound stock solution is old. Can I still use it?
A4: It is recommended to use a fresh, properly stored stock solution of this compound. The dye can degrade over time, especially with exposure to light and repeated temperature changes.[3] If you observe unexpected results, such as weak or shifted fluorescence, with an old stock solution, preparing a fresh stock is a crucial troubleshooting step.
Experimental Protocols
Detailed Protocol for Staining of Intracellular Lipid Droplets with this compound
This protocol provides a general guideline for staining lipid droplets in live adherent cells. It should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Cell culture medium
-
Adherent cells cultured on coverslips or in imaging-compatible plates
Procedure:
-
Preparation of this compound Stock Solution (1 mM):
-
Allow the this compound powder to warm to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, dissolve ~0.32 mg of this compound (MW: 318.37 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[3]
-
-
Preparation of this compound Working Solution (100-1000 nM):
-
Immediately before use, thaw an aliquot of the 1 mM this compound stock solution.
-
Dilute the stock solution to a final working concentration of 100-1000 nM in your buffer of choice (e.g., PBS or HHBS). For example, to make a 1 µM (1000 nM) working solution, add 1 µL of the 1 mM stock solution to 1 mL of buffer.
-
Vortex the working solution well before applying to cells.[3]
-
-
Cell Staining:
-
Grow adherent cells to the desired confluency on coverslips or in an imaging plate.
-
Gently remove the cell culture medium.
-
Wash the cells once with pre-warmed PBS or buffer.
-
Add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 5 to 15 minutes at room temperature or 37°C, protected from light.[2][3] The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Gently remove the this compound working solution.
-
Wash the cells two to three times with PBS to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Mount the coverslip on a slide with a suitable mounting medium or add fresh buffer/medium to the imaging plate.
-
Visualize the stained cells using a fluorescence microscope.
-
For neutral lipid droplets, use a yellow-gold (Excitation: ~450-500 nm, Emission: >528 nm) or a TRITC/Texas Red (Excitation: ~552 nm, Emission: ~636 nm) filter set.[3][10]
-
Visualization
Troubleshooting Workflow for this compound Staining
The following diagram illustrates a logical workflow for troubleshooting the issue of green fluorescence in this compound staining experiments.
Caption: A flowchart for troubleshooting unexpected green fluorescence.
References
- 1. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Aggregation of this compound in Water: Prevention through Encapsulation in β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. abcam.co.jp [abcam.co.jp]
- 10. This compound | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
Technical Support Center: Improving Nile Red Penetration in Thick Tissue Samples
Welcome to our technical support center for optimizing Nile Red staining in thick biological samples. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve deep and even staining of lipids in complex 3D structures such as tissues, spheroids, and organoids.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to stain thick tissue samples with this compound?
A1: The primary challenge is the limited penetration of the dye into the dense cellular environment of thick samples.[1] Factors contributing to this include the hydrophobic nature of this compound, the complex extracellular matrix, and the high cell density which can impede dye diffusion. Overcoming this requires protocol optimization, including permeabilization and potentially tissue clearing.
Q2: What is the optimal fixation method for preserving lipids for this compound staining in thick tissues?
A2: Paraformaldehyde (PFA) at a concentration of 4% is a commonly used fixative that preserves lipid droplets for this compound staining.[2] It is crucial to avoid fixatives that contain alcohols like ethanol (B145695) or methanol (B129727) as they can extract lipids, leading to a loss of signal.[2][3] The fixation time should be optimized based on the sample size to ensure thorough preservation without over-fixation, which can hinder dye penetration.[1]
Q3: Can I use this compound on live or fixed thick tissue samples?
A3: Yes, this compound is a versatile dye that can be used on both live and fixed samples.[2][4] For live-cell imaging, its cell-permeable nature allows for the visualization of lipid dynamics in real-time.[2] For fixed samples, it provides robust staining of lipid structures. However, it's important to note that some fixation methods can alter lipid morphology.[5]
Q4: What are tissue clearing techniques and how do they help with this compound staining?
A4: Tissue clearing techniques are a range of methods used to render biological tissues optically transparent.[6][7] This is achieved by removing lipids and matching the refractive index of the tissue to that of the imaging medium.[7] For this compound staining, certain clearing methods are more suitable than others. Aqueous-based methods like CUBIC are generally compatible with lipid staining, while solvent-based methods like iDISCO remove lipids and are therefore not suitable for direct this compound staining of endogenous lipids.[6] However, a combined iDISCO and CUBIC approach has been shown to enhance antibody penetration and may be adaptable for small molecule dyes.[8]
Q5: What is the expected fluorescence emission of this compound in lipid-rich environments?
A5: this compound is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[2][9] In non-polar, lipid-rich environments like intracellular lipid droplets, it fluoresces intensely in the yellow-gold to red range (emission maximum ~550-650 nm).[4][10] In more polar environments, the fluorescence shifts to longer wavelengths and decreases in intensity.[11]
Troubleshooting Guide
This guide addresses common issues encountered when staining thick tissue samples with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Staining in the Core of the Sample | Insufficient dye penetration. | Increase incubation time with the this compound working solution.[1] Optimize the concentration of the permeabilization agent (e.g., Triton X-100 or Saponin).[1] Consider using a tissue clearing method compatible with lipid staining, such as CUBIC.[6] For very large samples, gentle agitation during incubation can improve dye distribution.[1] |
| Patchy or Uneven Staining | Incomplete fixation or permeabilization. | Ensure the sample is fully submerged and incubated in the fixative for an adequate duration based on its size. Optimize the concentration and incubation time of the permeabilization agent to ensure uniform penetration. |
| High Background Fluorescence | Excess dye not washed out. Autofluorescence of the tissue. | Increase the number and duration of washing steps after staining. Use a mounting medium with antifade properties.[1] Consider using a tissue clearing method that also reduces autofluorescence.[1] |
| Dye Precipitation on the Sample | This compound concentration is too high in the working solution. | Prepare the this compound working solution fresh before each use. Ensure the stock solution is fully dissolved in a suitable solvent like DMSO or acetone (B3395972) before diluting in an aqueous buffer.[2] Filter the working solution before applying it to the sample. |
| Green Fluorescence Instead of Red/Yellow | The polarity of the environment where the dye has accumulated is more polar than lipid droplets. | This can occur if this compound binds to phospholipids (B1166683) in membranes rather than neutral lipids in droplets.[9] Ensure your imaging settings are optimized for the red emission spectrum. Use a lower concentration of this compound to favor partitioning into the highly hydrophobic lipid droplets. |
| Altered Lipid Droplet Morphology | Harsh fixation or permeabilization conditions. | Use a gentle fixation method like 4% PFA.[2] Optimize the concentration of the permeabilization agent; high concentrations of detergents can disrupt lipid structures. Consider staining live samples before fixation if morphology is critical.[5] |
Experimental Protocols
Protocol 1: General this compound Staining for Thick Fixed Tissue Samples (e.g., Spheroids, Organoids)
This protocol provides a starting point for staining fixed 3D cell cultures. Optimization of incubation times and concentrations is recommended based on sample size and density.
-
Fixation:
-
Gently wash the samples twice with 1x Phosphate Buffered Saline (PBS).
-
Fix the samples in 4% Paraformaldehyde (PFA) in PBS for 1-2 hours at room temperature, depending on the sample size. For larger samples, extend the fixation time.
-
Wash the samples three times with PBS for 15 minutes each.
-
-
Permeabilization:
-
Permeabilize the samples with 0.2% - 0.5% Triton X-100 in PBS for 30-60 minutes at room temperature with gentle agitation.[1] The optimal concentration and time will depend on the tissue density.
-
Wash the samples three times with PBS for 15 minutes each.
-
-
This compound Staining:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO or acetone.[2]
-
Dilute the stock solution to a working concentration of 1-10 µg/mL in PBS.
-
Incubate the samples in the this compound working solution for 1-4 hours at room temperature, protected from light. For very thick samples, overnight incubation at 4°C may be necessary.
-
Wash the samples three times with PBS for 20 minutes each to remove excess dye.
-
-
Mounting and Imaging:
-
Mount the samples in an aqueous mounting medium with antifade properties.
-
Image using a confocal or light-sheet microscope with excitation around 488-550 nm and emission detection between 550-650 nm.
-
Protocol 2: Combined CUBIC Clearing and this compound Staining
This protocol is adapted for clearing and staining dense tissue samples for deep imaging.
-
Fixation:
-
Perfuse the animal with 4% PFA or immerse the tissue in 4% PFA overnight at 4°C.
-
Wash the tissue extensively in PBS.
-
-
Tissue Clearing (CUBIC Protocol - Simplified):
-
Immerse the tissue in CUBIC-L solution (a mixture of urea, Quadrol, and Triton X-100) for several days to a week at 37°C with gentle shaking, changing the solution daily until the tissue becomes transparent.[12]
-
Wash the cleared tissue thoroughly with PBS for at least 24 hours, changing the PBS several times.
-
-
This compound Staining:
-
Incubate the cleared tissue in this compound working solution (1-10 µg/mL in PBS) for 24-48 hours at room temperature with gentle agitation, protected from light.
-
Wash the tissue in PBS for 24 hours, changing the PBS several times.
-
-
Refractive Index Matching and Imaging:
-
Immerse the stained and cleared tissue in CUBIC-R solution (a mixture of sucrose (B13894) and urea) until the refractive index is matched.[12]
-
Image using a light-sheet or confocal microscope.
-
Quantitative Data Summary
Optimizing this compound penetration requires balancing several factors. The following tables summarize key parameters to consider.
Table 1: Comparison of Permeabilization Agents
| Permeabilization Agent | Typical Concentration | Incubation Time | Advantages | Disadvantages |
| Triton X-100 | 0.1% - 0.5% | 15 - 60 min | Effective for most cell types and tissues. | Can disrupt lipid droplet morphology at higher concentrations or with prolonged exposure.[3] |
| Saponin | 0.1% - 0.5% | 10 - 30 min | Milder permeabilization, may better preserve membrane integrity.[13][14] | May be less effective for very dense tissues.[15] |
| Digitonin | 10 - 50 µg/mL | 5 - 15 min | Selectively permeabilizes the plasma membrane, leaving organellar membranes intact. | Can be less efficient for nuclear or deep cytoplasmic targets. |
Table 2: Influence of Tissue Clearing Methods on Staining Parameters
| Clearing Method | Principle | Lipid Preservation | Transparency | Staining Time | Signal-to-Noise Ratio |
| CUBIC | Aqueous-based delipidation | Partial | Good | Long | Good |
| iDISCO | Solvent-based delipidation | No | Excellent | Short | High (for antibodies) |
| SeeDB | Aqueous-based RI matching | Yes | Moderate | Moderate | Moderate |
| CLARITY | Hydrogel-based delipidation | No | Excellent | Long | High (for antibodies) |
Visualizations
Experimental Workflow for Staining Thick Tissues with this compound
Caption: A generalized workflow for fixing, permeabilizing, and staining thick tissue samples with this compound.
Troubleshooting Logic for Poor this compound Penetration
Caption: A decision tree for troubleshooting inadequate this compound penetration in thick tissue samples.
References
- 1. atlantisbioscience.com [atlantisbioscience.com]
- 2. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 3. Deformation of lipid droplets in fixed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 8. Combined iDISCO and CUBIC tissue clearing and lightsheet microscopy for in toto analysis of the adult mouse ovary† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. cubicstars.com [cubicstars.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of cell permeabilization for multiparametric flow cytometric analysis with lectin staining - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing spectral overlap with nile red in co-staining experiments
Technical Support Center: Co-Staining with Nile Red
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in co-staining experiments. The focus is on minimizing spectral overlap to ensure accurate and reliable fluorescence microscopy results.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound and why are they important for co-staining?
A1: this compound is a lipophilic stain that is highly sensitive to the polarity of its environment.[1][2] This solvatochromic property means its excitation and emission wavelengths shift depending on the hydrophobicity of the lipids it binds.[1][2] In the non-polar environment of neutral lipid droplets, it emits a strong yellow-gold fluorescence. In the more polar environment of phospholipids (B1166683) in membranes, it emits a deeper red fluorescence.[1] This variability is a critical consideration when selecting other fluorophores for co-staining to avoid spectral bleed-through.
Table 1: Environment-Dependent Spectral Properties of this compound
| Environment | Excitation Max (approx.) | Emission Max (approx.) | Perceived Color |
| Neutral Lipids (e.g., Triglycerides) | ~515 nm | ~585 nm | Yellow-Orange |
| Polar Lipids (e.g., Phospholipids) | ~554 nm | ~638 nm | Red |
| Methanol | 552 nm | 636 nm | Red |
Q2: Which common fluorophores are spectrally compatible with this compound?
A2: To minimize spectral overlap, it is best to choose fluorophores with well-separated emission spectra from this compound.[3] Dyes that emit in the blue, green, or far-red regions are often good candidates. When staining for intracellular lipid droplets (yellow-orange emission), fluorophores like Alexa Fluor 488 (green) can be challenging due to this compound's broad emission tail.[4]
Table 2: Recommended Fluorophores for Co-Staining with this compound
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Notes |
| DAPI | 358 | 461 | Blue | Excellent separation. Stains nuclei. |
| Alexa Fluor 488 / FITC | 495 | 519 | Green | Use with caution. Prone to bleed-through from this compound's yellow emission. Sequential scanning is highly recommended.[5][6] |
| Alexa Fluor 647 / Cy5 | 650 | 668 | Far-Red | Excellent separation from this compound's primary emission in lipid droplets. |
| BODIPY 493/503 | 493 | 503 | Green | Often used as an alternative to this compound for lipid droplets, but can be difficult to separate from green fluorescent proteins.[4] |
Q3: I'm observing a signal in my green channel that mirrors my this compound staining. How can I troubleshoot this spectral bleed-through?
A3: This is a classic case of spectral bleed-through, where the emission signal from this compound is detected in a channel intended for another fluorophore.[3] Here are several strategies to mitigate this issue:
-
Sequential Scanning: This is the most effective method.[3][7] In confocal microscopy, acquire the image for each channel sequentially rather than simultaneously.[3][5] This ensures that only one laser is active at a time, preventing the excitation of this compound from spilling into the green channel's detector.[7]
-
Optimize Filter Selection: Use emission filters with narrower bandwidths tailored specifically to your fluorophore of interest (e.g., Alexa Fluor 488).[3] This helps to exclude the longer wavelength tail of this compound's emission.
-
Judicious Fluorophore Selection: If possible, choose fluorophores with emission peaks that are further away from this compound's peak, such as those in the far-red spectrum (e.g., Alexa Fluor 647).[3]
-
Single-Stain Controls: Always prepare control samples stained with only this compound. Image this sample using all your laser and detector settings. Any signal detected in the green or far-red channels is definitive proof of bleed-through and allows you to assess the severity of the issue.[3]
-
Spectral Unmixing: If your microscopy system supports it, spectral unmixing is a powerful computational tool.[3] It uses the emission spectra of individual fluorophores (obtained from your single-stain controls) to mathematically separate the mixed signals in your co-stained sample.[3]
Q4: What are the essential experimental controls for a co-staining experiment with this compound?
A4: Proper controls are crucial for validating your results and troubleshooting artifacts like spectral bleed-through.
-
Unstained Control: An unstained sample of your cells or tissue imaged with all laser/detector settings. This is used to identify and measure autofluorescence.
-
Single-Stained Positive Controls: You need a separate sample for each fluorophore used in the experiment (e.g., one sample with only this compound, one with only DAPI, one with only your secondary antibody). These are absolutely essential for:
Experimental Protocols
General Protocol for Co-Staining of Fixed Cells with this compound and a Secondary Fluorophore
This protocol provides a general guideline for staining intracellular lipid droplets with this compound alongside immunofluorescent labeling of a protein of interest.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
This compound Stock Solution (1 mg/mL in DMSO or acetone).[8][9]
-
This compound Working Solution (0.5 - 1 µg/mL in PBS).[8][9]
Procedure:
-
Cell Culture: Grow adherent cells on coverslips in a multi-well plate to the desired confluency.
-
Fixation: Gently aspirate the culture medium. Wash cells twice with ice-cold PBS. Fix the cells by incubating with 4% PFA for 20 minutes at room temperature.[9]
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes at room temperature. (Note: This step is required for intracellular antibody targets).
-
Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody & this compound Co-Incubation: Incubate the cells with the diluted fluorophore-conjugated secondary antibody and the this compound Working Solution for 1 hour at room temperature, protected from light.[9]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the samples as soon as possible. Use a confocal microscope set up for sequential scanning to minimize spectral bleed-through between the this compound and other fluorophore channels.[6]
Visual Guides and Workflows
Caption: Workflow for identifying and correcting spectral bleed-through.
Caption: Simplified pathway of lipid droplet metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 6. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 7. MyScope [myscope.training]
- 8. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 9. This compound Staining of Drosophila Larval Tissues [protocols.io]
best practices for storing and handling nile red dye
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Nile Red dye.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound dye be stored?
Solid this compound should be stored in a cool, dry, and dark place. Specific temperature recommendations vary by manufacturer, but common guidelines include 2-8°C or -20°C. Always refer to the manufacturer's instructions for the most accurate storage information.
Q2: What is the best solvent for preparing a this compound stock solution?
High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions, typically at 1 mM or 1 mg/mL.[1][2][3] Acetone (B3395972) and ethanol (B145695) can also be used.[3][4][5]
Q3: How should I store my this compound stock solution?
To ensure stability and prevent degradation, stock solutions should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C, protected from light.[1][3][6] It is crucial to avoid repeated freeze-thaw cycles.[1][6]
Q4: How do I prepare a working solution from the stock solution?
A working solution is prepared by diluting the concentrated stock solution into an aqueous buffer, such as Hanks and 20 mM Hepes buffer (HHBS) or Phosphate-Buffered Saline (PBS).[1][3] The final concentration typically ranges from 200 to 1000 nM.[1][3] It is best practice to prepare the working solution fresh just before use.[1]
Q5: What are the key safety precautions when handling this compound?
Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7][8][9] Handle the dye in a well-ventilated area or a fume hood, especially when working with the solid powder to avoid inhalation.[7][8][9] Avoid contact with skin and eyes.[8][9]
Troubleshooting Guide
Issue 1: No or Weak Fluorescence Signal
-
Cause: The dye has minimal fluorescence in aqueous or polar environments.[1][10]
-
Solution: Ensure the dye is in a hydrophobic, lipid-rich environment. Verify that the cells or sample being stained contain lipids.
-
Cause: Incorrect filter sets or microscope settings.
-
Solution: this compound's excitation and emission wavelengths are highly dependent on the polarity of its environment. Use the appropriate filter sets for your application (see Data Presentation section).
-
Cause: Dye degradation.
-
Solution: Ensure stock solutions have been stored correctly (protected from light, frozen, and aliquoted to avoid freeze-thaw cycles).[1][6] Prepare fresh working solutions for each experiment.
Issue 2: Unexpected Green Fluorescence
-
Cause: this compound is sensitive to environmental polarity. In more polar environments, its emission spectrum can shift towards the green wavelength (around 500-550 nm).[11]
-
Solution: This phenomenon is an inherent property of the dye. To selectively visualize neutral lipids, which fluoresce in the yellow-gold range, use appropriate emission filters (>528 nm).[1] For polar lipids, which fluoresce red, use filters that capture longer wavelengths (>590 nm).[1]
Issue 3: High Background or Non-Specific Staining
-
Cause: The concentration of the working solution is too high.
-
Solution: Optimize the dye concentration. A titration experiment to determine the lowest effective concentration can be beneficial.
-
Cause: Inadequate washing after staining.
-
Solution: Ensure sufficient washing steps with an appropriate buffer (e.g., PBS) after incubation to remove excess, unbound dye.[3][12]
Issue 4: Staining fails on paraffin-embedded sections.
-
Cause: The tissue processing for paraffin (B1166041) embedding, which involves steps with high concentrations of alcohol and xylene, dissolves the intracellular lipid droplets.[11]
-
Solution: this compound is not recommended for paraffin sections.[11] Use frozen sections (cryosections) for lipid staining to preserve the lipid content.
Data Presentation
Table 1: Storage and Handling Summary
| Form | Solvent | Storage Temperature | Stability Notes |
| Solid Powder | N/A | -20°C or 4°C[3][13] | Protect from light, keep desiccated.[1] |
| Stock Solution | DMSO | -20°C to -80°C[1][3][6] | Aliquot to avoid freeze-thaw cycles; protect from light.[1][6] Stable for ~1 year at -20°C.[3] |
| Stock Solution | Acetone | 4°C[4] | Store in the dark for up to 3 months.[4] |
| Working Solution | Aqueous Buffer | Room Temperature | Prepare fresh before each use.[1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~1-10 mM[3] | Soluble to 10 mM. |
| Ethanol | ~1 mg/mL[3] | Soluble.[3] |
| Acetone | ~1 mg/mL[5] | Soluble. |
| Methanol | ~1 mg/mL | Soluble. |
| Water | Very poor (<1 µg/mL)[14] | Sparingly soluble.[15] |
Table 3: Spectral Properties in Different Environments
| Environment / Solvent | Excitation Max (λex) | Emission Max (λem) | Apparent Color | Reference |
| Neutral Lipids (e.g., Triglycerides) | ~515 nm | ~585 nm | Yellow-Gold | [16] |
| Polar Lipids (e.g., Phospholipids) | ~554 nm | ~638 nm | Red | [16] |
| Methanol | 552 nm | 636 nm | Red | [13] |
| Heptane | 485 nm | 525 nm | Golden-Yellow |
Experimental Protocols
Protocol: Live Cell Staining for Intracellular Lipid Droplets
-
Prepare this compound Stock Solution: Create a 1 mM stock solution by dissolving this compound powder in high-quality, anhydrous DMSO.[1]
-
Cell Culture: Culture adherent or suspension cells to the desired confluency using standard protocols.
-
Prepare Working Solution: Immediately before use, dilute the 1 mM DMSO stock solution into a pre-warmed buffer (e.g., HHBS or serum-free medium) to a final concentration of 200-1000 nM.[1][3] Vortex to mix thoroughly.
-
Cell Preparation:
-
Adherent Cells: Remove the culture medium and wash the cells once with buffer.
-
Suspension Cells: Centrifuge the cells to form a pellet, remove the supernatant, and resuspend in buffer to a concentration of 1-5 x 10^5 cells/mL.[1]
-
-
Staining: Add the this compound working solution to the cells and incubate for 5-10 minutes at room temperature or 37°C, protected from light.[1][3][12]
-
Washing:
-
Imaging: Resuspend cells in fresh buffer or medium.[3] Observe using a fluorescence microscope or flow cytometer with appropriate filter sets to distinguish between neutral (yellow-gold) and polar (red) lipids.[1]
Visual Workflows
Caption: Decision workflow for preparing this compound solutions.
Caption: Troubleshooting guide for common this compound staining issues.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound prepared in acetone [protocols.io]
- 5. rothamsted.ac.uk [rothamsted.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. This compound - Sciencemadness Wiki [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. biotium.com [biotium.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Comparison: Nile Red vs. BODIPY for Lipid Droplet Staining
For researchers, scientists, and drug development professionals seeking to visualize and quantify intracellular lipid droplets, the choice of fluorescent dye is a critical experimental consideration. Nile Red and BODIPY are two of the most prevalent lipophilic stains employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.
Lipid droplets are dynamic organelles that function as hubs for neutral lipid storage and metabolism. Their study is crucial in various fields, from metabolic diseases and cancer research to biofuel development. Both this compound and BODIPY dyes offer rapid and effective methods for staining these organelles, but they possess distinct characteristics that can significantly impact experimental outcomes.
Quantitative Performance Comparison
The following table summarizes the key photophysical and performance characteristics of this compound and the commonly used BODIPY 493/503 variant for lipid droplet staining.
| Feature | This compound | BODIPY 493/503 |
| Excitation Maxima (nm) | 552 (in methanol)[1], ~450-500 (in lipid-rich environment)[2] | 493[3] |
| Emission Maxima (nm) | 636 (in methanol)[1], ~528-590+ (environment dependent)[2] | 503[3] |
| Quantum Yield | Environment dependent, minimal in aqueous media[4] | High[5][6] |
| Fluorescence Lifetime | ~4.5 ns[7] | ~7.2 ns[6][7] |
| Photostability | Prone to photobleaching[7][] | Higher photostability than this compound[][9] |
| Environmental Sensitivity | Highly sensitive to environmental polarity, affecting emission spectra[10] | Relatively insensitive to pH and environmental polarity[5][10] |
| Specificity for Lipid Droplets | Can exhibit non-specific staining of other cellular membranes[4][10] | High selectivity for neutral lipids in lipid droplets[4][] |
| Suitability for Multicolor Imaging | Broad emission spectrum can lead to crosstalk, not recommended for multiplexing[1][4] | Narrow emission peak reduces signal overlap, suitable for multicolor experiments[] |
| Live/Fixed Cell Staining | Compatible with both live and fixed cells[1] | Compatible with both live and fixed cells[3][] |
Delving into the Differences: A Comparative Analysis
This compound: The Environment-Sensitive Veteran
This compound is a lipophilic stain that exhibits strong fluorescence in hydrophobic environments while being virtually non-fluorescent in aqueous media.[2][4] This solvatochromic property is a double-edged sword. While it allows for the visualization of lipid droplets, its fluorescence emission spectrum is highly dependent on the polarity of the surrounding environment.[10] This can lead to variability in results and makes quantitative analysis challenging. Furthermore, this compound has a broad emission spectrum and is known to non-specifically stain other hydrophobic cellular compartments, such as intracellular membranes, which can interfere with accurate lipid droplet identification.[4][10] Its susceptibility to photobleaching also limits its use in time-lapse imaging experiments.[7][]
BODIPY: The Photostable and Specific Alternative
The BODIPY (boron-dipyrromethene) class of dyes, particularly BODIPY 493/503, has emerged as a popular alternative to this compound for lipid droplet staining.[10] BODIPY dyes are characterized by their high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH.[5][10] This leads to a more stable and reproducible staining pattern. BODIPY 493/503 demonstrates high selectivity for neutral lipids, resulting in a more specific labeling of lipid droplets with lower background fluorescence compared to this compound.[4][] Its superior photostability makes it well-suited for long-term imaging and time-lapse studies.[][9] The narrow emission spectrum of BODIPY dyes also makes them ideal for multicolor imaging experiments with reduced spectral overlap.[]
Experimental Workflows
The following diagram illustrates a general workflow for staining lipid droplets in cultured cells using either this compound or BODIPY. Specific protocol details will vary based on the chosen dye and whether live or fixed cells are being analyzed.
Caption: General experimental workflow for lipid droplet staining.
Detailed Experimental Protocols
Below are representative protocols for staining lipid droplets in cultured cells using this compound and BODIPY 493/503. These should be optimized for your specific cell type and experimental conditions.
This compound Staining Protocol (Live Cells)
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[2] Store aliquots at -20°C, protected from light.[2]
-
Prepare Working Solution: Immediately before use, dilute the this compound stock solution to a final concentration of 100-1000 nM in a suitable buffer (e.g., PBS or HBSS).[1]
-
Cell Preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.
-
Washing: Gently wash the cells once with the same buffer used for the working solution.
-
Staining: Add the this compound working solution to the cells and incubate for 5-10 minutes at room temperature or 37°C, protected from light.[2]
-
Washing: Wash the cells twice with buffer to remove excess stain.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation at 450-500 nm and emission >528 nm for yellow-gold fluorescence of lipid droplets).[2]
BODIPY 493/503 Staining Protocol (Fixed Cells)
-
Prepare Stock Solution: Prepare a 5 mM stock solution of BODIPY 493/503 in DMSO.[11] Store aliquots at -20°C.[11]
-
Cell Preparation: Grow cells on coverslips to 30-50% confluency.[11]
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[11][12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[11]
-
Prepare Working Solution: Dilute the BODIPY 493/503 stock solution to a final concentration of 0.5-2 µM in PBS.[][11]
-
Staining: Add the BODIPY working solution to the fixed cells and incubate for 15-30 minutes at room temperature in the dark.[][11]
-
Washing: Wash the cells twice with PBS.[11]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.[11]
-
Imaging: Image the cells using a fluorescence microscope with a standard green filter set (e.g., excitation ~490 nm, emission ~515 nm).[10]
Conclusion
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BODIPY™ | AAT Bioquest [aatbio.com]
- 7. thno.org [thno.org]
- 9. BODIPY staining, an alternative to the this compound fluorescence method for the evaluation of intracellular lipids in microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of fluorescent this compound and BODIPY for lipid measurement in microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
A Head-to-Head Comparison of Nile Red and Oil Red O for Lipid Staining
For researchers in cell biology, drug discovery, and metabolic studies, the accurate detection and quantification of intracellular lipids are paramount. Among the various methods available, staining with lipophilic dyes remains a fundamental technique. Two of the most common dyes used for this purpose are Oil Red O and Nile Red. While both are effective at visualizing lipids, they possess distinct characteristics that make them suitable for different experimental needs. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal dye for their specific applications.
Key Performance Characteristics
This compound, a fluorescent phenoxazone dye, and Oil Red O, a lysochrome diazo dye, differ significantly in their staining mechanisms, sensitivity, and compatibility with modern analytical techniques.
This compound operates on the principle of fluorescence. In aqueous environments, its fluorescence is quenched, but in hydrophobic contexts, such as intracellular lipid droplets, it fluoresces intensely.[1][2] A key advantage of this compound is its solvatochromic property: its excitation and emission wavelengths shift depending on the polarity of the surrounding lipids.[3][4] It typically emits a strong yellow-gold fluorescence (emission max ~585 nm) in neutral lipids like triglycerides and a deep red fluorescence (emission max ~638 nm) in more polar lipids like phospholipids.[3][4] This characteristic allows for the potential differentiation between lipid classes within a single sample.[3]
Oil Red O , by contrast, is a fat-soluble dye that physically dissolves in the neutral lipids it stains, resulting in a bright red-orange color visible under a bright-field microscope.[5][6] Its application is primarily for the visualization of neutral triglycerides and cholesteryl esters.[1][5]
The primary advantages of this compound over Oil Red O include its higher sensitivity, suitability for quantitative analysis, and its ability to be used in live-cell imaging.[7][8] Because it is cell-permeable and non-toxic in short-term exposures, this compound is ideal for dynamic studies in living cells and is highly compatible with techniques like flow cytometry.[8][9][10] Oil Red O requires fixation, which kills the cells, and the organic solvents used in its protocol can alter the morphology of lipid droplets by causing them to fuse.[3][8][11] This can lead to an inaccurate representation of the lipid content.[3]
Quantitative Data Summary
The following table summarizes the key differences between this compound and Oil Red O, providing a clear reference for selecting the appropriate stain.
| Feature | This compound | Oil Red O |
| Staining Principle | Fluorescence in hydrophobic environments[2] | Physical dissolution in lipids (Lysochrome)[3][5] |
| Detection Method | Fluorescence Microscopy, Flow Cytometry[2] | Bright-field Microscopy[6] |
| Quantitative Capability | Quantitative (fluorometric measurements)[5][12] | Qualitative / Semi-quantitative[6][12] |
| Live/Fixed Cell Use | Suitable for both live and fixed cells[8] | Requires cell/tissue fixation[8] |
| Lipid Specificity | Stains various lipids; can differentiate neutral (yellow-gold fluorescence) from polar (red fluorescence) lipids[3][4] | Primarily stains neutral lipids (triglycerides, cholesteryl esters)[1][5][13] |
| Sensitivity | High; can detect small lipid deposits[1][7] | Lower sensitivity compared to this compound[7] |
| Primary Advantages | High sensitivity, quantitative, live-cell imaging compatible, suitable for flow cytometry, differentiates lipid types[3][8][9] | Simple, cost-effective, stable stain for endpoint analysis[5] |
| Limitations | Photobleaching, potential spectral overlap with other fluorophores[3] | Requires fixation, solvents can cause lipid droplet fusion, not ideal for quantification or flow cytometry[3][10][11] |
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to optimized protocols. Below are detailed methodologies for staining lipids in cultured cells using both this compound and Oil Red O.
Protocol 1: this compound Staining of Cultured Cells for Fluorescence Microscopy
This protocol is adapted for live-cell imaging but can be used for fixed cells as well.
Materials:
-
This compound stock solution (1 mg/mL in acetone (B3395972) or DMSO)[14][15]
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Optional: 4% Paraformaldehyde (PFA) for fixation
Procedure:
-
Preparation of Staining Solution: Prepare a fresh working solution by diluting the this compound stock solution in cell culture medium to a final concentration of 1-10 µM. For example, dilute a 30 mM stock 1:3000.[15] Protect the solution from light.
-
Cell Staining:
-
For live cells, remove the existing culture medium from the cells.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[15]
-
-
Washing: Gently wash the cells twice with PBS to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
(Optional) Fixation: If endpoint analysis is desired, cells can be fixed with 4% PFA for 15 minutes after staining.[15]
Protocol 2: Oil Red O Staining of Cultured Cells
This protocol requires cell fixation and is suitable for endpoint analysis of neutral lipid accumulation.
Materials:
-
Oil Red O powder
-
Distilled water
-
10% Formalin or 4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Optional: Mayer's Hematoxylin for counterstaining nuclei
Procedure:
-
Preparation of Oil Red O Solutions:
-
Stock Solution: Dissolve 0.5 g of Oil Red O in 100 mL of 100% isopropanol. This stock is stable for up to a year.[16][17]
-
Working Solution: Prepare fresh at least 15 minutes before use. Mix 3 parts of the Oil Red O stock solution with 2 parts of distilled water (e.g., 30 mL stock + 20 mL water).[16][17] Let the solution stand for 10 minutes, then filter it through a Whatman No. 1 filter to remove any precipitate. The working solution is stable for about 2 hours.[16]
-
-
Cell Fixation:
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Add 10% Formalin or 4% PFA to cover the cells and incubate for 30-60 minutes at room temperature.[16]
-
-
Staining:
-
Remove the fixative and wash the cells twice with distilled water.
-
Remove the water and add 60% isopropanol for 5 minutes to permeabilize the cells.
-
Remove the isopropanol and add the filtered Oil Red O working solution to completely cover the cells. Incubate for 15-20 minutes at room temperature.[16]
-
-
Washing and Differentiation:
-
Remove the staining solution and wash the cells repeatedly with distilled water until the wash water is clear. This step is critical to remove background staining.
-
(Optional) Briefly rinse with 60% isopropanol to differentiate the stain.
-
-
(Optional) Counterstaining: Stain the nuclei by incubating with Mayer's Hematoxylin for 1 minute, followed by several rinses with tap water.[18]
-
Imaging and Quantification:
-
View the cells under a bright-field microscope. Lipid droplets will appear red, and nuclei (if counterstained) will be blue.[16][18]
-
For quantification, after imaging, completely dry the plate. Add 100% isopropanol to each well to elute the stain from the lipid droplets. Measure the absorbance of the eluate at 490-520 nm using a plate reader.[16][19]
-
Visualizing Experimental Workflows
To better illustrate the processes and principles described, the following diagrams were generated.
Caption: Comparative workflow for this compound and Oil Red O lipid staining.
Caption: Principle of lipid differentiation by this compound's fluorescence.
Conclusion
References
- 1. Application of this compound, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by this compound and Oil Red O Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Lipid Quantification in Caenorhabditis elegans by Oil Red O and this compound Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid adsorption onto hydrogel contact lens materials. Advantages of this compound over oil red O in visualization of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 9. mycampus.umhb.edu [mycampus.umhb.edu]
- 10. Flow cytometric single cell analysis reveals heterogeneity between adipose depots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Quantification in Caenorhabditis elegans by this compound and Oil Red O Staining [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. rothamsted.ac.uk [rothamsted.ac.uk]
- 15. emulatebio.com [emulatebio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 18. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 19. 2.3.6. Oil Red’O and this compound Staining Analysis to Determine Lipid Accumulation Levels [bio-protocol.org]
Validating Nile Red Staining with Mass Spectrometry: A Comparative Guide
This guide provides a comparative overview of Nile Red staining and mass spectrometry for lipid analysis, offering detailed experimental protocols and a summary of comparative data to assist researchers in integrating these two powerful techniques.
Comparison of this compound Staining and Mass Spectrometry for Lipid Analysis
| Feature | This compound Staining | Mass Spectrometry |
| Principle | A solvatochromic dye that fluoresces intensely in hydrophobic environments like lipid droplets.[1][4] | Separates and detects ions based on their mass-to-charge ratio, allowing for precise identification and quantification of individual lipid species. |
| Data Output | Fluorescence intensity (relative quantification), visualization of lipid droplet morphology and distribution.[5] | Absolute or relative quantification of specific lipid classes and individual molecular species (e.g., triacylglycerols, cholesteryl esters).[6] |
| Throughput | High-throughput, suitable for screening applications in multi-well plates. | Low to medium throughput, requires sample extraction and chromatographic separation. |
| Sample Prep | Simple staining procedure on live or fixed cells.[2][7] | Multi-step lipid extraction, derivatization may be required.[8][9][10] |
| Specificity | Stains neutral lipids, but fluorescence can be influenced by phospholipids (B1166683) and the polarity of the microenvironment.[4][5] | Highly specific, can distinguish between different lipid classes and molecular species with high resolution. |
| Sensitivity | High sensitivity for detecting lipid droplets.[5] | Very high sensitivity, capable of detecting and quantifying low-abundance lipid species.[11] |
| Validation | Requires validation by other methods for absolute quantification. | Considered the "gold standard" for lipid quantification. |
Experimental Workflow: A Combined Approach
The following diagram illustrates a typical workflow for validating this compound staining results with mass spectrometry.
Figure 1. Workflow for validating this compound staining with mass spectrometry.
Experimental Protocols
Protocol 1: this compound Staining of Intracellular Lipid Droplets
This protocol is adapted for staining lipid droplets in live or fixed adherent cells in a 96-well plate format.
Materials:
-
This compound stock solution (1 mg/mL in DMSO).[12]
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
-
4% paraformaldehyde (PFA) in PBS (for fixed cells, optional).
-
Fluorescence microscope or plate reader with appropriate filters (e.g., Ex/Em ~485/535 nm for neutral lipids).[7]
Procedure for Live Cell Staining:
-
Prepare this compound Working Solution: Dilute the this compound stock solution 1:1000 in cell culture medium to a final concentration of 1 µg/mL. Vortex to mix thoroughly. Protect the solution from light.[12]
-
Cell Treatment: Culture cells in a 96-well plate and treat with compounds of interest to induce lipid accumulation.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add 100 µL of the this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.[7]
-
Imaging: After incubation, cells can be imaged directly or washed with PBS to reduce background fluorescence. Acquire images using a fluorescence microscope or measure the fluorescence intensity with a plate reader.
Note: For fixed cell staining, fix the cells with 4% PFA for 15 minutes at room temperature after treatment, wash with PBS, and then proceed with the staining protocol.[2]
Protocol 2: Lipid Extraction for Mass Spectrometry Analysis
This protocol describes a methyl tert-butyl ether (MTBE)-based lipid extraction method suitable for subsequent mass spectrometry analysis.[8]
Materials:
-
Methanol (B129727) (ice-cold).
-
Methyl tert-butyl ether (MTBE) (ice-cold).
-
Water (LC-MS grade).
-
Internal standards mix (for quantification).
Procedure:
-
Cell Harvesting: After treatment, wash cells grown in a separate plate with ice-cold PBS and scrape them into a glass centrifuge tube. Centrifuge to pellet the cells and discard the supernatant.
-
Solvent Addition: Add 200 µL of ice-cold methanol to the cell pellet. If using internal standards, they should be added at this stage. Vortex briefly.
-
Lipid Extraction: Add 800 µL of ice-cold MTBE to the sample. Vortex vigorously for 10 minutes at 4°C.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 1 minute and then let it stand at room temperature for 10 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[8]
-
Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.
-
Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen or using a SpeedVac. The dried lipid film can be stored at -80°C. For analysis, reconstitute the lipids in an appropriate solvent mixture (e.g., acetonitrile/isopropanol/water 65:30:5 v/v/v).[8]
Concluding Remarks
This compound staining is a powerful, high-throughput method for visualizing and obtaining a relative measure of intracellular lipid content.[3] However, for a comprehensive and accurate understanding of lipid metabolism, validation with mass spectrometry is indispensable. Mass spectrometry provides unparalleled specificity and quantitative accuracy, confirming the lipid classes that contribute to the observed changes in this compound fluorescence.[6] By combining these two methodologies, researchers can confidently screen for effects on lipid accumulation and then perform detailed lipidomic analysis on hits, bridging the gap between high-throughput screening and in-depth metabolic investigation.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. emulatebio.com [emulatebio.com]
- 3. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by this compound and Oil Red O Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 11. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
A Researcher's Guide: Cross-Validation of Nile Red Fluorescence with Gravimetric Lipid Analysis
For researchers, scientists, and professionals in drug development, accurate quantification of lipids is paramount. Two prevalent methods for this purpose are Nile Red fluorescence and traditional gravimetric analysis. While gravimetric analysis is a direct measurement of lipid mass, it can be time-consuming. This compound staining offers a rapid, high-throughput alternative. This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the appropriate technique for your research needs.
Data Presentation: Performance Comparison
The correlation between lipid content determined by this compound fluorescence and gravimetric analysis varies across different organisms and experimental conditions. It is crucial to perform a cross-validation for the specific cell type under investigation. Below is a summary of reported correlation coefficients from various studies.
| Organism/Cell Type | Correlation Coefficient (R²) | Key Remarks |
| Chlorella vulgaris | 0.99 | Lyophilized algae powders were used as the starting material.[1] |
| Various Yeast Species | 0.71 (r-value) | An improved this compound protocol including DMSO to enhance cell permeability was used.[2] |
| Nannochloropsis oculata | Good correlation | A good correlation was observed between the lipid content from the this compound assay and gravimetric methods.[3] |
| Scenedesmus dimorphus | 0.9912 | The study highlighted the utility of this compound for rapid screening.[4] |
| Botryococcus braunii | 0.997 | Demonstrates a strong positive correlation for this microalga.[5] |
| Dunaliella salina | 0.90 | The correlation was noted for the ratio of two different fluorescence readings (FL2/FL3).[4] |
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of this compound fluorescence against gravimetric analysis.
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. The following sections outline standard protocols for both this compound staining and gravimetric lipid analysis.
This compound Staining Protocol
This compound is a lipophilic stain that is strongly fluorescent in lipid-rich environments but has minimal fluorescence in aqueous media.[6] The protocol must often be optimized for each specific cell type.[3]
-
Reagent Preparation :
-
This compound Stock Solution (1 mg/mL) : Dissolve 25 mg of this compound powder in 25 mL of dimethyl sulfoxide (B87167) (DMSO).[7] Store this solution in the dark at room temperature or frozen in aliquots.[6]
-
This compound Working Solution (e.g., 1 µg/mL) : Just before use, dilute the stock solution in a suitable buffer like phosphate-buffered saline (PBS) or cell culture medium.[7][8] The optimal concentration can range from 200 to 1000 nM and requires empirical determination.[6]
-
-
Cell Preparation and Staining :
-
For Live Cells :
-
For Fixed Cells :
-
Fix cells with a suitable fixative, such as 4% paraformaldehyde, for 10-15 minutes. Avoid alcohol-based fixatives which can remove lipids.[10]
-
Wash the cells three times with PBS.[9]
-
(Optional) Permeabilize the cells with a detergent like 0.5% Triton X-100 or by using DMSO in the staining solution to improve dye penetration, which can be crucial for cells with robust cell walls.[2][9]
-
Incubate with the this compound working solution for 15-30 minutes at room temperature.[9]
-
Wash three times with PBS.[9]
-
-
-
Fluorescence Measurement :
-
Acquire images using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader.
-
For neutral lipids (like triglycerides), use excitation wavelengths around 450-500 nm and emission wavelengths around 528-585 nm (yellow-gold fluorescence).[5][6]
-
For total lipids or phospholipids, longer excitation (515-560 nm) and emission (>590 nm) wavelengths are often used (red fluorescence).[5][6]
-
Gravimetric Lipid Analysis Protocol
Gravimetric analysis determines the total lipid content by extracting lipids with an organic solvent and then weighing the extracted lipid mass after solvent evaporation.[11] Methods like those developed by Folch et al. or Bligh and Dyer are commonly used.[11][12]
-
Sample Homogenization :
-
Homogenize a known weight of the biological sample (e.g., wet cell pellet) in a mixture of chloroform (B151607) and methanol, typically in a 2:1 or 1:1 ratio.[11][13]
-
-
Lipid Extraction :
-
Lipid Collection :
-
Solvent Evaporation and Quantification :
-
Transfer a known volume of the chloroform extract into a pre-weighed container (e.g., an aluminum pan or glass vial).[11]
-
Evaporate the solvent completely, typically under a stream of nitrogen or by allowing it to evaporate overnight in a fume hood.[11]
-
Once the solvent is fully evaporated, weigh the container with the dried lipid residue.
-
The total lipid content is calculated by subtracting the initial weight of the container from the final weight and is often expressed as a percentage of the initial sample weight.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. An improved high-throughput this compound fluorescence assay for estimating intracellular lipids in a variety of yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a this compound method for rapid lipid determination in autotrophic, marine microalgae is species dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of fluorescent this compound and BODIPY for lipid measurement in microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 8. emulatebio.com [emulatebio.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 11. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]
- 12. Comparison of different methods for total lipid quantification in meat and meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medallionlabs.com [medallionlabs.com]
- 15. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Fluorescent Probes for Membrane Potential: Nile Red and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is crucial for understanding a myriad of physiological processes and for the screening of novel therapeutics. Fluorescent probes offer a powerful, non-invasive method for monitoring these changes in real-time. This guide provides an objective comparison of Nile Red and other commonly used fluorescent probes for membrane potential, supported by experimental data and detailed protocols.
Overview of Fluorescent Membrane Potential Probes
Fluorescent probes for membrane potential can be broadly categorized into two main classes based on their response mechanisms and kinetics: slow-response and fast-response probes.
-
Slow-Response Probes: These dyes, typically charged molecules, redistribute across the plasma membrane in response to changes in membrane potential. Depolarization leads to an influx of anionic dyes or efflux of cationic dyes, resulting in a change in fluorescence intensity. While they offer large signal changes, their response times are in the order of seconds, making them suitable for monitoring slow changes in resting membrane potential and for applications like cell viability and mitochondrial function studies.[1]
-
Fast-Response Probes: These probes, which include styryl dyes (e.g., ANEPS dyes) and FRET-based sensors, undergo a rapid change in their electronic structure or energy transfer efficiency upon a change in the electric field across the membrane.[2] Their response times are in the sub-millisecond range, enabling the detection of transient events like action potentials in excitable cells such as neurons and cardiomyocytes.[2]
This compound, a well-known solvatochromic dye, has demonstrated sensitivity to the polarity of its environment.[3] While traditionally used for staining intracellular lipid droplets, recent studies have highlighted the potential of the this compound scaffold for membrane potential sensing, particularly through the development of its derivatives.[1]
Comparative Analysis of Fluorescent Probes
This section provides a quantitative comparison of this compound (and its derivative NR12S) with other widely used fluorescent probes for membrane potential.
| Probe | Type | Mechanism of Action | Excitation (nm) | Emission (nm) | Response Time | Sensitivity (% ΔF/100 mV) | Photostability | Cytotoxicity |
| This compound | Slow-Response (potential-dependent partitioning) | Fluorescence is environmentally sensitive; partitions into the membrane based on potential. | ~552 | ~636 | Seconds | Data not readily available for standard this compound | Moderate | Low at working concentrations[4] |
| NR12S (this compound Derivative) | Fast-Response (electrochromic) | Change in electronic structure in response to electric field.[1] | 360-540 | 570-640 | ~6.3 ms (B15284909) for action potential readout[1] | ~10% decrease[1] | Data not readily available | Low at working concentrations[1] |
| DiBAC₄(3) | Slow-Response (anionic) | Enters depolarized cells, binds to intracellular components, and enhances fluorescence.[5] | ~490 | ~516 | ~14-fold slower than FMP dye[5] | Large signal change, but slow | Moderate | Can be cytotoxic with prolonged exposure |
| ANEPPS Dyes (e.g., di-4-ANEPPS) | Fast-Response (electrochromic) | Undergo a spectral shift in response to changes in the surrounding electric field.[2] | ~440 (ratiometric) | ~505 (ratiometric) | Sub-millisecond | 2-10%[2] | Moderate to high | Can be phototoxic |
| FRET-based Sensors (e.g., CC2-DMPE/DiSBAC₂(3)) | Fast-Response (FRET) | Voltage-dependent translocation of a mobile acceptor dye alters FRET efficiency with a stationary donor.[6] | Donor: ~405, Acceptor: ~530 | Donor: ~460, Acceptor: ~560 | Sub-second[6] | High signal-to-noise ratio | Donor dependent | Generally low |
Experimental Protocols
Detailed methodologies for utilizing these probes are crucial for obtaining reliable and reproducible data.
Protocol 1: Membrane Potential Measurement using this compound
While primarily used for lipid staining, this protocol adapts its use for membrane potential measurements based on its environmental sensitivity. Calibration is essential for quantitative analysis.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cells of interest
-
Valinomycin (B1682140) and Gramicidin for calibration
-
High potassium and low potassium buffers
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate).
-
Dye Loading:
-
Prepare a fresh working solution of this compound in HBSS at a final concentration of 1-10 µM.
-
Wash cells once with HBSS.
-
Incubate cells with the this compound working solution for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Image the cells using a fluorescence microscope or plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 552 nm, Em: 636 nm).
-
-
Calibration (Potassium Clamp):
-
Prepare high potassium (e.g., 130 mM KCl) and low potassium (e.g., 5 mM KCl) buffers.
-
Treat cells with valinomycin (1 µM) to permeabilize the membrane to potassium ions.
-
Sequentially perfuse the cells with buffers of varying potassium concentrations to clamp the membrane potential at known values (calculated using the Nernst equation).
-
Record the corresponding fluorescence intensity at each potassium concentration.
-
Generate a calibration curve of fluorescence intensity versus membrane potential.
-
-
Data Analysis:
-
Measure the fluorescence intensity of your experimental cells.
-
Use the calibration curve to convert fluorescence intensity values to membrane potential in millivolts.
-
Protocol 2: Membrane Potential Measurement using DiBAC₄(3)
Materials:
-
DiBAC₄(3) stock solution (1 mg/mL in DMSO)
-
HBSS or other suitable buffer
-
Cells of interest
Procedure:
-
Cell Preparation: Culture cells as described in Protocol 1.
-
Dye Loading:
-
Prepare a fresh working solution of DiBAC₄(3) in HBSS at a final concentration of 1-5 µM.
-
Wash cells once with HBSS.
-
Incubate cells with the DiBAC₄(3) working solution for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Image the cells using a fluorescence microscope or plate reader with excitation and emission wavelengths appropriate for DiBAC₄(3) (e.g., Ex: 490 nm, Em: 516 nm).
-
-
Data Analysis:
-
An increase in fluorescence intensity corresponds to membrane depolarization.
-
For quantitative analysis, calibration can be performed as described in Protocol 1.
-
Protocol 3: Membrane Potential Measurement using FRET-based Sensors (CC2-DMPE/DiSBAC₂(3))
Materials:
-
CC2-DMPE stock solution (in DMSO)
-
DiSBAC₂(3) stock solution (in DMSO)
-
HBSS or other suitable buffer
-
Cells of interest
Procedure:
-
Cell Preparation: Culture cells as described in Protocol 1.
-
Donor Dye (CC2-DMPE) Loading:
-
Prepare a working solution of CC2-DMPE in HBSS at a final concentration of 5-10 µM.
-
Incubate cells with the CC2-DMPE solution for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with HBSS to remove unbound dye.
-
-
Acceptor Dye (DiSBAC₂(3)) Loading:
-
Prepare a working solution of DiSBAC₂(3) in HBSS at a final concentration of 1-5 µM.
-
Incubate the CC2-DMPE-loaded cells with the DiSBAC₂(3) solution for 30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Image the cells using a fluorescence microscope or plate reader capable of ratiometric imaging.
-
Excite the donor (CC2-DMPE) at ~405 nm and measure the emission of both the donor (~460 nm) and the acceptor (~560 nm).
-
-
Data Analysis:
-
Calculate the ratio of acceptor emission to donor emission.
-
A decrease in the FRET ratio (acceptor/donor) indicates membrane depolarization.
-
Calibration can be performed as described in Protocol 1 to relate the FRET ratio to absolute membrane potential.
-
Visualizing the Mechanisms
The following diagrams illustrate the fundamental mechanisms of action for different classes of membrane potential probes.
Caption: Mechanism of a slow-response anionic probe.
Caption: Mechanism of a fast-response electrochromic probe.
Caption: Mechanism of a FRET-based membrane potential sensor.
Conclusion
The choice of a fluorescent probe for membrane potential measurement depends critically on the specific application. For monitoring slow changes in resting membrane potential, slow-response dyes like DiBAC₄(3) offer large signal changes. For tracking rapid events such as action potentials, fast-response probes like ANEPS dyes and FRET-based sensors are essential.
While standard this compound is not a conventional choice for membrane potential imaging, its solvatochromic properties and the successful application of its derivatives like NR12S suggest its potential in this area. However, further research is required to fully characterize its performance and establish standardized protocols for its use in membrane potential measurements. This guide provides a starting point for researchers to compare and select the most appropriate fluorescent probe for their experimental needs, ensuring accurate and reliable data collection.
References
A Comparative Analysis of Nile Red and Sudan Black for Lipid Staining
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipids are crucial for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. The choice of staining agent is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive and objective comparison of two widely used lipid stains: the fluorescent dye Nile Red and the traditional lysochrome Sudan Black B. By examining their performance based on experimental data, this guide aims to equip researchers with the necessary information to select the most suitable staining method for their specific research needs.
At a Glance: Key Performance Differences
To facilitate a direct comparison, the following table summarizes the key characteristics and performance metrics of this compound and Sudan Black B.
| Feature | This compound | Sudan Black B |
| Staining Principle | Fluorochrome; its fluorescence is environmentally sensitive and significantly enhanced in hydrophobic lipid environments.[1][2] | Lysochrome (fat-soluble dye); it physically dissolves in lipids.[3][4] |
| Detection Method | Fluorescence microscopy, flow cytometry, and spectrophotometry.[5][6][7] | Bright-field microscopy.[3][8] |
| Primary Target | Neutral lipids (e.g., triglycerides, cholesteryl esters) with strong yellow-gold fluorescence, and polar lipids (e.g., phospholipids) with red fluorescence.[2][6] | A broad range of lipids, including neutral fats, phospholipids, and sterols, are stained a deep blue-black color.[3][4][8] |
| Quantification | Quantitative with appropriate controls and instrumentation.[5][9][10] | Primarily qualitative or semi-quantitative.[1] A newer method, the Sudan black lipid blot, shows promise for quantification.[11] |
| Live-Cell Imaging | Yes, it is cell-permeable and widely used for live-cell imaging.[11][12] | Not suitable for live-cell imaging. |
| Photostability | Moderate; subject to photobleaching with prolonged exposure to excitation light. | High; the stain is stable over time with little fading.[4] |
| Sensitivity | High; can detect small lipid droplets.[7][9] Lower detection limit is in the nanogram range (25-100 ng).[9] | High; it is considered one of the most sensitive Sudan dyes.[3][13] |
| Specificity | High for neutral lipids, with the ability to distinguish from polar lipids based on emission wavelength.[2][6] | Broad, staining a wide variety of lipids. It can also stain other cellular components like leukocyte granules.[8][14] |
| Fixation Compatibility | Compatible with formaldehyde-fixed cells.[12][15] Alcohol-based fixatives should be avoided as they can extract lipids.[12] | Compatible with formalin-fixed tissues.[3][14] |
| Solvent System | Typically dissolved in DMSO or acetone (B3395972) for stock solutions and diluted in aqueous buffers or media for working solutions.[6][15] | Commonly prepared in propylene (B89431) glycol or ethanol.[3][4] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following are representative protocols for staining lipids in cells and tissues using this compound and Sudan Black B.
This compound Staining of Cultured Cells (Live or Fixed)
This protocol is suitable for visualizing and quantifying intracellular lipid droplets in cultured cells.
Materials:
-
This compound stock solution (1 mg/mL in DMSO).[16]
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
4% paraformaldehyde (PFA) in PBS (for fixed cells)
-
Fluorescence microscope with appropriate filter sets (e.g., for yellow-gold and red fluorescence).[7]
Live-Cell Staining Protocol:
-
Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 100-1000 nM.[17]
-
Remove the existing culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[17]
-
Wash the cells twice with PBS to remove excess stain.
-
Add fresh PBS or culture medium to the cells.
-
Immediately visualize the stained lipid droplets using a fluorescence microscope. Neutral lipids will fluoresce in the yellow-gold range (excitation ~450-500 nm, emission >528 nm), while polar lipids will show red fluorescence (excitation ~515-560 nm, emission >590 nm).[6][7]
Fixed-Cell Staining Protocol:
-
Wash cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.[12][15]
-
Wash the fixed cells three times with PBS.
-
Prepare a this compound working solution (100-1000 nM) in PBS.[17]
-
Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.[17]
-
Wash the cells three times with PBS.
-
Mount the coverslip using an aqueous mounting medium.
-
Image the cells on a fluorescence microscope.
Sudan Black B Staining of Frozen Tissue Sections (Propylene Glycol Method)
This protocol is a classic method for the histological demonstration of a wide range of lipids in tissue sections.[3]
Materials:
-
Frozen tissue sections (10-16 µm thick) mounted on glass slides.[3]
-
10% neutral buffered formalin.[3]
-
Propylene glycol.[3]
-
Sudan Black B staining solution (0.7% w/v in propylene glycol).[3]
-
85% propylene glycol solution.[3]
-
Nuclear Fast Red (for counterstaining, optional).[3]
-
Aqueous mounting medium (e.g., glycerin jelly).[3]
Protocol:
-
Fix the frozen tissue sections in 10% neutral buffered formalin for 5-10 minutes.[3]
-
Wash gently with distilled water.
-
Place the slides in 100% propylene glycol for 5 minutes to dehydrate.[3]
-
Transfer the slides to the pre-heated (60°C) Sudan Black B staining solution and incubate for at least 7 minutes. Longer incubation times may be necessary for optimal staining.[3]
-
Differentiate the sections in 85% propylene glycol for 3 minutes to remove excess stain.[3]
-
Rinse thoroughly in distilled water.
-
(Optional) Counterstain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.[3]
-
Wash in tap water, followed by a final rinse in distilled water.
-
Mount the coverslip using an aqueous mounting medium. Avoid organic solvent-based mounting media as they can dissolve the stained lipids.[3]
-
Examine under a bright-field microscope. Lipids will be stained blue-black.[3]
Visualization of Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for lipid staining with this compound and Sudan Black B.
References
- 1. benchchem.com [benchchem.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. laboratorytests.org [laboratorytests.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. webpath.med.utah.edu [webpath.med.utah.edu]
- 15. emulatebio.com [emulatebio.com]
- 16. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 17. resources.revvity.com [resources.revvity.com]
Navigating the Labyrinth of Lipid Quantification: A Comparative Guide to Nile Red and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of specific lipid classes is paramount to unraveling cellular metabolism, identifying disease biomarkers, and developing effective therapeutics. While Nile Red has long been a staple for lipid visualization, its inherent limitations necessitate a critical evaluation of its suitability for precise quantification. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data, to empower researchers in selecting the optimal tool for their specific needs.
This compound, a fluorescent dye, has gained popularity for its simplicity in staining intracellular lipid droplets. However, its utility in quantifying distinct lipid classes is hampered by several factors. A primary drawback is its solvatochromic property, where its fluorescence emission spectrum shifts depending on the polarity of the surrounding lipid environment. This characteristic makes it challenging to differentiate between neutral lipids, such as triglycerides and cholesteryl esters, and polar lipids, like phospholipids (B1166683), based solely on fluorescence intensity. Furthermore, this compound's broad emission spectrum can lead to significant spectral overlap in multiplexing experiments, complicating the simultaneous analysis of multiple cellular components.
To address these limitations, a range of alternative fluorescent dyes and advanced analytical techniques have emerged, offering improved specificity and quantitative accuracy. This guide delves into a comparative analysis of this compound against prominent alternatives, including BODIPY 493/503, LipidTox dyes, and the gold standard of mass spectrometry-based lipidomics.
Performance Comparison of Lipid Quantification Methods
The selection of a lipid quantification method should be guided by the specific research question, the lipid classes of interest, and the required level of precision. The following table summarizes key performance metrics for this compound and its alternatives.
| Feature | This compound | BODIPY 493/503 | LipidTox Dyes | Mass Spectrometry-based Lipidomics |
| Specificity | Preferentially stains neutral lipids, but also binds to phospholipids with a red-shifted emission.[1][2] | High specificity for neutral lipids within lipid droplets.[1][3][4] | Specific for phospholipids, used for detecting phospholipidosis.[5][6][7] | High specificity, capable of identifying and quantifying individual lipid species.[8][9] |
| Spectral Properties | Broad emission spectrum, solvatochromic (emission shifts with lipid polarity).[10][11][12][13][14] | Narrow emission spectrum, less sensitive to environmental polarity.[15][][17] | Specific excitation and emission wavelengths (e.g., LipidTox Red: Ex/Em ~595/615 nm).[5][6] | Not applicable (separation and detection are based on mass-to-charge ratio). |
| Photostability | Prone to photobleaching. After 50 scans, only 12% of the initial fluorescence signal may remain.[18] | Moderate photostability, generally better than this compound. After 50 scans, approximately 11% of the initial fluorescence signal may remain.[18][19] | Data on photostability is limited in the provided results. | Not applicable. |
| Quantum Yield | Varies significantly with solvent polarity. Higher in nonpolar environments. For example, in DMSO and DMF, the quantum yield is close to 0.3, while in ethanol (B145695) it is 0.12.[2] | High quantum yield, relatively insensitive to environmental polarity.[20][21][22] Can be around 0.9.[20] | Specific quantitative data is not readily available in the provided results. | Not applicable. |
| Lower Detection Limit | For in situ quantitation on thin-layer chromatograms, the lower detection limit is 25-100 ng for various lipids.[23][24] | High sensitivity for detecting lipid droplets.[1] | Specific quantitative data on the limit of detection is not readily available in the provided results. | High sensitivity, capable of detecting and quantifying low-abundance lipid species. |
| Multiplexing Capability | Limited due to broad emission spectrum, which can cause crosstalk with other fluorophores.[15] | Good, due to its narrow emission spectrum, making it suitable for multi-labeling studies.[] However, its emission can overlap with GFP.[3][15] | Good, designed for use in high-content screening with other fluorescent probes. | Excellent, can simultaneously quantify hundreds of lipid species. |
| Quantification | Semi-quantitative due to environmental sensitivity and spectral overlap. | Good for relative quantification of neutral lipid content. | Good for quantifying changes in phospholipid accumulation. | Absolute quantification of individual lipid species. |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and reliable results. Below are summaries of experimental workflows for each discussed method.
This compound Staining for Intracellular Lipids
This protocol outlines the general steps for staining intracellular lipid droplets in cultured cells with this compound.
-
Cell Preparation: Culture cells on coverslips or in microplates to the desired confluency.
-
This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 1 mg/mL). Immediately before use, dilute the stock solution to a working concentration (e.g., 1 µg/mL) in a balanced salt solution or culture medium.[25]
-
Staining: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with the this compound working solution for 15-30 minutes at room temperature or 37°C, protected from light.[18]
-
Washing: Gently wash the cells with PBS to remove excess dye.
-
Imaging: Mount the coverslips or image the microplate using a fluorescence microscope. For neutral lipids, use an excitation wavelength of around 488 nm and detect emission between 500-580 nm (yellow-gold fluorescence). For phospholipids, use an excitation of around 543 nm and detect emission above 590 nm (red fluorescence).[26]
BODIPY 493/503 Staining of Lipid Droplets
This protocol provides a step-by-step guide for staining neutral lipid droplets using the more specific BODIPY 493/503 dye.
-
Cell Preparation: Plate cells on coverslips or in appropriate imaging dishes and culture to 60-80% confluency.[27]
-
Fixation (Optional): For fixed-cell imaging, remove the culture medium, wash with PBS, and fix the cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature. Wash again with PBS.[27]
-
BODIPY 493/503 Solution Preparation: Prepare a stock solution of BODIPY 493/503 in DMSO (e.g., 1 mg/mL). Dilute the stock solution in PBS to a working concentration of 1-2 µg/mL.[27]
-
Staining: For live cells, remove the culture medium, wash with PBS, and incubate with the BODIPY 493/503 working solution for 15-30 minutes at 37°C. For fixed cells, incubate with the staining solution for 30-60 minutes at room temperature. Protect from light during incubation.[10]
-
Washing: Wash the cells 2-3 times with PBS to reduce background fluorescence.
-
Imaging: Mount the coverslips with an anti-fade mounting medium and visualize using a fluorescence microscope with standard FITC/GFP filter sets (Excitation ~493 nm, Emission ~503 nm).[26][28]
LipidTox Red Assay for Phospholipidosis Detection
This protocol describes the use of LipidTox Red for the detection and quantification of drug-induced phospholipidosis.
-
Cell Seeding: Seed cells, such as HepG2, in a 96-well or 1536-well plate.[5][29]
-
Compound Treatment and Staining: Treat the cells with the test compounds. Simultaneously, add the LipidTox Red reagent (typically diluted 1:500 to 1:1000 from a stock solution) to the culture medium.[5][6]
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for the induction of phospholipidosis.[30]
-
Fixation and Nuclear Staining: Fix the cells with a formaldehyde-based fixative and counterstain the nuclei with a dye like Hoechst 33342.[29]
-
Imaging and Analysis: Acquire images using a high-content imaging system. The LipidTox Red signal is typically measured using filter sets appropriate for red fluorescence (e.g., Ex/Em ~595/615 nm).[5][6] Quantify the fluorescence intensity per cell to assess the degree of phospholipidosis.
Mass Spectrometry-Based Lipidomics Workflow
This workflow provides a general overview of the steps involved in a comprehensive lipidomics analysis.
-
Sample Preparation: Extract lipids from cells or tissues using a suitable solvent system, such as a chloroform/methanol mixture. To enable absolute quantification, a known amount of an internal standard (a lipid species not naturally present in the sample or a stable isotope-labeled version of a target lipid) is added before extraction.
-
Chromatographic Separation (Optional but Recommended): Separate the complex lipid extract into different lipid classes or individual species using liquid chromatography (LC). This step reduces ion suppression effects and aids in the identification of isomeric and isobaric species.
-
Mass Spectrometry Analysis: Introduce the separated lipids into a mass spectrometer. The instrument ionizes the lipid molecules and separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire mass spectra, which provide information on the mass of the intact lipid molecules (MS1 scan) and their fragmentation patterns (MS/MS or MS2 scan).
-
Data Analysis: Identify and quantify the lipid species by comparing their m/z values and fragmentation patterns to lipid databases and the signal intensity of the internal standards.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: A generalized experimental workflow for fluorescent lipid staining in cultured cells.
Caption: Logical diagram illustrating the key limitations of this compound for quantifying specific lipid classes.
Conclusion: Choosing the Right Tool for the Job
For the ultimate in specificity and the ability to perform absolute quantification of a wide array of individual lipid species, mass spectrometry-based lipidomics stands as the undisputed gold standard. The choice of methodology should, therefore, be a deliberate one, carefully weighing the specific requirements of the research against the performance characteristics of each available tool. By understanding the strengths and weaknesses of each approach, researchers can ensure the generation of robust, reliable, and meaningful data in their quest to understand the complex world of lipids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Key role of fluorescence quantum yield in this compound staining method for determining intracellular lipids in yeast strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Cell-Based Imaging Assay for Detection of Phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCS LipidTOX™ 红色磷脂沉积检测试剂 (1000X),用于细胞成像 1 each | Buy Online | Invitrogen™ [thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optical Behavior of this compound in Organic and Aqueous Media Environments [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. thno.org [thno.org]
- 19. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BODIPY™ | AAT Bioquest [aatbio.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. Use of this compound for the rapid in situ quantitation of lipids on thin-layer chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. EP2284541A1 - Fluorescence-based imaging and analysis of cells and cellular components using lipophilic dyes with improved specificity, spectral property and photostability - Google Patents [patents.google.com]
- 26. Lipid Droplet Isolation from Arabidopsis thaliana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. FluoroFinder [app.fluorofinder.com]
- 29. BODIPY 493/503 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 30. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Nile Red Intensity with Absolute Lipid Concentration: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cellular lipid content is crucial for understanding metabolic processes and the progression of various diseases. Nile Red, a lipophilic fluorescent dye, is a widely used tool for visualizing and quantifying intracellular lipid droplets. This guide provides an objective comparison of the this compound fluorescence method with other common lipid quantification techniques, supported by experimental data and detailed protocols, to assist in selecting the most appropriate method for your research needs.
Principle of this compound Staining
This compound (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[1][2] In aqueous media, its fluorescence is negligible, but upon partitioning into the hydrophobic environment of intracellular lipid droplets, it becomes intensely fluorescent.[3][4] This property allows for the specific detection of neutral lipids, such as triglycerides and cholesteryl esters, which form the core of these droplets. Typically, in a neutral lipid environment, this compound emits a strong yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm), while in more polar lipid environments like cellular membranes, it emits a red fluorescence (excitation ~515-560 nm, emission >590 nm).[1][4] The intensity of the yellow-gold fluorescence is often correlated with the concentration of neutral lipids.
Establishing a Correlation: Workflow and Methodologies
To use this compound fluorescence for absolute lipid quantification, its relative fluorescence units (RFU) must be correlated with a known lipid quantity derived from a traditional, absolute method.
Experimental Protocols
Protocol 1: this compound Staining for Fluorescence Quantification
This protocol is a general guideline and should be optimized for the specific cell type.[3][5][6]
-
Reagent Preparation :
-
Prepare a 1 mg/mL (or ~3 mM) this compound stock solution in a high-quality, anhydrous solvent like DMSO or acetone.[3][5] Store aliquots at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., PBS) to a final concentration of 1-10 µg/mL. The optimal concentration must be determined empirically.[1]
-
-
Cell Staining (Adherent Cells) :
-
Culture cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the this compound working solution to each well and incubate for 10-30 minutes at room temperature or 37°C, protected from light.[1][6] Incubation time may require optimization.[7]
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh PBS or a suitable buffer to the wells for reading.
-
-
Fluorescence Measurement :
-
Measure fluorescence using a microplate reader. For neutral lipids, use an excitation wavelength between 450-530 nm and an emission wavelength between 580-640 nm.[4][8]
-
Record the Relative Fluorescence Units (RFU) for each sample, ensuring to subtract the background fluorescence from unstained control cells.
-
Protocol 2: Gravimetric Method for Absolute Lipid Quantification
This protocol is based on the classic Folch or Bligh-Dyer extraction methods.[9][10]
-
Sample Preparation :
-
Harvest a known number of cells (from a parallel culture to the stained cells) by centrifugation.
-
Wash the cell pellet with PBS to remove residual media.
-
-
Lipid Extraction :
-
Homogenize the cell pellet in a chloroform (B151607):methanol mixture (typically 2:1, v/v).[9]
-
After homogenization, add water to create a biphasic system and facilitate phase separation.
-
Centrifuge the mixture to separate the layers. The lower, organic phase contains the lipids.
-
-
Quantification :
-
Carefully collect the lower chloroform layer into a pre-weighed, solvent-resistant tube (e.g., glass).
-
Evaporate the solvent completely under a stream of nitrogen gas or in a vacuum concentrator.
-
Once the solvent is fully evaporated, weigh the tube again.
-
The absolute lipid mass is the final weight minus the initial pre-weighed tube weight.[11] This can then be normalized to the initial cell count.
-
Comparison of Lipid Quantification Methods
This compound provides a rapid, high-throughput method for estimating lipid content, but several other techniques are available, each with distinct advantages and limitations.
| Feature | This compound Staining | BODIPY 493/503 | Oil Red O / Sudan Dyes | Gravimetric Analysis |
| Principle | Solvatochromic Fluorochrome | Lipophilic Fluorochrome | Lysochrome (fat-soluble dye) | Solvent Extraction & Weighing |
| Detection | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Bright-field Microscopy | Analytical Balance |
| Quantification | Semi-quantitative to Quantitative (with standard curve) | Semi-quantitative to Quantitative | Qualitative to Semi-quantitative | Absolute, Quantitative |
| Live-Cell Imaging | Yes, cell-permeable[2] | Yes, cell-permeable[12] | No, requires cell fixation[13] | No, destructive method |
| Primary Target | Neutral lipids (strong fluorescence), polar lipids (weaker, red-shifted)[1] | Neutral lipids[12] | Neutral lipids[14][15] | All extracted lipids |
| Advantages | High sensitivity, high-throughput capability, can distinguish lipid polarity.[4][16] | Bright signal, highly photostable, specific for neutral lipids.[12][17] | Simple, inexpensive, well-established historical method.[1] | Gold standard for absolute quantification, no dye required.[18] |
| Disadvantages | Prone to photobleaching, signal can be species/cell-type dependent, potential background from polar lipids.[17][19] | Spectral overlap with GFP.[12] | Low sensitivity, requires fixation and organic solvents, difficult to quantify accurately.[13] | Time-consuming, requires large sample amounts, destructive, measures all lipids (not just neutral).[18][20] |
Supporting Experimental Data
A strong linear correlation between this compound fluorescence and absolute lipid content determined by more rigorous methods is essential for its use as a quantitative tool. Several studies have successfully established this correlation across different organisms.
| Organism/Cell Type | Absolute Quantification Method | Correlation Coefficient (R²) | Reference |
| Yarrowia lipolytica (Yeast) | GC-FID | 0.9824 | [21] |
| Rhodosporidium toruloides (Yeast) | GC-FID | 0.9718 | [21] |
| Various Yeast Species | Gravimetric Analysis | Good correlation reported | [22] |
| Nannochloropsis oculata (Microalgae) | Gravimetric Analysis (Total & Neutral Lipids) | Good correlation reported | [19] |
| Microalgae (various) | Gravimetric Analysis | Variable, improved with chlorophyll (B73375) removal | [20][23] |
Note: The strength of the correlation can be highly dependent on the specific organism and the optimization of the staining protocol.[19] For instance, in microalgae, the presence of chlorophyll can interfere with the assay, requiring a bleaching step to improve accuracy.[20]
Conclusion
This compound is a powerful and versatile fluorescent probe for the rapid and sensitive detection of intracellular lipids. While it provides relative quantification, a strong correlation with absolute lipid mass can be established by creating a standard curve against a gold-standard method like gravimetric analysis. This makes this compound an excellent tool for high-throughput screening and dynamic studies of lipid accumulation in live cells.
For researchers requiring the highest precision in absolute lipid mass without regard to lipid type, traditional gravimetric methods remain the benchmark. However, for applications demanding high throughput, live-cell compatibility, and specific visualization of neutral lipid droplets, a well-validated this compound assay is a superior and efficient choice. Newer generation dyes like BODIPY and LipidGreen 2 offer alternatives with improved photostability and specificity, but this compound remains a cost-effective and widely-cited method in lipid research.[17][24] The choice of method should ultimately be guided by the specific experimental question, required level of quantification, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 6. emulatebio.com [emulatebio.com]
- 7. Frontiers | this compound Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification [frontiersin.org]
- 8. A Simple and Rapid Protocol for Measuring Neutral Lipids in Algal Cells Using Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Lipid Quantification in Caenorhabditis elegans by this compound and Oil Red O Staining [bio-protocol.org]
- 15. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by this compound and Oil Red O Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BODIPY staining, an alternative to the this compound fluorescence method for the evaluation of intracellular lipids in microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medallionlabs.com [medallionlabs.com]
- 19. Optimization of a this compound method for rapid lipid determination in autotrophic, marine microalgae is species dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An improved high-throughput this compound fluorescence assay for estimating intracellular lipids in a variety of yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
BODIPY vs. Nile Red: A Comparative Guide on Photostability and Quantum Yield for Researchers
In the realm of fluorescence microscopy and bio-imaging, the choice of a fluorescent probe is paramount to the success of an experiment. Among the plethora of available dyes, BODIPY and Nile Red are two of the most widely utilized for their unique photophysical properties. This guide provides a detailed comparison of their photostability and quantum yield, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific applications.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent dye is primarily dictated by its quantum yield and photostability. The quantum yield determines the brightness of the fluorescence, while photostability indicates its resistance to photobleaching under illumination. Below is a summary of these key parameters for BODIPY and this compound.
| Property | BODIPY Dyes | This compound | References |
| Fluorescence Quantum Yield (ΦF) | Can approach 1.0, particularly for the unsubstituted core in non-polar solvents.[][2][3] The yield is highly dependent on the specific derivative and solvent. | Varies significantly with solvent polarity. A quantum yield of 0.7 has been reported in dioxane.[4][5][6] In polar solvents, the quantum yield is dramatically reduced.[7] | |
| Photostability | Generally high and often superior to other common dyes like fluorescein (B123965).[][3][8] BODIPY dyes are known for their resistance to photobleaching.[9] | Considered to have high photostability.[10] However, some studies indicate it is less photostable than BODIPY under continuous irradiation.[11][12] |
Understanding the Comparison
BODIPY (Boron-Dipyrromethene) dyes are renowned for their sharp absorption and emission peaks, high molar extinction coefficients, and fluorescence that is relatively insensitive to solvent polarity and pH.[3] Their high quantum yields, often approaching unity, make them exceptionally bright probes.[][2] Furthermore, their robust chemical structure contributes to their excellent photostability, allowing for long-term imaging experiments with minimal signal loss.[][3]
This compound is a lipophilic and solvatochromic dye, meaning its fluorescence emission spectrum is highly dependent on the polarity of its environment.[7] This property makes it an excellent probe for detecting lipid droplets and other hydrophobic environments within cells.[10] While it exhibits good photostability, comparative studies have shown that it can be more susceptible to photobleaching than BODIPY dyes, especially under intense and continuous illumination.[11][13]
Experimental Methodologies
Accurate comparison of fluorescent dyes requires standardized experimental protocols. The following are detailed methodologies for assessing photostability and quantum yield.
Protocol for Measuring Photostability (Photobleaching Half-life)
This protocol determines the time it takes for a fluorophore's fluorescence intensity to decrease by 50% under continuous illumination.[14]
Materials:
-
Fluorescent dye solutions (BODIPY and this compound) at a standardized concentration (e.g., 1 µM) in a suitable solvent (e.g., ethanol (B145695) or a buffer).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize the molecules.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.
-
Image Acquisition:
-
Acquire an initial image at time t=0.
-
Continuously illuminate the sample at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has decreased significantly.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity against time.
-
The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t1/2).
-
Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
This widely used method compares the fluorescence of an unknown sample to a standard with a known quantum yield.[15][16]
Materials:
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solution of the sample dye (e.g., BODIPY derivative) in a specific solvent.
-
Solution of a quantum yield standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).
Procedure:
-
Absorbance Measurement:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.[17]
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the resulting straight line for both the sample (GradSample) and the standard (GradStandard).
-
Calculate the quantum yield of the sample (ΦSample) using the following equation: ΦSample = ΦStandard × (GradSample / GradStandard) × (η2Sample / η2Standard) Where ΦStandard is the quantum yield of the standard, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.
-
Visualizing Experimental Concepts
To further clarify the experimental workflows and fundamental concepts, the following diagrams are provided.
Caption: Experimental workflow for comparing the photostability of BODIPY and this compound.
Caption: The concept of fluorescence quantum yield and its determining factors.
Conclusion
Both BODIPY and this compound are powerful fluorescent probes with distinct advantages. For applications requiring high brightness and exceptional photostability for prolonged or high-intensity imaging, BODIPY dyes are often the superior choice. Their chemical versatility also allows for a wide range of derivatives with tailored spectral properties.
This compound remains an invaluable tool for sensing hydrophobic environments, particularly for staining lipid droplets. Its pronounced solvatochromism is a key feature that can be exploited in various assays. However, researchers should be mindful of its comparatively lower photostability and the influence of the local environment on its quantum yield when designing experiments.
Ultimately, the selection between BODIPY and this compound should be guided by the specific experimental requirements, including the desired brightness, the duration of the imaging experiment, the nature of the target environment, and the need for multiplexing with other fluorophores.
References
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. BODIPY - Wikipedia [en.wikipedia.org]
- 4. omlc.org [omlc.org]
- 5. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]
- 6. PhotochemCAD | this compound [photochemcad.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. | Semantic Scholar [semanticscholar.org]
- 9. BODIPY staining, an alternative to the this compound fluorescence method for the evaluation of intracellular lipids in microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Excellent at Detecting Lipid Droplets | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. The use of fluorescent this compound and BODIPY for lipid measurement in microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thno.org [thno.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 17. benchchem.com [benchchem.com]
Assessing the Specificity of Nile Red for Neutral Lipids: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of neutral lipids within cellular environments is paramount. Nile Red has long been a staple fluorescent dye for this purpose; however, questions regarding its specificity persist. This guide provides an objective comparison of this compound with alternative fluorescent probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Performance Characteristics of Neutral Lipid Probes
The selection of a fluorescent dye for neutral lipid staining hinges on several key performance indicators, including its specificity for neutral lipids over other lipid species, fluorescence quantum yield, spectral properties, and photostability. Below is a summary of these characteristics for this compound and its common alternatives.
| Feature | This compound | BODIPY 493/503 | LipidTox™ Green | StatoMerocyanine (SMCy) |
| Excitation (max) | ~552 nm (in phospholipids), ~512 nm (in triglycerides) | 493 nm | ~495 nm | 541 - 753 nm (tunable) |
| Emission (max) | ~638 nm (in phospholipids), ~585 nm (in triglycerides) | 503 nm | ~505 nm | 541 - 753 nm (tunable) |
| Quantum Yield (Φ) | Environment-dependent; appreciable in hydrophobic environments.[1] | High (typically ~0.8-0.9).[2] | Not explicitly stated. | Up to 100% in oil. |
| Molar Extinction Coefficient (ε) | ~43,000 M⁻¹cm⁻¹ (in methanol) | High | Not explicitly stated. | Up to 390,000 M⁻¹cm⁻¹. |
| Specificity for Neutral Lipids | Stains both neutral lipids (yellow/gold fluorescence) and phospholipids (B1166683) (red fluorescence).[3][4] | Generally considered more specific to neutral lipids than this compound.[5] | High specificity for neutral lipids.[6] | High specificity with very low background noise. |
| Photostability | Moderate. | Prone to photobleaching.[2][5] | Not explicitly stated. | High. |
| Key Advantages | Solvatochromic properties allow for some differentiation of lipid environments. | Bright, widely used, and relatively specific for neutral lipids.[] | High specificity and no wash step required after staining.[1] | Extremely bright, highly photostable, narrow emission spectra, and low background. |
| Key Disadvantages | Broad emission spectrum can lead to spectral bleed-through; stains other lipid structures.[5] | Potential for spectral overlap with GFP; can exhibit background fluorescence in aqueous media.[8] | Proprietary structure. | Newer class of dyes with less extensive literature. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable staining results. Below are representative protocols for staining intracellular lipid droplets with this compound and BODIPY 493/503.
This compound Staining of Adherent Cells
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)
-
Cell culture medium
-
Adherent cells cultured on coverslips or in imaging plates
Protocol for Live Cell Imaging:
-
Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 0.1-1.0 µg/mL.
-
Remove the existing culture medium from the cells.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Gently wash the cells twice with pre-warmed PBS.
-
Replace with fresh, pre-warmed culture medium for imaging.
-
Image the cells using a fluorescence microscope. For selective detection of neutral lipids, use an excitation wavelength of ~450-500 nm and collect emission >528 nm (yellow-gold fluorescence).[6] To visualize all lipids, including phospholipids, use an excitation of ~515-560 nm and collect emission >590 nm (red fluorescence).[6]
Protocol for Fixed Cell Imaging:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of this compound in PBS (0.1-1.0 µg/mL).
-
Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
Image as described for live cells.
BODIPY 493/503 Staining of Adherent Cells
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)
-
Cell culture medium
-
Adherent cells cultured on coverslips or in imaging plates
Protocol for Live Cell Imaging:
-
Prepare a working solution of BODIPY 493/503 by diluting the stock solution in cell culture medium to a final concentration of 1-2 µg/mL.
-
Remove the existing culture medium from the cells.
-
Add the BODIPY 493/503 working solution and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed medium for imaging.
-
Image the cells using a fluorescence microscope with a standard FITC filter set (excitation ~488 nm, emission ~500-530 nm).
Protocol for Fixed Cell Imaging:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.[5]
-
Wash the cells three times with PBS.
-
Prepare a working solution of BODIPY 493/503 in PBS (1-2 µg/mL).
-
Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
Image as described for live cells.
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in assessing dye specificity and the underlying principles of their fluorescence, the following diagrams are provided.
Workflow for comparing lipid droplet probes.
This compound's solvatochromic fluorescence mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Use of this compound for the rapid in situ quantitation of lipids on thin-layer chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 5. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 8. agilent.com [agilent.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Nile Red
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nile Red, a fluorescent dye commonly used in biological research. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
This compound is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] While the full toxicological properties of this chemical have not been completely investigated, it is crucial to handle it with care.[3][4] As a crystalline powder, it also poses a risk of forming explosive dust-air mixtures.[5]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the required personal protective equipment when working with this compound in both its solid and solution forms.
| Situation | Required Personal Protective Equipment (PPE) |
| Handling Solid (Powder) this compound | - Gloves: Nitrile or other chemically resistant gloves.[4][5] - Eye Protection: Chemical safety goggles.[1][4][6] - Respiratory Protection: NIOSH-approved dust respirator (e.g., N95) to prevent inhalation of the powder.[4][5][7] - Protective Clothing: A lab coat or chemical-resistant apron.[4][5] |
| Handling this compound Solutions | - Gloves: Nitrile or other chemically resistant gloves.[4][5] - Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][5][6] - Protective Clothing: A lab coat is generally sufficient.[4] |
It is recommended to always work in a well-ventilated area, such as a fume hood, especially when handling the powder form or preparing solutions.[5][8] An eyewash station and safety shower should be readily accessible.[4]
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound from receipt to use:
-
Preparation and Precaution:
-
Solution Preparation (Example Protocol):
-
A common stock solution is prepared by dissolving this compound in acetone (B3395972) to a concentration of 1 mg/mL.[9]
-
This stock solution is then typically diluted in a suitable buffer (e.g., PBS) to the desired working concentration.[9]
-
Always add the powder to the solvent slowly to avoid splashing and dust generation.
-
-
Staining Procedure:
-
When staining cells or tissues, add the this compound working solution to your sample and incubate as required by your specific protocol.
-
Handle all stained samples with gloves, as the dye will be present.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling this compound, even if gloves were worn.[5]
-
Decontaminate all work surfaces and equipment that came into contact with this compound.
-
Emergency Procedures
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water. If irritation persists, seek medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any unused this compound powder and contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous waste.[5]
-
-
Liquid Waste:
-
Contaminated Labware:
-
Decontaminate reusable labware with an appropriate solvent (e.g., ethanol (B145695) or acetone) followed by a thorough washing with soap and water. Collect the initial solvent rinse as hazardous waste.
-
-
Regulatory Compliance:
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]
- 9. This compound prepared in acetone [protocols.io]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
